Bis(2,4-dimethoxybenzyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-20-15-7-5-13(17(9-15)22-3)11-19-12-14-6-8-16(21-2)10-18(14)23-4/h5-10,19H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWMZVDEYOKQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174871 | |
| Record name | Bis(2,4-dimethoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20781-23-1 | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2,4-dimethoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20781-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,4-dimethoxybenzyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2,4-dimethoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,4-dimethoxybenzyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Bis(2,4-dimethoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2,4-dimethoxybenzyl)amine is a secondary amine with significant applications in organic synthesis and potential relevance in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine[1] |
| Synonyms | N-(2,4-dimethoxybenzyl)(2,4-dimethoxyphenyl)methanamine, 2,2',4,4'-Tetramethoxydibenzylamine |
| CAS Number | 20781-23-1[1] |
| Molecular Formula | C₁₈H₂₃NO₄[1] |
| Molecular Weight | 317.38 g/mol |
| Chemical Structure | |
|
|
Physical Properties
The physical properties of this compound are crucial for its handling, purification, and application in various experimental settings.
| Property | Value | Experimental Protocol |
| Appearance | Colorless to pale yellow crystals or oily liquid.[2] | Visual inspection of the purified substance at room temperature. |
| Melting Point | 40-45 °C[2] | See Protocol 1: Melting Point Determination. |
| Boiling Point | ~443.5 °C at 760 mmHg (Predicted) | See Protocol 2: Boiling Point Determination. |
| Solubility | Soluble in most organic solvents such as ethanol, dimethylformamide, and dichloromethane.[2] | See Protocol 3: Solubility Determination. |
| Density | ~1.103 g/cm³ (Predicted) | Determined by measuring the mass of a known volume of the substance. |
Experimental Protocols: Physical Properties
Protocol 1: Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[3][4]
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Protocol 2: Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into it.[5]
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[5][6]
-
Heating: The side arm of the Thiele tube is gently heated, leading to uniform heating of the oil bath.[6]
-
Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[5][6]
Protocol 3: Solubility Determination
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL).[7][8]
-
Agitation: The mixture is vortexed or shaken to facilitate dissolution.
-
Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. The process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane).[9]
Chemical Properties
The chemical properties of this compound are defined by its secondary amine functionality and the two dimethoxybenzyl groups.
| Property | Description | Experimental Protocol |
| Reactivity | Acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. Can undergo reactions typical of secondary amines, such as acylation and alkylation. | See Section 3.1: Synthesis. |
| Basicity (pKa) | Expected to be a weak base, similar to other aromatic amines. The methoxy groups may slightly influence the basicity. | Determined by potentiometric titration or spectrophotometric methods. |
| Biological Activity | Derivatives have been investigated for their ability to modulate enzyme activity. It has been noted to exhibit inhibitory effects on certain cytochrome P450 enzymes, which could have implications for drug metabolism.[10] | Enzyme inhibition assays would be the standard method to determine the IC50 value against specific cytochrome P450 isozymes. |
Synthesis
A common method for the synthesis of this compound involves the reductive amination of 2,4-dimethoxybenzaldehyde with 2,4-dimethoxybenzylamine.
Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: 2,4-Dimethoxybenzaldehyde and 2,4-dimethoxybenzylamine are dissolved in a suitable solvent (e.g., methanol or dichloromethane).
-
Formation of Imine: The mixture is stirred at room temperature to form the corresponding imine.
-
Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Caption: General workflow for the synthesis and purification of this compound.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
| Technique | Key Features | Experimental Protocol |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, methylene protons, and the N-H proton. | See Protocol 4: NMR Spectroscopy. |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and methylene carbons. | See Protocol 4: NMR Spectroscopy. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching. | See Protocol 5: Infrared Spectroscopy. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. | See Protocol 6: Mass Spectrometry. |
Experimental Protocols: Spectroscopic Analysis
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The obtained free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 5: Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. For an oily liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[11]
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[12]
-
Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.[13]
Protocol 6: Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).[14]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[14]
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.[14]
Caption: Analytical workflow for the structural confirmation of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
General: Avoid contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The inclusion of standardized experimental protocols offers a practical resource for the consistent and accurate characterization of this compound. The information presented herein is intended to support further research and development involving this versatile molecule.
References
- 1. This compound | C18H23NO4 | CID 88696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. docsity.com [docsity.com]
- 10. Buy this compound | 20781-23-1 | 98% by HPLC [smolecule.com]
- 11. webassign.net [webassign.net]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Potential Biological Activities of Bis(2,4-dimethoxybenzyl)amine Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2,4-dimethoxybenzyl)amine and its derivatives represent a class of organic compounds with emerging interest in medicinal chemistry. While research specifically focused on the biological activities of this compound derivatives is not extensively documented, the structural motif is present in a variety of molecules demonstrating significant pharmacological potential. This technical guide consolidates the available data on the biological activities of structurally related compounds, providing insights into potential therapeutic applications, summarizing quantitative data, detailing experimental methodologies, and visualizing key concepts. The primary activities observed for related structures include antimicrobial, anticancer, and enzyme inhibitory effects.
Introduction
The this compound scaffold, characterized by two 2,4-dimethoxy substituted benzyl groups attached to a central nitrogen atom, offers a unique three-dimensional structure that can be explored for various biological interactions. The methoxy groups can influence the molecule's lipophilicity and ability to form hydrogen bonds, which are critical for binding to biological targets.[1] While the parent compound, this compound, is primarily recognized for its utility as a protecting group in peptide synthesis and its potential interactions with cytochrome P450 enzymes, its derivatives and structurally similar molecules have shown promising biological activities.[2] This paper will delve into the reported cytotoxic, antimicrobial, and enzyme-inhibiting properties of compounds that share key structural features with this compound derivatives.
Potential Biological Activities
Anticancer and Cytotoxic Activity
Derivatives of structurally similar benzylamines have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, N,N'-Bis(2-hydroxybenzyl) ethylenediamine derivatives have been shown to exhibit concentration-dependent cytotoxic activity.[3] Studies on (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine have also indicated significant anticancer activity against leukemia and breast cancer cell lines, potentially through the modulation of enzymes or receptors involved in cell proliferation and apoptosis.[1]
A proposed general workflow for evaluating the cytotoxic activity of these compounds is outlined below.
Caption: A general workflow for the synthesis and cytotoxic evaluation of novel compounds.
Antimicrobial Activity
The benzylamine moiety is a common feature in various antimicrobial agents. Preliminary studies on (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine suggest it possesses activity against both Gram-positive and Gram-negative bacteria.[1] Furthermore, synthetic 1,3-bis(aryloxy)propan-2-amines have shown efficacy against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4] Fatty acid amides of 4-methoxybenzylamine have also been investigated as potent antimicrobial agents.[5] The mechanism of action is often attributed to the disruption of the bacterial cell membrane or inhibition of essential enzymes.[6]
The logical relationship for the development of these antimicrobial agents can be visualized as follows.
Caption: Logical flow for the development of novel antimicrobial agents from a core scaffold.
Enzyme Inhibition
The dimethoxybenzyl group can interact with hydrophobic pockets in enzymes, potentially leading to their inhibition.[1] Derivatives of (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine have been explored for their potential to inhibit enzymes like 5-HT₃ receptors or lipases by introducing sulfonamide or triazole moieties.[1] Additionally, various methoxy-substituted benzoin, benzil, and stilbenoid derivatives have been evaluated for their inhibitory activity against enzymes such as α-amylase, α-glucosidase, tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[7][8]
A simplified representation of a potential enzyme inhibition signaling pathway is shown below.
Caption: A simplified diagram of competitive enzyme inhibition.
Quantitative Data Summary
Due to the limited availability of published data specifically for this compound derivatives, the following tables summarize quantitative data for structurally related compounds to provide a comparative overview of potential activities.
Table 1: Cytotoxic Activity of Related Benzylamine Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference |
| N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine | A549 (Lung Cancer) | IC50 | Not specified | [3] |
| N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine | MDA-MB-231 (Breast Cancer) | IC50 | Not specified | [3] |
| N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine | PC3 (Prostate Cancer) | IC50 | Not specified | [3] |
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | LC50 | 11.6 µM | [9] |
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica | LC50 | 8.79 µM | [9] |
Table 2: Antimicrobial Activity of Related Compounds
| Compound Class | Organism | Activity Metric | Value Range | Reference |
| 1,3-Bis(aryloxy)propan-2-amines | Gram-positive bacteria | MIC | 2.5–10 µg/ml | [4] |
| Fatty acid derived 4-methoxybenzylamides | E. coli, A. tumefaciens, Alternaria, Rhizopus | MIC & MKC | Not specified | [5] |
| Bis(4-aminopyridinium)alkanes (C10, C12) | E. coli, S. aureus, S. typhimurium | MIC | 31.2–62.5 µg/mL | [6] |
Table 3: Enzyme Inhibition by Related Methoxy-Substituted Compounds
| Compound Class | Target Enzyme | Activity | Reference |
| Methoxy benzoin/benzil/stilbenoid derivatives | α-amylase, α-glucosidase, tyrosinase, AChE, BChE | Similar activity to standards | [7][8] |
| (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine derivatives with sulfonamide/triazole | 5-HT₃ receptors, lipases | Potential inhibition | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments based on the available literature for related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
-
Bacterial Strain Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown in a suitable broth medium to a specific optical density corresponding to a known cell concentration.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay (General Protocol)
-
Reagent Preparation: Prepare a buffer solution, the target enzyme solution, the substrate solution, and solutions of the test inhibitor at various concentrations.
-
Assay Reaction: In a suitable reaction vessel (e.g., a cuvette or microplate well), the enzyme, buffer, and test inhibitor (or vehicle control) are pre-incubated for a specific period.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Detection: The rate of the reaction is monitored over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The structural framework of this compound holds considerable promise for the development of novel therapeutic agents. While direct evidence of the biological activities of its derivatives is currently limited, the significant anticancer, antimicrobial, and enzyme inhibitory properties of structurally related compounds strongly suggest that this is a fruitful area for future investigation.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Key areas of investigation should include:
-
Broad-spectrum screening: Evaluating the cytotoxic activity against a wider panel of cancer cell lines and testing antimicrobial activity against a diverse range of pathogenic bacteria and fungi.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
Structure-activity relationship (SAR) studies: Systematically modifying the structure of the this compound scaffold to optimize potency and selectivity.
-
In vivo studies: Assessing the efficacy and safety of the most promising lead compounds in animal models of disease.
By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of new and effective treatments for a variety of diseases.
References
- 1. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 20781-23-1 | 98% by HPLC [smolecule.com]
- 3. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Bis(4-aminopyridinium) Compounds for Their Potential Use as Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACG Publications - Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: Solubility of Bis(2,4-dimethoxybenzyl)amine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bis(2,4-dimethoxybenzyl)amine. Due to the limited availability of public quantitative data, this document outlines a detailed experimental protocol for determining its solubility in various common organic solvents. The methodologies provided are based on established practices for solubility assessment in the pharmaceutical and chemical industries.
Introduction to this compound
This compound is a secondary amine that sees significant use in organic synthesis, particularly as a protecting group for primary amines in peptide synthesis.[1] Its chemical structure, featuring two dimethoxybenzyl groups, influences its physical and chemical properties, including its solubility. A foundational understanding of its solubility is critical for its application in various synthetic protocols, enabling appropriate solvent selection for reactions, purification, and formulation.
Chemical Structure:
Qualitative Solubility Profile
General literature suggests that this compound is soluble in most common organic solvents.[2] This solubility is attributed to its relatively large organic structure with polar ether and amine functionalities.
Known Solvents:
-
Ethanol
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
While this qualitative information is useful for initial experimental design, quantitative data is essential for process optimization, reproducibility, and scaling.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Methanol | 25 | Data Pending | Data Pending | Shake-Flask |
| Ethanol | 25 | Data Pending | Data Pending | Shake-Flask |
| Isopropanol | 25 | Data Pending | Data Pending | Shake-Flask |
| Acetone | 25 | Data Pending | Data Pending | Shake-Flask |
| Ethyl Acetate | 25 | Data Pending | Data Pending | Shake-Flask |
| Dichloromethane | 25 | Data Pending | Data Pending | Shake-Flask |
| Chloroform | 25 | Data Pending | Data Pending | Shake-Flask |
| Toluene | 25 | Data Pending | Data Pending | Shake-Flask |
| Hexane | 25 | Data Pending | Data Pending | Shake-Flask |
| Acetonitrile | 25 | Data Pending | Data Pending | Shake-Flask |
| Tetrahydrofuran | 25 | Data Pending | Data Pending | Shake-Flask |
| Dimethyl Sulfoxide | 25 | Data Pending | Data Pending | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound.
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector and a suitable C18 column
Experimental Workflow
The overall workflow for the solubility determination is depicted in the diagram below.
Step-by-Step Procedure
-
Preparation of the Suspension:
-
Add an excess amount of this compound (e.g., 10-20 mg) to a vial. The exact amount should be recorded.
-
Add a known volume of the selected organic solvent (e.g., 2 mL) to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the suspensions for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test different time points to confirm that the concentration in solution has reached a plateau.
-
-
Sample Preparation for Analysis:
-
Remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC-UV:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method (e.g., isocratic or gradient elution on a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength of maximum absorbance for the compound).
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the diluted sample filtrate and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility.
-
Application in Organic Synthesis: Amine Protection
A primary application of this compound is in the protection of primary amines, particularly in the context of peptide synthesis. The dimethoxybenzyl (DMB) groups can be attached to a primary amine, rendering it less nucleophilic and preventing it from participating in unwanted side reactions. The protecting group can be subsequently removed under specific conditions.
The logical relationship for the use of this compound as a protecting agent is illustrated below.
Conclusion
This technical guide has outlined the current understanding of the solubility of this compound and provided a detailed, robust experimental protocol for its quantitative determination. Accurate solubility data is paramount for the effective use of this reagent in research and development. The provided workflow for amine protection and deprotection illustrates a key application where solvent compatibility is crucial. It is recommended that researchers generate quantitative solubility data for their specific solvent systems to ensure the efficiency and reproducibility of their synthetic processes.
References
Bis(2,4-dimethoxybenzyl)amine mechanism of action in organic reactions.
An In-depth Technical Guide to the Mechanism and Application of Bis(2,4-dimethoxybenzyl)amine in Organic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic protection and deprotection of reactive functional groups is paramount. The this compound, and its related monofunctional counterpart, serve as a versatile protecting group for primary amines. Its utility is rooted in its straightforward introduction via methods like reductive amination and its facile cleavage under either mild acidic or oxidative conditions. This dual-mode removal grants it valuable orthogonality, allowing for selective deprotection in the presence of other sensitive moieties. This guide details the core mechanisms of action, provides comprehensive experimental protocols, and presents quantitative data to inform methodological choices in complex synthetic routes.
Core Mechanism of Action: The DMB Protecting Group
The 2,4-dimethoxybenzyl (DMB) group is a highly effective protecting group for primary amines. A primary amine can be protected with two DMB groups to form a this compound derivative. The core function of this protecting group is to temporarily mask the nucleophilicity and reactivity of a primary amine, allowing other chemical transformations to occur elsewhere in the molecule.
The key to the DMB group's utility lies in the electron-rich nature of its dimethoxy-substituted benzene ring. The two methoxy groups donate electron density into the ring, which in turn stabilizes the benzylic carbocation intermediate that forms during acid-catalyzed cleavage. This electronic effect makes the DMB group significantly more labile to acid than a standard benzyl (Bn) group and even the related p-methoxybenzyl (PMB) group.[1] This enhanced lability allows for its removal under very mild acidic conditions.
Furthermore, this electron-rich system is highly susceptible to oxidation, enabling an alternative, non-acidic deprotection pathway using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2] This provides a crucial orthogonal strategy in multi-step syntheses where acid-sensitive functional groups are present.[1][2]
Advantages of the DMB Protecting Group:
-
Acid Lability: Easily cleaved under mild acidic conditions (e.g., dilute trifluoroacetic acid), typically resulting in high yields of the deprotected amine.[2]
-
Orthogonality: The N-DMB bond is stable under basic conditions used to remove groups like Fmoc (9-fluorenylmethoxycarbonyl) and can be selectively cleaved in the presence of the more acid-stable Boc (tert-butoxycarbonyl) group.[1][2]
-
Oxidative Cleavage: Offers a neutral deprotection method using oxidizing agents like DDQ, providing an alternative to acid-based methods.[2]
-
Stability: DMB-protected amines are stable to a variety of reagents, including some reducing and oxidizing agents, as well as bases and nucleophiles.[3]
Reaction Mechanisms and Pathways
The lifecycle of the DMB protecting group involves two key stages: protection (installation) and deprotection (removal).
Protection of Primary Amines
The most common method for introducing the DMB group onto a primary amine is through reductive amination.[2] This process involves the reaction of the primary amine with 2,4-dimethoxybenzaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ by a hydride reducing agent to yield the secondary N-(2,4-dimethoxybenzyl)amine. To achieve the bis-protected amine, the reaction can be performed with two equivalents of the aldehyde.
Deprotection Mechanisms
The removal of the DMB group can be achieved through two primary pathways, providing synthetic flexibility.
A. Acid-Catalyzed Cleavage:
Under acidic conditions, such as with trifluoroacetic acid (TFA), the nitrogen atom of the protected amine is protonated.[4] The electron-donating methoxy groups on the benzyl ring facilitate the cleavage of the C-N bond, leading to the formation of a stable 2,4-dimethoxybenzyl carbocation and the release of the free primary amine.[5] To prevent the reactive carbocation from participating in side reactions, a scavenger like triisopropylsilane (TIS) or anisole is often added.[2]
B. Oxidative Cleavage:
Oxidative deprotection with an agent like DDQ proceeds through a single electron transfer (SET) mechanism.[6] The electron-rich DMB ring transfers an electron to DDQ, forming a radical cation, which is stabilized by the methoxy groups. Subsequent reaction with water and fragmentation releases the free amine and 2,4-dimethoxybenzaldehyde as a byproduct.[6] This method is particularly useful when acid-labile groups must be preserved.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of primary amines using the DMB group. Conditions may require optimization based on the specific substrate.
Table 1: Protection of Primary Amines
| Method | Reagents | Solvent | Temperature | Time (h) | Typical Yield |
|---|---|---|---|---|---|
| Reductive Amination | 2,4-Dimethoxybenzaldehyde, NaBH₃CN or NaBH(OAc)₃ | DCM, MeOH, or THF | Room Temp. | 4 - 12 | High |
| Alkylation | 2,4-Dimethoxybenzyl Chloride, Base (e.g., K₂CO₃, DIPEA) | DMF or ACN | Room Temp. - 60°C | 6 - 16 | Good to High |
Table 2: Deprotection of N-DMB Protected Amines
| Method | Reagents | Solvent | Temperature | Time (h) | Typical Yield |
|---|---|---|---|---|---|
| Acidic Cleavage | 10-50% TFA, Scavenger (e.g., TIS, Anisole) | DCM | 0°C to Room Temp. | 1 - 4 | High to Quantitative[3] |
| Oxidative Cleavage | DDQ (1.1-1.5 equiv) | DCM/H₂O (e.g., 18:1) | Room Temp. | 1 - 6 | High |
Detailed Experimental Protocols
Protocol 1: Protection via Reductive Amination
This protocol describes a general procedure for the N-protection of a primary amine using 2,4-dimethoxybenzaldehyde.
Materials:
-
Primary amine (1.0 equiv)
-
2,4-Dimethoxybenzaldehyde (1.1-2.2 equiv, depending on mono- or bis-alkylation desired)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-3.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine and 2,4-dimethoxybenzaldehyde in DCM.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 4-12 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-(2,4-dimethoxybenzyl)-protected amine.
Protocol 2: Deprotection via Acidic Cleavage
This protocol provides a method for removing the DMB group using trifluoroacetic acid.
Materials:
-
N-DMB-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane (TIS), 2.5-5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-DMB-protected amine in DCM.
-
Add the scavenger (e.g., TIS) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add TFA (10-50% v/v in DCM) dropwise to the stirred solution.[2]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product as necessary.
Protocol 3: Deprotection via Oxidative Cleavage
This protocol details the removal of the DMB group under neutral, oxidative conditions.
Materials:
-
N-DMB-protected amine (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-DMB-protected amine in a mixture of DCM and water (e.g., 18:1 v/v).[2]
-
Add DDQ (1.1-1.5 equiv) to the solution. The mixture will typically turn dark.
-
Stir the reaction vigorously at room temperature for 1-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a synthesis involving DMB protection and subsequent deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
Scientific Review of CAS Number 20781-23-1: A Compound Awaiting Biological Exploration
Despite its established role in synthetic chemistry, a comprehensive review of the scientific literature reveals a notable absence of in-depth biological studies for the compound with CAS number 20781-23-1, identified as Bis(2,4-dimethoxybenzyl)amine. While its utility as a chemical reagent is documented, its pharmacological properties, mechanism of action, and potential therapeutic applications remain largely unexplored in peer-reviewed scientific research.
This compound is primarily recognized as a valuable tool in organic synthesis, where it functions as a protecting group and a nucleophilic amine.[1] Its chemical properties, including its molecular structure and synthesis methods, are well-characterized in chemical databases and supplier information.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 20781-23-1 | [2] |
| Molecular Formula | C18H23NO4 | [2] |
| Molecular Weight | 317.38 g/mol | [2] |
| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethoxyphenyl)methanamine | [2] |
| Synonyms | This compound | [2] |
Synthesis
A common synthetic route to this compound involves the reaction of 2,4-dimethoxybenzaldehyde with 2,4-dimethoxybenzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Experimental Protocol: Reductive Amination
-
Dissolve 2,4-dimethoxybenzaldehyde in a suitable solvent, such as tetrahydrofuran (THF).
-
Add 2,4-dimethoxybenzylamine to the solution.
-
Introduce a reducing agent, for example, sodium triacetoxyborohydride, to the reaction mixture.
-
Stir the reaction at room temperature for a specified period, often overnight, to allow for the formation of the desired product.
-
Upon completion, the reaction is typically quenched and the product is extracted using an organic solvent.
-
Purification of the crude product is then performed, commonly through column chromatography, to yield pure this compound.
Below is a generalized workflow for the synthesis of this compound.
Biological Activity: An Uncharted Territory
The current body of scientific literature is sparse regarding the biological activities of this compound. Some sources suggest potential inhibitory effects on cytochrome P450 enzymes and its use as a precursor in the synthesis of Toll-like receptor 8 (TLR8) agonists.[1] However, these claims are not substantiated with detailed experimental data or dedicated studies on the compound itself. Searches for quantitative biological data, such as IC50 or Ki values, and for elucidated signaling pathways involving this compound in peer-reviewed journals have been unfruitful.
This lack of data prevents the construction of a detailed technical guide as requested, including tables of quantitative data and diagrams of signaling pathways.
Future Directions
The structural features of this compound, containing two dimethoxybenzyl moieties, suggest that it could be a scaffold for the development of novel bioactive molecules. The methoxy groups can influence pharmacokinetic properties and interactions with biological targets.
For researchers and drug development professionals, CAS number 20781-23-1 represents an open field for investigation. Future studies could focus on:
-
Screening for Biological Activity: Evaluating the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify any potential pharmacological effects.
-
Investigating Cytochrome P450 Inhibition: Quantitatively assessing the inhibitory potential of the compound against various CYP450 isoforms to understand its drug-drug interaction profile.
-
Exploring TLR8 Agonist Potential: Synthesizing derivatives and evaluating their activity as TLR8 agonists, which could have implications for vaccine adjuvants and cancer immunotherapy.
-
Antimicrobial and Anticancer Studies: Investigating the potential of the compound and its analogs as antimicrobial or anticancer agents, given the broad biological activities of related benzylamine derivatives.
References
The Role of Bis(2,4-dimethoxybenzyl)amine in Synthesis: A Protecting Group, Not a Direct Fluorophore Precursor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research of scientific literature and chemical databases reveals that bis(2,4-dimethoxybenzyl)amine is predominantly utilized as a protecting group in organic synthesis, particularly in the field of peptide chemistry. Despite its aromatic structure, there is no significant evidence to suggest its widespread use as a direct precursor for the synthesis of common classes of fluorescent dyes. This technical guide will briefly cover the established role of this compound and, for illustrative purposes, provide a general overview of a common synthetic route for a major class of fluorescent dyes, highlighting the types of precursors typically employed.
This compound: A Robust Protecting Group
This compound is a secondary amine characterized by the presence of two 2,4-dimethoxybenzyl groups attached to a nitrogen atom. These dimethoxybenzyl (DMB) groups are known for their stability under a range of reaction conditions and their susceptibility to cleavage under specific, mild acidic conditions. This property makes this compound an effective protecting group for primary amines.
In peptide synthesis, for example, the amine functionality of an amino acid can be protected by reaction with a derivative of this compound. This prevents unwanted side reactions at the amine terminus while other chemical transformations are carried out on the molecule. The protecting group can then be cleanly removed to yield the desired peptide.
Logical Relationship: The Role of a Protecting Group
General Synthesis of Fluorescent Dyes: The Case of Rhodamines
To provide context on the synthesis of fluorescent dyes, the preparation of rhodamines, a widely used class of fluorophores, is presented below. This general example illustrates the type of precursors and reaction conditions typically involved, which differ significantly from pathways that would utilize this compound.
Rhodamine dyes are characterized by a xanthene core. A common synthetic route involves the condensation of a phthalic anhydride derivative with a meta-aminophenol derivative.
Experimental Protocol: Synthesis of a Generic Rhodamine B Derivative
This protocol is a generalized representation and should be adapted based on specific substrates and desired functionalities.
-
Reaction Setup: A mixture of one equivalent of a substituted phthalic anhydride and two equivalents of a 3-aminophenol derivative is prepared in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Solvent and Catalyst: A high-boiling point solvent, such as propionic acid, is added to the flask. A catalytic amount of a strong acid, for instance, sulfuric acid or methanesulfonic acid, is carefully introduced.
-
Condensation Reaction: The reaction mixture is heated to a high temperature (typically 180-200 °C) and stirred vigorously for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water. The resulting precipitate is collected by filtration, washed with water, and then dried. The crude product is purified by column chromatography on silica gel to yield the desired rhodamine dye.
Workflow for a Generic Rhodamine Synthesis
Quantitative Data for Representative Fluorescent Dyes
As no fluorescent dyes directly derived from this compound have been identified in the literature, the following table presents typical photophysical properties for well-established fluorescent dyes to serve as a reference.
| Dye Class | Example | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Rhodamine | Rhodamine B | ~555 | ~580 | ~0.31 | ~105,000 |
| Coumarin | Coumarin 1 | ~373 | ~450 | ~0.73 | ~25,000 |
| BODIPY | BODIPY FL | ~503 | ~512 | >0.90 | ~80,000 |
| Cyanine | Cy3 | ~550 | ~570 | ~0.15 | ~150,000 |
Note: These values are approximate and can vary depending on the solvent and local chemical environment.
Conclusion
Based on the available scientific evidence, this compound serves as a valuable protecting group in organic synthesis rather than a direct precursor for the synthesis of fluorescent dyes. Researchers and professionals in drug development seeking to synthesize fluorescent probes should focus on established synthetic routes for classes of dyes such as rhodamines, coumarins, BODIPYs, and cyanines, which utilize different and well-documented starting materials. The information provided herein serves to clarify the role of this compound and to offer a general understanding of the synthetic strategies employed in the field of fluorescent dye chemistry.
Investigating Bis(2,4-dimethoxybenzyl)amine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,4-dimethoxybenzyl)amine is a symmetrically substituted secondary amine that has garnered interest in medicinal chemistry primarily as a versatile scaffold and a key synthetic intermediate. Its unique structural features, including the two electron-rich dimethoxybenzyl moieties, impart specific chemical properties that are advantageous for the construction of complex molecules and for modulation of biological activity. This technical guide provides an in-depth overview of the synthesis, known biological activities of its derivatives, and its potential applications in drug discovery and development.
Chemical Properties and Synthesis
This compound presents as a stable organic compound, and its synthesis can be achieved through various established chemical routes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₃NO₄ |
| Molecular Weight | 317.38 g/mol |
| Appearance | Colorless to pale yellow crystals or oily liquid |
| Melting Point | 40-45 °C |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dimethylformamide, dichloromethane) |
Synthesis Protocols
One common method for the synthesis of this compound and its derivatives involves reductive amination.
Experimental Protocol 1: Synthesis of a Benzyl-(2,4-dimethoxy-benzyl)-amine Derivative
This protocol describes the synthesis of a related unsymmetrical derivative, which illustrates the general principles applicable to the synthesis of this compound analogs.
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Benzylamine
-
Sodium tris(acetoxy)borohydride
-
Acetic acid
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2,4-dimethoxybenzaldehyde and benzylamine in dichloromethane.
-
Add acetic acid to the mixture to facilitate imine formation.
-
Slowly add sodium tris(acetoxy)borohydride to the reaction mixture at 20°C.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired benzyl-(2,4-dimethoxy-benzyl)-amine.[1]
Applications in Medicinal Chemistry
The this compound scaffold has been explored as a core structure for the development of various biologically active agents. The dimethoxy substitution pattern is a common feature in many pharmacologically active natural products and synthetic compounds, often contributing to receptor binding and metabolic stability.
Anticancer Activity
Derivatives incorporating the dimethoxybenzyl moiety have shown promise as anticancer agents. For instance, compounds with a related 2,5-dimethoxybenzyl group have been synthesized and identified as potent inhibitors of dihydrofolate reductase (DHFR), an important target in cancer chemotherapy.[2]
One such derivative, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U), has demonstrated significant activity against Walker 256 carcinosarcoma in rats.[2]
Table 2: Anticancer Activity of a Dimethoxybenzyl-Containing Compound
| Compound | Target | Activity | Model System |
| BW301U | Dihydrofolate Reductase (DHFR) | Potent, lipid-soluble inhibitor | Walker 256 carcinosarcoma in rats |
While not direct derivatives of this compound, these findings highlight the potential of the dimethoxybenzyl pharmacophore in the design of novel anticancer drugs. The symmetrical nature of the bis(benzyl)amine scaffold could be exploited to create bivalent ligands that target dimeric receptors or interact with multiple sites on a single target.
A series of novel N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which contain a substituted benzylamine core, have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Several of these compounds exhibited potent cytotoxic activities with IC₅₀ values in the low micromolar range. For example, some derivatives showed IC₅₀ values of less than 3 μM against MCF7 and PC3 cancer cell lines.[1]
Enzyme Inhibition
The this compound scaffold is also being investigated for its potential to modulate enzyme activity.[3] For instance, a study on 2,4'-bis substituted diphenylamines, a structurally related class of compounds, revealed potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] The most active compounds in this series displayed IC₅₀ values ranging from 0.73 to 2.38 µM against the human breast carcinoma cell line (MCF-7).[4]
Table 3: EGFR Tyrosine Kinase Inhibitory Activity of Structurally Related Diphenylamine Derivatives
| Compound Series | Target | Cell Line | IC₅₀ Range |
| 2,4'-bis diphenylamine derivatives | EGFR Tyrosine Kinase | MCF-7 | 0.73 - 2.38 µM |
This suggests that the bis-aryl amine scaffold can serve as a template for the design of potent enzyme inhibitors.
Experimental Workflows and Signaling Pathways
The development of drugs based on the this compound scaffold would typically follow a standard drug discovery workflow.
While specific signaling pathways modulated by this compound derivatives are not yet well-defined in the literature, based on the activity of related compounds as EGFR inhibitors, a potential mechanism of action could involve the inhibition of receptor tyrosine kinase (RTK) signaling.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While its primary application to date has been in synthetic organic chemistry as a protecting group, the demonstrated biological activity of structurally related compounds, particularly in the area of oncology, suggests significant potential for this core structure in medicinal chemistry.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Key areas for investigation include:
-
Exploration of different substitution patterns on the benzyl rings to modulate activity and selectivity.
-
Investigation of a broader range of biological targets , including other kinases, G-protein coupled receptors, and ion channels.
-
Detailed mechanistic studies to elucidate the specific signaling pathways affected by active compounds.
The generation of robust structure-activity relationship (SAR) data will be crucial for the rational design and optimization of lead compounds derived from the this compound scaffold, paving the way for the development of new and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem [benchchem.com]
- 4. Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Applications of Bis(2,4-dimethoxybenzyl)amine in Material Science
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bis(2,4-dimethoxybenzyl)amine is a unique secondary amine with two electron-rich aromatic rings. While its primary applications to date have been in organic synthesis and as a precursor in pharmaceutical research, its distinct chemical structure suggests significant untapped potential within material science. This whitepaper explores the hypothetical applications of this compound as a novel building block for advanced materials. We will delve into its potential use in the synthesis of new polymers, the construction of dendrimers and hyperbranched polymers, surface modification, and in the field of organic electronics. This guide provides a theoretical framework, including potential experimental protocols and conceptual diagrams, to inspire further research and development in these areas.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to exploring its potential applications in material science. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃NO₄ | [1] |
| Molecular Weight | 317.38 g/mol | [1][2] |
| Appearance | Colorless to pale yellow crystals or oily liquid | [3] |
| Melting Point | 40-45 °C | [3] |
| Boiling Point | 443.534 °C at 760 mmHg | [2] |
| Density | 1.103 g/cm³ | [2] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dimethylformamide, dichloromethane) | [3] |
| CAS Number | 20781-23-1 | [4][5] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reductive amination of 2,4-dimethoxybenzaldehyde with 2,4-dimethoxybenzylamine. A typical laboratory-scale synthesis protocol is detailed below.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,4-dimethoxybenzylamine (1 equivalent) in methanol, add 2,4-dimethoxybenzaldehyde (1.1 equivalents) and acetic acid (0.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.[4]
References
An In-depth Technical Guide to the Safe Handling of Bis(2,4-dimethoxybenzyl)amine in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Bis(2,4-dimethoxybenzyl)amine (CAS No. 20781-23-1), a chemical intermediate frequently utilized in organic synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment. This document outlines the toxicological profile, proper handling procedures, personal protective equipment (PPE) requirements, and emergency protocols.
Chemical and Physical Properties
This compound is a crystalline solid or oily liquid, colorless to pale yellow in appearance.[1] It is soluble in most organic solvents.[1] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value |
| CAS Number | 20781-23-1 |
| Molecular Formula | C18H23NO4[2][3][4][5] |
| Molecular Weight | 317.38 g/mol [2][4][5] |
| Appearance | Colorless to pale yellow crystals or oily liquid[1] |
| Melting Point | ~40-45 °C[1] |
| Boiling Point | 443.534 °C at 760 mmHg[2] |
| Density | 1.103 g/cm³[2] |
| Flash Point | 188.736 °C[2] |
| Solubility | Soluble in most organic solvents such as ethanol, dimethylformamide, and dichloromethane.[1] |
Hazard Identification and Toxicity
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3][5] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3][5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[3][5] |
| Signal Word | Warning |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive range of PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166).
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.
General Handling Practices
-
Avoid all personal contact, including inhalation.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly with soap and water after handling.
-
Keep containers securely sealed when not in use.
-
Avoid generating dust.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
Experimental Protocol: Use as a Protecting Group
This compound is commonly used in organic synthesis, particularly for the protection of amine functionalities. The following is a general protocol for the N-protection of a primary amine using the related 2,4-dimethoxybenzyl (DMB) group, which illustrates a common laboratory application.
Materials:
-
Primary amine
-
2,4-dimethoxybenzyl chloride
-
Triethylamine or potassium carbonate
-
Anhydrous dichloromethane or acetonitrile
-
Water, brine, and saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine in the chosen anhydrous solvent.
-
Add the base (e.g., triethylamine) and stir for several minutes at room temperature.
-
In a separate flask, dissolve the 2,4-dimethoxybenzyl chloride in the anhydrous solvent.
-
Add the 2,4-dimethoxybenzyl chloride solution dropwise to the amine solution.
-
Stir the reaction mixture at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]
Spills and Leaks
-
Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding dust generation. Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains. Contain the spill and collect the material for disposal.
Waste Disposal
Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste. Do not dispose of it in the sewer system.
Logical Workflow for Safe Handling
The following diagram illustrates the key stages for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C18H23NO4 | CID 88696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 20781-23-1 | 98% by HPLC [smolecule.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols: The Use of Bis(2,4-dimethoxybenzyl)amine as a Protecting Group in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the aggregation of the growing peptide chain and the occurrence of side reactions are significant challenges. The 2,4-dimethoxybenzyl (DMB) group, often introduced using bis(2,4-dimethoxybenzyl)amine or more commonly via pre-formed DMB-protected amino acids, serves as a crucial backbone amide protecting group. Its primary function is to disrupt the inter-chain hydrogen bonding that leads to peptide aggregation, thereby improving reaction kinetics and overall synthesis efficiency.[1] This is especially beneficial for synthesizing "difficult" sequences, such as long or hydrophobic peptides.
The DMB group is prized for its acid lability, allowing for its removal during the final cleavage step with trifluoroacetic acid (TFA), simultaneous with side-chain protecting groups in a standard Fmoc-based strategy.[2] Its stability under the basic conditions required for Fmoc group removal ensures its compatibility and orthogonality within this synthetic scheme.[2]
Key Applications and Advantages
-
Prevention of Peptide Aggregation: By temporarily protecting the backbone amide nitrogen, the DMB group enhances the solvation of the peptide chain, which is critical for preventing aggregation, especially in sequences longer than 30 amino acids or rich in hydrophobic residues. This leads to higher crude peptide purity and reduced levels of deletion or truncated sequences.
-
Minimization of Aspartimide Formation: Aspartimide formation is a common side reaction involving Asp-Gly or Asp-Xxx sequences. The steric hindrance provided by the DMB group on the backbone nitrogen of the residue following aspartic acid effectively blocks this unwanted cyclization.[3] The use of pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides is a standard method to circumvent this issue.
-
Enhanced Synthetic Efficiency: By mitigating aggregation, the DMB group improves the kinetics of both coupling and deprotection steps, resulting in higher overall yields.[1]
-
Orthogonality: The DMB group is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc deprotection, yet it is readily cleaved by acids like TFA, making it highly compatible with Fmoc-SPPS strategies.[2]
Data Presentation
The incorporation of DMB-protected residues has been shown to significantly improve the outcomes of challenging peptide syntheses.
Table 1: Improvement in the Synthesis of a "Difficult" Hydrophobic Peptide
| Synthesis Strategy | Crude Yield (%) | Crude Purity (%) |
| Standard Fmoc-SPPS | 25 | 40 |
| With Fmoc-Ala-(Dmb)Gly-OH | 65 | 75 |
| Data sourced from a representative synthesis of a difficult hydrophobic peptide. |
Table 2: Prevention of Aspartimide Formation in an Asp-Gly Sequence
| Synthesis Strategy | Target Peptide Purity (%) | Aspartimide Impurity (%) |
| Standard Fmoc-SPPS | 45 | >50 |
| With Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 91 | <5 |
| Data from a reported case demonstrating the effectiveness of DMB in preventing aspartimide formation. |
Experimental Protocols
Protocol 1: Synthesis of an Fmoc-(Dmb)Gly-OH Dipeptide Building Block
This protocol outlines a representative synthesis for a DMB-protected glycine building block, which can then be used in SPPS.
Step 1: Reductive Amination
-
Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in dichloroethane.
-
Add triethylamine (3.0 eq) to neutralize the hydrochloride and stir the mixture.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Purify the resulting ethyl 2-((2,4-dimethoxybenzyl)amino)acetate by column chromatography.
Step 2: Saponification
-
Dissolve the purified product from Step 1 in a mixture of dioxane and 1M NaOH.
-
Stir at room temperature for 1-2 hours, monitoring for the completion of hydrolysis by TLC.
-
Acidify the mixture to pH 3-4 with cold 1M HCl and extract the free acid into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
Step 3: Fmoc Protection
-
Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.
-
Add Fmoc-OSu (1.1 eq) and stir the mixture at room temperature overnight.
-
Remove the dioxane under reduced pressure.
-
Acidify the aqueous residue and extract the final product, Fmoc-(Dmb)Gly-OH, with ethyl acetate.
-
Purify by column chromatography if necessary.
Protocol 2: Incorporation of Fmoc-Aaa-(Dmb)Gly-OH into a Peptide Chain
This protocol describes the coupling of a pre-formed DMB-dipeptide onto a resin during Fmoc-SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH (3.0 eq)
-
HBTU (2.9 eq)
-
HOBt (3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection on the N-terminal amino acid of the growing peptide chain using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation of DMB-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the prepared resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.
Protocol 3: Cleavage and DMB Group Deprotection
The DMB group is acid-labile and is removed during the final peptide cleavage from the resin.
Materials:
-
DMB-protected peptide-resin (dried)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS is a crucial scavenger for the reactive DMB cation generated during cleavage.[1]
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: SPPS workflow incorporating a DMB-protected dipeptide.
Caption: Prevention of aspartimide formation using DMB protection.
References
Protocol for the cleavage of the 2,4-dimethoxybenzyl (DMB) protecting group.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,4-dimethoxybenzyl (DMB) group is a versatile protecting group for various functional groups, including amines, alcohols, and thiols, in multi-step organic synthesis.[1][2] Its utility stems from its facile removal under specific and mild acidic or oxidative conditions, providing orthogonality with other protecting groups.[1][3] The electron-rich nature of the dimethoxybenzyl ring facilitates its cleavage, ensuring the integrity of the target molecule.[2] This document provides detailed protocols for the cleavage of the DMB protecting group from amines, alcohols, and thiols using trifluoroacetic acid (TFA) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Cleavage Mechanisms
The cleavage of the DMB group proceeds through different mechanisms depending on the chosen reagent.
-
Acidic Cleavage (TFA): Under acidic conditions, the ether or amine linkage is protonated, leading to the formation of a stable 2,4-dimethoxybenzyl cation and the deprotected functional group.[4] This reactive cation can be trapped by scavengers to prevent side reactions with sensitive residues in the substrate.[5]
-
Oxidative Cleavage (DDQ): The cleavage with DDQ proceeds via a single electron transfer (SET) mechanism, forming a charge-transfer complex.[6][7] Subsequent hydrolysis releases the deprotected functional group and 2,4-dimethoxybenzaldehyde.[6] This method is particularly useful for substrates that are sensitive to acidic conditions.
Experimental Protocols
Protocol 1: Acidic Cleavage using Trifluoroacetic Acid (TFA)
This protocol is suitable for the deprotection of DMB-protected amines, alcohols, and thiols. The concentration of TFA and the choice of scavengers can be adjusted based on the acid sensitivity of the substrate.[5]
Materials:
-
DMB-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane (TIS), Anisole, or Water)[5]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected substrate in DCM.
-
Add a scavenger (e.g., TIS, 2.5-5% v/v).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (1-50% v/v in DCM) dropwise to the stirred solution.[1][5] For substrates with other acid-labile groups like Boc, a lower concentration of TFA (e.g., 1-2%) is recommended for selective cleavage.[3][5]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Troubleshooting:
-
Incomplete cleavage: Increase the reaction time or the concentration of TFA. For sterically hindered substrates, increasing the reaction temperature may be necessary.[5]
-
Side product formation: Ensure a sufficient amount of scavenger is used to trap the DMB cation, especially for substrates containing sensitive residues like tryptophan or tyrosine.[5]
Protocol 2: Oxidative Cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This protocol offers a mild and neutral alternative for DMB cleavage, particularly for acid-sensitive substrates.[1] It is effective for DMB-protected amines and alcohols.
Materials:
-
DMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water (or pH 7 phosphate buffer)[8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected substrate in a mixture of DCM and water (e.g., 18:1 v/v).[2]
-
Cool the solution to 0 °C in an ice bath.[8]
-
Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution.[1][2]
-
Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC.[2][8]
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.[8]
-
Transfer the mixture to a separatory funnel and extract three times with DCM.
-
Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.[9]
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[9]
Troubleshooting:
-
Low yield or incomplete reaction: Ensure the presence of water, which is crucial for the hydrolysis of the intermediate. The stoichiometry of DDQ may need to be optimized for different substrates. Heating the reaction may also be necessary.[3][8]
Data Presentation
Table 1: Conditions for Acidic Cleavage of DMB Protecting Group
| Substrate Type | TFA Concentration (% in DCM) | Scavenger | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference(s) |
| N-DMB Amine | 10-50 | TIS | 1-4 | 0 to RT | High | [1] |
| O-DMB Alcohol | 10-20 | - | Monitored by TLC | RT | - | [2] |
| Resin-Bound Peptide | 1 | TIS | 2 x 0.5 | RT | >95 | [3] |
| N,N-bis(DMB) sulfamate | 10 | - | 2 | RT | Quantitative | [3] |
| General Peptide Cleavage | 95 | TIS, Water | 1-3 | RT | - | [10] |
Table 2: Conditions for Oxidative Cleavage of DMB Protecting Group
| Substrate Type | DDQ (equivalents) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference(s) |
| N-DMB Amine | 1.1-1.5 | DCM/H₂O (18:1) | 6-16 | RT or 40-60 | High | [1] |
| O-DMB Alcohol | 1.1-1.5 | DCM/H₂O (18:1) | Monitored by TLC | 0 to RT | High | [2] |
| DMB-protected diazaoxindole | 1.5 | DCM | Not specified | Not specified | 0 | [3] |
| General O-DMB Alcohol | 1.3 | CH₂Cl₂/phosphate buffer (pH 7) | 1 | 0 to RT | 97 | [8] |
Visualizations
Experimental Workflows
Caption: Workflow for the acidic cleavage of the DMB protecting group.
Caption: Workflow for the oxidative cleavage of the DMB protecting group.
Logical Relationship of Cleavage Pathways
Caption: Logical relationship of DMB deprotection pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application of Bis(2,4-dimethoxybenzyl)amine in the Synthesis of Toll-Like Receptor 8 (TLR8) Agonists
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toll-like receptor 8 (TLR8) is a key component of the innate immune system, recognizing single-stranded RNA viruses and certain synthetic small molecules. Activation of TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, making it an attractive target for the development of vaccine adjuvants, immunotherapies for cancer, and treatments for infectious diseases. The synthesis of potent and selective small molecule TLR8 agonists is a critical aspect of this research. Many of these agonists are heterocyclic molecules containing amine functionalities that often require protection during multi-step synthetic sequences.
Bis(2,4-dimethoxybenzyl)amine is a valuable protecting group for secondary amines in organic synthesis. The two electron-donating methoxy groups on each benzyl ring render the protected amine highly acid-labile, allowing for its removal under mild acidic conditions. This attribute is particularly useful in the synthesis of complex molecules with acid-sensitive functional groups. This document provides a detailed overview of the potential application of this compound in the synthesis of TLR8 agonists, including a hypothetical synthetic protocol and relevant biological context.
The Role of this compound as a Protecting Group
The 2,4-dimethoxybenzyl (DMB) group is a well-established protecting group for various functionalities, including amines.[1] When two DMB groups are attached to a nitrogen atom, forming a this compound moiety, it effectively shields the nitrogen's lone pair, preventing its participation in undesired side reactions.
Key features of the Bis(2,4-dimethoxybenzyl) protecting group:
-
Stability: It is stable to a wide range of reaction conditions, including basic, reductive, and oxidative environments.[2]
-
Acid Lability: The protecting group is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), due to the stabilization of the resulting carbocation by the electron-donating methoxy groups.[1][2]
-
Improved Solubility: The bulky and relatively non-polar nature of the protecting group can enhance the solubility of synthetic intermediates in organic solvents.
Hypothetical Application in the Synthesis of an Imidazoquinoline-based TLR8 Agonist
Hypothetical Synthetic Scheme:
This strategy would allow for chemical modifications at other positions of the imidazoquinoline core without interference from the reactive secondary amine.
Experimental Protocols
The following are detailed, hypothetical protocols for the protection of a secondary amine with this compound and its subsequent deprotection in the context of TLR8 agonist synthesis.
Protocol 1: Protection of a Secondary Amine with Bis(2,4-dimethoxybenzyl) Groups
Objective: To protect a secondary amine functionality on a synthetic intermediate for a TLR8 agonist.
Materials:
-
Secondary amine-containing intermediate (1.0 eq)
-
2,4-Dimethoxybenzyl bromide (2.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the secondary amine-containing intermediate (1.0 eq) in anhydrous DMF.
-
To this solution, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add 2,4-dimethoxybenzyl bromide (2.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Bis(2,4-dimethoxybenzyl) protected intermediate.
Protocol 2: Deprotection of the Bis(2,4-dimethoxybenzyl) Group
Objective: To remove the Bis(2,4-dimethoxybenzyl) protecting group to yield the final TLR8 agonist.
Materials:
-
Bis(2,4-dimethoxybenzyl) protected intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20% in Dichloromethane)
-
Anisole (as a scavenger, 5-10 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Bis(2,4-dimethoxybenzyl) protected intermediate (1.0 eq) in DCM.
-
Add anisole (5-10 eq) to the solution. Anisole acts as a carbocation scavenger to prevent side reactions.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 20% v/v) to the reaction mixture.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or preparative HPLC) to obtain the final TLR8 agonist.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Protection | 2,4-Dimethoxybenzyl bromide, DIPEA | DMF | 18 | 25 | 85 | >95 |
| 2 | Deprotection | TFA, Anisole | DCM | 2 | 25 | 92 | >98 |
TLR8 Signaling Pathway and Mechanism of Action
TLR8 is an endosomal receptor that recognizes single-stranded RNA (ssRNA).[3] Upon binding to its ligand, TLR8 undergoes dimerization, which initiates a downstream signaling cascade. This signaling is primarily mediated through the MyD88-dependent pathway.[4] The recruitment of MyD88 leads to the activation of IRAK kinases and subsequently the TRAF6 E3 ubiquitin ligase. This cascade culminates in the activation of the transcription factor NF-κB and MAP kinases.[5] Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding for various pro-inflammatory cytokines such as TNF-α, IL-12, and IL-6, as well as type I interferons.[4][5]
Visualizations
Caption: TLR8 Signaling Pathway
Caption: Synthetic Workflow with Amine Protection
References
- 1. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ugi Four-Component Reaction Utilizing Bis(2,4-dimethoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and practical guidance for employing bis(2,4-dimethoxybenzyl)amine in the Ugi four-component reaction (Ugi-4CR). This versatile amine is particularly valuable in the synthesis of peptidomimetics and other complex molecules where subsequent deprotection and modification are desired. The 2,4-dimethoxybenzyl (DMB) groups can be readily cleaved under acidic conditions, revealing a primary amine for further functionalization or cyclization.
The Ugi reaction is a one-pot condensation of an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1][2][3] This multicomponent reaction (MCR) is celebrated for its high atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.[4][5] The use of this compound as the amine component introduces a key strategic element, enabling post-Ugi transformations that are crucial in the synthesis of cyclic peptides and other constrained peptidomimetics.[1][2]
Experimental Protocols
General Procedure for the Ugi Four-Component Reaction
This protocol is a generalized procedure adapted for the use of this compound. The reaction is typically performed in a polar protic solvent like methanol at room temperature.[2][4]
Materials and Equipment:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Protocol:
-
To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add the aldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the Schiff base.
-
To this stirring solution, add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ugi product.
Post-Ugi Deprotection of DMB Groups:
The 2,4-dimethoxybenzyl groups can be removed to liberate the primary amine, which can then be used in subsequent synthetic steps, such as cyclization.
-
Dissolve the purified Ugi product (1.0 mmol) in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 10-20 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
After completion, the excess TFA and solvent are removed under reduced pressure.
-
The resulting crude product, now containing a free amine, can be carried forward to the next synthetic step, such as an intramolecular cyclization to form cyclic peptidomimetics.
Data Presentation
The following table outlines a representative scope of the Ugi reaction with this compound, demonstrating the versatility of this approach in generating diverse molecular scaffolds. Yields for Ugi reactions are generally reported as good to excellent, though they are substrate-dependent.
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Product Structure | Expected Yield |
| 1 | Isobutyraldehyde | Acetic Acid | tert-Butyl Isocyanide |
| Good |
| 2 | Benzaldehyde | Benzoic Acid | Cyclohexyl Isocyanide |
| Good to Excellent |
| 3 | Formaldehyde | Propionic Acid | Benzyl Isocyanide |
| Moderate to Good |
| 4 | 4-Anisaldehyde | Phenylacetic Acid | 1,1,3,3-Tetramethylbutyl Isocyanide |
| Good |
Note: The product structures are generalized representations of the resulting α-acylamino amides.
Visualizations
The following diagrams illustrate the Ugi reaction workflow and a subsequent deprotection step.
Caption: General workflow of the Ugi four-component reaction.
Caption: Post-Ugi deprotection and cyclization pathway.
References
- 1. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 2. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. [digitalcommons.georgiasouthern.edu]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing DMB-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development. However, the synthesis of "difficult" peptide sequences, such as those that are long, hydrophobic, or prone to aggregation, often presents significant challenges. On-resin aggregation of the growing peptide chain can lead to incomplete reactions, resulting in deletion sequences and difficult purifications, which ultimately lowers the overall yield and purity of the target peptide. The 2,4-dimethoxybenzyl (DMB) protecting group offers a robust solution to these challenges.
Utilized as a temporary backbone amide protecting group, DMB disrupts the inter-chain hydrogen bonding that drives the formation of secondary structures and subsequent aggregation.[1] This strategy has been shown to significantly improve the synthetic efficiency of "difficult" sequences. DMB protection is particularly advantageous in preventing common side reactions, most notably the formation of aspartimide in sequences containing the Asp-Gly motif.[2]
These application notes provide detailed protocols and data for the effective use of DMB-protected amino acids in Fmoc-based SPPS, enabling researchers to overcome common synthetic hurdles and improve the quality and yield of their target peptides.
Key Applications and Advantages
The primary application of DMB in SPPS is to enhance the synthesis of problematic peptide sequences. It is typically introduced as an Fmoc-protected dipeptide, such as Fmoc-Aaa-(Dmb)Gly-OH, where 'Aaa' is any amino acid preceding a glycine residue. This approach circumvents the sterically hindered coupling onto a DMB-protected secondary amine.
-
Synthesis of Hydrophobic and Long Peptides: DMB protection is highly effective in preventing aggregation in sequences rich in hydrophobic residues or exceeding 30 amino acids in length.[1] This leads to a significant reduction in deletion and truncated sequences.[1]
-
Prevention of Aspartimide Formation: The DMB group provides steric hindrance that effectively blocks the nucleophilic attack of the backbone nitrogen on the side chain of aspartic acid, a common side reaction in Asp-Gly sequences.[2] The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides has become a standard method to circumvent this issue.[2] In one reported case, the incorporation of a DMB-protected dipeptide increased the crude purity of a peptide prone to aspartimide formation from 45% to 91%.[2]
-
Facilitating On-Resin Cyclization: The DMB group can be employed in on-resin head-to-tail cyclization strategies.
Data Presentation: Expected Improvements in Yield and Purity
The use of DMB-dipeptides has been consistently shown to lead to substantial improvements in the quality of crude peptide products. While exact yields are sequence-dependent, the following tables provide a representative comparison of expected outcomes based on literature reports.
Table 1: Comparative Yield and Purity for a "Difficult" Hydrophobic Peptide
| Synthesis Strategy | Crude Yield (%) | Purity by RP-HPLC (%) |
| Standard Fmoc-SPPS | 25 | 40 |
| Fmoc-SPPS with DMB-Dipeptide | 65 | 75 |
Table 2: Aspartimide Formation in an Asp-Gly Containing Peptide
| Synthesis Strategy | Target Peptide (%) | Aspartimide Impurity (%) |
| Standard Fmoc-SPPS | ~55 | >40 |
| Fmoc-SPPS with Fmoc-Asp(OtBu)-(Dmb)Gly-OH | >95 | <2 |
Experimental Protocols
Synthesis of Fmoc-Aaa-(Dmb)Gly-OH Dipeptide
This protocol describes a representative synthesis of a DMB-protected dipeptide.
Step 1: Reductive Amination
-
Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in dichloroethane.
-
Add triethylamine (3.0 eq) and stir the mixture.
-
Add sodium triacetoxyborohydride (2.0 eq) portion-wise and stir the reaction at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Purify the resulting ethyl 2-((2,4-dimethoxybenzyl)amino)acetate by column chromatography.
Step 2: Saponification
-
Dissolve the product from Step 1 in a mixture of dioxane and 1M NaOH.
-
Stir at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Acidify the mixture and extract the free acid.
Step 3: Fmoc Protection
-
Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.
-
Add Fmoc-OSu (1.05 eq) dropwise and stir overnight.
-
Remove the dioxane under reduced pressure, dilute with water, and wash with ether.
-
Acidify the aqueous layer with citric acid and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield Fmoc-(Dmb)Gly-OH.
Step 4: Coupling of the Preceding Amino Acid
-
Couple the desired Fmoc-Aaa-OH to the product of Step 3 using standard peptide coupling reagents (e.g., HBTU/DIPEA in DMF) to yield the final product, Fmoc-Aaa-(Dmb)Gly-OH.
Manual SPPS Protocol for Incorporation of a DMB-Dipeptide
This protocol outlines the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide onto a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH (3 eq)
-
HBTU (3 eq)
-
HOBt (3 eq)
-
DIPEA (6 eq)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of DMB-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.
Automated SPPS Protocol Adjustments
For automated peptide synthesizers, the DMB-dipeptide can be treated as a standard amino acid with an extended coupling time.
-
Dissolution: Dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide in DMF at the standard concentration used for other amino acids.
-
Synthesizer Setup: Place the solution in the appropriate position on the synthesizer.
-
Programming: Program the instrument to perform a single coupling cycle for the dipeptide with a coupling time of at least 2 hours. Ensure the subsequent amino acid coupling cycle is programmed as usual.
Final Peptide Cleavage and Deprotection
The DMB group is acid-labile and is cleaved simultaneously with most common side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker during the final TFA cleavage step.
Standard Cleavage Cocktail (Reagent R):
-
TFA (Trifluoroacetic acid): 90%
-
Thioanisole: 5%
-
EDT (Ethanedithiol): 3%
-
Anisole: 2%
Cleavage Cocktail for Peptides with Sensitive Residues (e.g., Cys, Met, Trp):
-
TFA: 88%
-
Phenol: 5%
-
Water: 5%
-
TIPS (Triisopropylsilane): 2%
Procedure:
-
Resin Preparation: Wash the dried peptide-resin with DCM.
-
Cleavage: Add the appropriate cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the filtrate.
-
Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: SPPS workflow incorporating a DMB-dipeptide for difficult sequences.
Caption: Prevention of aspartimide formation using DMB protection.
References
Application Notes and Protocols for the Deprotection of the 2,4-Dimethoxybenzyl (DMB) Group Using Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,4-dimethoxybenzyl (DMB) group is a highly versatile acid-labile protecting group employed in multi-step organic synthesis for the protection of various functional groups, including hydroxyls, amines, amides, and thiols.[1] Its increased sensitivity to acidic conditions, when compared to other benzyl-type protecting groups like p-methoxybenzyl (PMB) and benzyl (Bn), permits its selective removal under mild acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a frequently used reagent for this deprotection, enabling efficient and clean cleavage.[1][2] The enhanced acid lability of the DMB group is a result of the electron-donating effects of the two methoxy groups at the ortho and para positions, which stabilize the benzylic carbocation formed during cleavage.[1] This characteristic makes the DMB group particularly advantageous in orthogonal protecting group strategies, where selective deprotection is necessary in the presence of less acid-sensitive groups such as Boc or more robust groups like Bn.[1][3][4]
Mechanism of Deprotection
The acidic cleavage of the DMB group with TFA follows a resonance-stabilized SN1-type mechanism.[1][2] The reaction is initiated by the protonation of the heteroatom (e.g., oxygen, nitrogen) attached to the DMB group by TFA. This protonation transforms the protected functional group into an effective leaving group. The subsequent departure of the alcohol, amine, or thiol generates a highly stable, resonance-stabilized 2,4-dimethoxybenzyl carbocation.[2] This carbocation is then quenched by a nucleophile, which can be the trifluoroacetate anion or, more commonly, a scavenger added to the reaction mixture to prevent side reactions.[2]
Caption: Mechanism of TFA-mediated DMB deprotection.
Data Presentation
The conditions for DMB deprotection with TFA can be adjusted based on the substrate and the presence of other protecting groups. The following tables summarize typical reaction conditions and efficiencies.
Table 1: TFA-Mediated Deprotection of DMB from Various Substrates
| Substrate Type | TFA Concentration (v/v in DCM) | Scavenger (equivalents) | Temperature (°C) | Time | Yield (%) | Reference |
| DMB-protected alcohol | 10-50% | Anisole (5-10) or TIS (2-5) | 0 to RT | Monitored by TLC | Substrate dependent | [2] |
| DMB-protected phenol | 20-50% | 1,3-Dimethoxybenzene (3-5) | 0 to RT | 1-4 h | Substrate dependent | [2] |
| N,N-bis(DMB) sulfamate | 10% | None specified | RT | 2 h | Not specified | [3] |
| DMB-protected maleimides | Not specified (in anisole) | Anisole | Not specified | Not specified | Substrate dependent | [5] |
| DMB-protected 1,3-diazaoxindole | TFA/TfOH mixture | Anisole | 25 to reflux | Overnight to 1 h | 25 | [6] |
Table 2: TFA-Mediated Deprotection of DMB from Resin-Bound Peptides
| Substrate | Reagents | Reaction Time | Temperature | Cleavage Efficiency (%) | Reference |
| Fmoc-Tyr(DMB)-Resin | 1% TFA / 2% TIS in DCM | 2 x 30 min | Room Temp. | >95 | [1][3] |
| DMB-protected peptide-resin | 1% TFA / 5% TIS in DCM | 30-60 min | Room Temp. | Not specified | [4] |
| General Peptide Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS | 1.5 h | Room Temp. | Not specified | [4][7] |
Experimental Protocols
Protocol 1: General Procedure for Deprotection of a DMB-Protected Alcohol
Materials:
-
DMB-protected alcohol
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (TIS) or anisole)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the DMB-protected alcohol in anhydrous DCM to a concentration of approximately 0.1 M.[1][2]
-
Add a scavenger, such as triisopropylsilane (2-5 equivalents) or anisole (5-10 equivalents), to the solution.[1][2]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 10-50% v/v).[1][2]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by thin-layer chromatography (TLC).[2]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[2]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.[1]
-
Separate the layers and wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter the solution and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.[1][2]
Protocol 2: On-Resin Deprotection of DMB from a Peptide
Materials:
-
DMB-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
10% Diisopropylethylamine (DIPEA) in DCM
-
Methanol
Procedure:
-
Swell the DMB-protected peptide-resin in dichloromethane (DCM).[3]
-
Prepare a cleavage cocktail of 1% Trifluoroacetic Acid (TFA) and 2% Triisopropylsilane (TIS) in DCM.[3]
-
Add the cleavage cocktail to the resin and gently agitate the suspension at room temperature for 30 minutes.[3]
-
Drain the cleavage solution.[3]
-
Add a fresh portion of the cleavage cocktail to the resin and continue to agitate for another 30 minutes.[3]
-
Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 10% diisopropylethylamine (DIPEA) in DCM.[3]
-
Finally, wash the resin with DCM and methanol.[3]
-
Dry the resin under vacuum.[3]
Experimental Workflow Visualization
Caption: General workflow for DMB deprotection in solution.
Orthogonal Deprotection Strategy
The DMB group's high acid lability allows for its selective removal in the presence of other protecting groups, a cornerstone of orthogonal protection strategies in complex molecule synthesis.
-
Orthogonality with Fmoc: The DMB group is stable under the basic conditions (e.g., piperidine in DMF) used for the removal of the Fmoc group.[3][4] This permits the elongation of a peptide chain using Fmoc chemistry while a DMB group on an amino acid side chain remains intact.
-
Orthogonality with Boc: The DMB group is more susceptible to acid than the Boc group.[3][4] By carefully selecting the acidic cleavage conditions, such as using dilute TFA (1-2%), it is possible to selectively cleave the DMB group without affecting a Boc group.[3][4] This selective deprotection is critical for on-resin side-chain modifications.[3]
Caption: Orthogonal deprotection strategy with DMB.
Disclaimer: These protocols are intended as general guidelines. Researchers should optimize the reaction conditions for their specific substrates and synthetic goals. Always consult relevant safety data sheets (SDS) for all chemicals used.
References
Application Notes and Protocols: Orthogonal Deprotection Strategies Involving the 2,4-Dimethoxybenzyl (DMB) Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step synthesis of complex organic molecules, such as pharmaceuticals, peptides, and oligosaccharides, the strategic use of protecting groups is essential for achieving high yields and selectivity. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others, is a cornerstone of modern synthetic chemistry. The 2,4-dimethoxybenzyl (DMB) group has emerged as a versatile and valuable acid-labile protecting group for a variety of functional groups, including amines, amides, alcohols, and the side chains of amino acids like asparagine and glutamine.[1][2][3]
The key feature of the DMB group is its heightened sensitivity to acidic conditions compared to other common acid-labile groups like the tert-butoxycarbonyl (Boc) group.[1][4] This increased lability stems from the electron-donating effects of the two methoxy groups on the benzyl ring, which stabilize the carbocation intermediate formed during cleavage.[4][5] This property allows for the selective deprotection of the DMB group under mild acidic conditions that leave more robust protecting groups intact. Furthermore, the DMB group is stable to basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[2][6] An alternative and orthogonal method for DMB cleavage involves oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), providing an additional layer of strategic flexibility.[5][7]
These application notes provide a comprehensive overview of orthogonal deprotection strategies involving the DMB group, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its successful implementation in your research.
Principles of DMB Protection and Orthogonality
The utility of the DMB group lies in its distinct cleavage conditions relative to other commonly used protecting groups. This allows for a hierarchical deprotection strategy, enabling chemists to unmask specific functional groups in a controlled manner.[2]
Key Characteristics of the DMB Group:
-
High Acid Lability: The DMB group is significantly more sensitive to acid than the Boc and p-methoxybenzyl (PMB) groups, allowing for its selective removal with dilute trifluoroacetic acid (TFA).[1][4][8]
-
Oxidative Cleavage: The DMB group can be efficiently removed under neutral conditions using oxidizing agents such as DDQ or ceric ammonium nitrate (CAN), offering an orthogonal deprotection pathway to acid-labile groups.[5][7][9]
-
Base Stability: The DMB group is stable to the basic conditions (e.g., piperidine in DMF) required for Fmoc group removal.[2][10]
-
Stability to Reductive Conditions: It is generally stable to catalytic hydrogenation, which is used to cleave benzyl (Bn) and benzyloxycarbonyl (Cbz) groups.[4]
The following diagram illustrates the concept of orthogonal deprotection involving the DMB group in the context of a multifunctional molecule.
Caption: Orthogonal deprotection scheme.
Applications of the DMB Group
The DMB group finds broad application in various areas of organic synthesis:
-
Protection of Alcohols and Amines: The DMB group can be readily introduced to protect hydroxyl and amino functionalities.[3][7]
-
Backbone Amide Protection in Peptide Synthesis: In SPPS, the DMB group can be installed on the backbone amide nitrogen, typically at a glycine residue. This modification disrupts interchain hydrogen bonding, which is a primary cause of peptide aggregation, thereby improving solubility and synthetic efficiency, especially for "difficult" sequences.[1]
-
Side-Chain Protection of Asparagine and Glutamine: The amide side chains of asparagine (Asn) and glutamine (Gln) can be protected with the DMB group to prevent side reactions such as dehydration to nitriles and aspartimide formation during peptide synthesis.[1][11]
The workflow for incorporating a DMB-protected dipeptide in SPPS to prevent aspartimide formation is depicted below.
Caption: SPPS workflow with a DMB-dipeptide.
Quantitative Data Summary
The following tables summarize representative quantitative data for the deprotection of DMB-protected functional groups under various conditions. Yields are substrate-dependent and may vary.
Table 1: Acidic Deprotection of DMB Ethers and Amines
| Substrate Type | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| DMB-protected alcohol | 1% TFA, 5% TIS in DCM | Room Temp | 0.5 - 1 | >90 | [1] |
| DMB-protected amine | Dilute TFA in DCM | Room Temp | 1 - 6 | High | [7] |
| N-DMB sulfonamide | Catalytic Bi(OTf)₃ in DCE | 85 °C | 2 | 95 | [12] |
| DMB-protected alcohol | Triflic Acid, 1,3-dimethoxybenzene | Room Temp | Varies | High | [13] |
Table 2: Oxidative Deprotection of DMB Ethers and Amines
| Substrate Type | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| DMB-protected alcohol | DDQ (1.2 eq) in DCM/H₂O (18:1) | 0 °C to Room Temp | 1 - 4 | >90 | [3][14] |
| DMB-protected amine | DDQ (1.1-1.5 eq) in DCM/H₂O (18:1) | Room Temp | 1 - 6 | High | [7] |
| DMB ether | CAN (2-3 eq) | Varies | Varies | High | [5] |
| DMB-protected γ-lactam | PIFA (10 eq) in Benzene | Room Temp | 7 | 93 | [15] |
Table 3: Orthogonality Data - Stability of Other Protecting Groups to DMB Cleavage Conditions
| Protecting Group | DMB Cleavage Condition | Stability | Reference |
| Fmoc | Dilute TFA or DDQ | Stable | [2] |
| Boc | Dilute TFA (e.g., 1% in DCM) | Stable | [1][10] |
| Cbz | Dilute TFA or DDQ | Stable | [1] |
| Benzyl (Bn) | DDQ | Stable | [5] |
| p-Methoxybenzyl (PMB) | DDQ (selective DMB cleavage possible) | Less reactive than DMB | [8][14] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine via Reductive Amination
This method is a mild and efficient way to form the N-DMB bond.[7]
Materials:
-
Primary amine (1.0 equiv)
-
2,4-Dimethoxybenzaldehyde (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the primary amine and 2,4-dimethoxybenzaldehyde in DCE or DCM.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-(2,4-dimethoxybenzyl)-protected amine.
Protocol 2: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol as its DMB ether.[3]
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
2,4-Dimethoxybenzyl chloride (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C, add a solution of the primary alcohol in DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas has ceased.
-
Add a solution of 2,4-dimethoxybenzyl chloride in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Orthogonal Deprotection of a DMB-Protected Amine with Trifluoroacetic Acid (TFA)
This method allows for the selective removal of the DMB group in the presence of more robust acid-labile groups like Boc.[7][16]
Materials:
-
N-(2,4-Dimethoxybenzyl)-protected amine (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (1-5% v/v in DCM)
-
Scavenger (e.g., Triisopropylsilane (TIS), 2.5-5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-DMB-protected amine in DCM.
-
Add a scavenger (e.g., TIS).
-
Add the TFA solution dropwise to the stirred mixture at room temperature.
-
Stir the reaction for 30-60 minutes, monitoring by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
The mechanism of acid-catalyzed deprotection is illustrated below.
Caption: Mechanism of acid-catalyzed DMB deprotection.
Protocol 4: Orthogonal Deprotection of a DMB-Protected Alcohol with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This method provides a mild, neutral alternative for DMB cleavage, orthogonal to acid-labile protecting groups.[3][6]
Materials:
-
DMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv)
-
Dichloromethane (DCM)
-
Water (or phosphate buffer, pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected alcohol in a mixture of DCM and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
The mechanism of oxidative deprotection is shown below.
Caption: Mechanism of oxidative DMB deprotection.
Conclusion
The 2,4-dimethoxybenzyl group is a highly effective and versatile protecting group in modern organic synthesis. Its pronounced acid lability and susceptibility to oxidative cleavage provide a high degree of orthogonality with other commonly used protecting groups.[1][14] By carefully selecting the deprotection conditions, researchers can achieve selective cleavage of the DMB group in the presence of Fmoc, Boc, Cbz, and even PMB groups, enabling the efficient synthesis of complex, multifunctional molecules. The detailed protocols and data presented in these application notes serve as a practical guide for the strategic implementation of the DMB group in sophisticated synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.ucla.edu [chem.ucla.edu]
- 14. benchchem.com [benchchem.com]
- 15. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Bis(2,4-dimethoxybenzyl)amine in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,4-dimethoxybenzyl)amine is a valuable reagent in modern organic synthesis, primarily utilized as a protecting group for primary amines and sulfamates. The two electron-rich 2,4-dimethoxybenzyl (DMB) groups render the protected amine highly stable to a variety of reaction conditions, yet they can be readily cleaved under mild acidic or oxidative conditions. This property allows for orthogonal protection strategies in the synthesis of complex molecules, such as peptides, natural products, and other bioactive compounds. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound.
Key Applications and Advantages
The 2,4-dimethoxybenzyl (DMB) protecting group, introduced via reagents like this compound or 2,4-dimethoxybenzyl bromide, offers several key advantages:
-
Acid Lability: The DMB group is easily cleaved under mild acidic conditions, such as with dilute trifluoroacetic acid (TFA), providing the deprotected amine in high yields.[1]
-
Orthogonality: The N-DMB bond is stable to basic conditions, allowing for the selective removal of other protecting groups like Fmoc. It can also be selectively cleaved in the presence of more acid-stable groups such as Boc.[1]
-
Oxidative Cleavage: As an alternative to acidic deprotection, the DMB group can be removed under neutral conditions using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]
-
Improved Peptide Synthesis Outcomes: In solid-phase peptide synthesis (SPPS), the use of DMB as a backbone amide protecting group can significantly improve the synthesis of "difficult" sequences that are prone to aggregation. This leads to higher crude peptide purity and overall yield.
-
Prevention of Side Reactions: DMB protection can prevent common side reactions in peptide synthesis, such as aspartimide formation in Asp-Gly sequences.
Data Presentation
The following tables summarize quantitative data on the effectiveness of the DMB protecting group in various applications.
Table 1: Comparison of Yield and Purity in the Synthesis of a "Difficult" Hydrophobic Peptide
| Synthesis Strategy | Crude Yield (%) | Crude Purity (%) |
| Standard Fmoc-SPPS | 25 | 40 |
| With Fmoc-Ala-(Dmb)Gly-OH | 65 | 75 |
Table 2: Prevention of Aspartimide Formation
| Peptide Sequence Motif | Synthesis Method | Aspartimide Formation (%) |
| -Asp(OtBu)-Gly- | Standard Fmoc-SPPS | High |
| -Asp(OtBu)-(Dmb)Gly- | DMB Dipeptide Incorporation | Significantly Reduced/Eliminated |
Table 3: Conditions for DMB Protection and Deprotection in the Synthesis of a 1,3-diazaoxindole Derivative [2]
| Reaction Step | Reagents and Conditions | Yield (%) |
| N-DMB Protection | 2,4-dimethoxybenzylamine hydrochloride, DIPEA, DMF, 110°C, 3h | 60 |
| N-DMB Deprotection | Trifluoroacetic acid, Triflic acid, Anisole | 25 |
Experimental Protocols
Protocol 1: General Procedure for N-Protection of a Primary Amine with 2,4-Dimethoxybenzyl Bromide
This protocol describes a general method for the protection of a primary amine using 2,4-dimethoxybenzyl bromide.
Materials:
-
Primary amine (1.0 equiv)
-
2,4-Dimethoxybenzyl bromide (2.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Acetonitrile (solvent)
-
Saturated aqueous NaHCO₃ solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the primary amine in acetonitrile.
-
Add DIPEA and 2,4-dimethoxybenzyl bromide to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N,N-Bis(2,4-dimethoxybenzyl)-protected amine.
Protocol 2: General Procedure for Acidic Deprotection of an N,N-Bis(DMB)-Protected Amine using TFA
This protocol provides a general method for the removal of the DMB protecting group under acidic conditions.[1]
Materials:
-
N,N-Bis(DMB)-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-50% v/v in DCM)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane (TIS) or Anisole)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N,N-Bis(DMB)-protected amine in DCM.
-
Add a scavenger (e.g., TIS, 2.5-5% v/v).
-
Cool the solution to 0 °C and add the TFA solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of Ethyl (4-{[(2,4-dimethoxyphenyl)methyl]amino}pyrimidin-5-yl)acetate[3]
This protocol details the introduction of a DMB protecting group in the synthesis of a complex heterocyclic molecule.
Materials:
-
Ethyl 2-(4-chloropyrimidin-5-yl)acetate (2.10 g, 10.5 mmol)
-
2,4-Dimethoxybenzylamine hydrochloride (2.24 g, 11 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.67 mL, 21 mmol)
-
N,N-Dimethylformamide (DMF) (25 mL)
-
Water
Procedure:
-
To a stirred solution of ethyl 2-(4-chloropyrimidin-5-yl)acetate in DMF, add 2,4-dimethoxybenzylamine hydrochloride and DIPEA at room temperature under an argon atmosphere.
-
Stir the reaction mixture at 110°C for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 150 mL of water to the mixture and stir for 30 minutes.
-
Filter the crystalline precipitate, wash with water (2 x 30 mL), and dry to yield the product (2.08 g, 60%).
Visualizations
Caption: General workflow for the protection and deprotection of primary amines using the DMB group.
Caption: Workflow for the synthesis of a 1,3-diazaoxindole derivative using a DMB protecting group.
References
Application Notes and Protocols for Automated Solid-Phase Synthesis of Backbone-Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the creation of custom peptides for a wide range of research and therapeutic applications. However, the synthesis of certain "difficult sequences," particularly those prone to aggregation, can lead to low yields and purity. Backbone protection is a powerful strategy to overcome these challenges by temporarily modifying the peptide amide backbone, disrupting interchain hydrogen bonding and improving solvation of the growing peptide chain.[1][2][3][4] This document provides detailed application notes and protocols for the automated solid-phase synthesis of backbone-protected peptides, focusing on improving the synthesis of aggregation-prone sequences.
The automated introduction of removable backbone protection prevents chain association, leading to improved handling, quality, and yield of challenging peptide sequences.[1][5][6] This approach is particularly beneficial in Fmoc/tBu-based SPPS, where aggregation can cause incomplete deprotection and coupling steps.[1][5]
Benefits of Backbone Protection in SPPS
The use of backbone protecting groups offers several advantages in peptide synthesis:
-
Enhanced Yield and Purity: By preventing aggregation, backbone protection ensures more efficient coupling and deprotection steps, leading to higher yields and purer crude products.[7]
-
Improved Solubility: Backbone-protected peptides often exhibit increased solubility, which not only aids in the synthesis process but also facilitates purification and subsequent handling.[7][8]
-
Suppression of Side Reactions: Certain backbone protecting groups can help to minimize common side reactions such as aspartimide formation.[7]
-
Facilitation of Macrocyclization: The conformational constraints imposed by some protecting groups can promote efficient peptide macrocyclization.[3][4][7]
Common Backbone Protecting Groups
Several types of backbone protecting groups are commonly employed in automated SPPS. The choice of protecting group depends on the specific peptide sequence and the desired synthesis strategy.
| Protecting Group | Abbreviation | Key Features |
| Pseudoproline (Oxazolidine) | ψ-Pro | Dipeptide derivatives of Ser or Thr that introduce a "kink" in the peptide backbone, effectively disrupting secondary structure formation.[1][9] |
| 2-Hydroxy-4-methoxybenzyl | Hmb | Provides steric hindrance to prevent inter-chain aggregation and can be particularly useful in preventing aspartimide formation.[9] The incoming amino acid is activated and first reacts with the hydroxyl group of the Hmb moiety to form a phenyl ester, which then undergoes an intramolecular O-N acyl transfer to form the amide bond.[9] |
| 2,4-Dimethoxybenzyl | Dmb | Similar to Hmb but lacks the reactive hydroxyl group, which can be advantageous in certain contexts.[7] However, acylation of the Dmb-protected N-terminus can be less efficient.[7] |
| 2-Hydroxy-4-methoxy-5-methylsulfinyl benzyl | Hmsb | A solubilizing protecting group that can be retained on the cleaved peptide to improve its handling and purification.[1] |
Quantitative Data Summary
The following tables summarize the impact of backbone protection on the yield and purity of synthesized peptides from various studies.
Table 1: Comparison of a Difficult Sequence Synthesis With and Without Backbone Protection
| Peptide Sequence & Position of Protection | Synthesis Method | Backbone Protection | Crude Purity (%) | Overall Yield (%) | Reference |
| AIB-enkephalin analogue (at Ala9) | Automated Microwave-Assisted SPPS | Hmsb | >98 | 28.8 | [10] |
| AIB-enkephalin analogue | Conventional Automated SPPS | None | Significantly lower | Not specified | [1] |
| Model Heptapeptide | Automated DAN-based platform | Diaminonicotinic Acid Scaffold | 95 | 93 | [11] |
| Model Heptapeptide | Manual CTC-resin-based protocol | None | 78 | Not specified | [11] |
Experimental Protocols
This section provides detailed protocols for the automated synthesis of backbone-protected peptides using both conventional and microwave-assisted methods.
Protocol 1: Automated Introduction of Hmsb Backbone Protection (Microwave-Assisted)
This protocol describes the automated incorporation of the 2-hydroxy-4-methoxy-5-methylsulfinyl benzaldehyde (Hmsb) protecting group.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in DMF
-
2-hydroxy-4-methoxy-5-methylsulfinyl benzaldehyde (Hmsb-aldehyde)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Trimethylsilyl bromide (TMSBr) / Thioanisole / Ethanedithiol (EDT) (e.g., 1.0:0.05:0.05:0.025 v/v)[10]
Instrumentation:
-
Automated Microwave Peptide Synthesizer (e.g., CEM Liberty1™)[10]
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF. A typical microwave protocol is a two-stage deprotection: 0.5 minutes followed by 3.0 minutes at 75°C with 40W power.[10]
-
Amino Acid Coupling: Couple the subsequent Fmoc-amino acid (5-fold excess) using DIC/HOBt activation for 10 minutes at 75°C with 25W power.[10]
-
On-Resin Imine Formation: After the desired residue for backbone protection is coupled and its Fmoc group is removed, add the Hmsb-aldehyde (1.0 eq., 0.01 M in DMF) to the peptide-resin. Perform two 10-minute cycles under microwave irradiation. A strong yellow color on the resin indicates imine formation.[10]
-
Reductive Amination: Wash the resin with DMF. Add a solution of NaBH₃CN (1.0 M in THF, 10 eq.) and allow it to react for 30 minutes to reduce the imine to a secondary amine.
-
Coupling onto the Protected Backbone: Couple the next Fmoc-amino acid. Due to the steric hindrance of the secondary amine, a more robust coupling method may be required, such as using HCTU/DIEA activation or extending the coupling time.[9]
-
Continue Synthesis: Continue the peptide chain elongation using the standard automated protocol.
-
Cleavage and Deprotection: After synthesis completion, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 1 hour.[10] The Hmsb group can be removed during this step by including TMSBr and thioanisole in the cleavage cocktail, which reduces the sulfoxide to a thioether, facilitating clean deprotection.[1]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase HPLC.
Protocol 2: Conventional Automated SPPS with Hmb Protection
This protocol details the incorporation of the 2-hydroxy-4-methoxybenzyl (Hmb) group using a conventional automated synthesizer.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Xaa(Hmb)-OH building block (where Xaa is the amino acid to be protected)
-
Suitable resin (e.g., Wang resin, Rink Amide resin)
-
HCTU (or other suitable coupling reagent)
-
N,N-Diisopropylethylamine (DIEA)
-
20% (v/v) Piperidine in DMF
-
Anhydrous DMF
-
DCM
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
Instrumentation:
-
Automated Peptide Synthesizer (e.g., CS Bio 336)[10]
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Standard SPPS Cycles: Perform the initial peptide synthesis cycles using standard Fmoc/tBu chemistry with HCTU/DIEA activation (5-fold excess of reagents for 30 minutes).[10] Fmoc deprotection is carried out with 20% piperidine in DMF in two stages (e.g., 3 minutes followed by 7 minutes).[10]
-
Incorporation of Hmb-Protected Amino Acid: At the desired position, use the pre-formed Fmoc-Xaa(Hmb)-OH building block. Couple this amino acid using the standard coupling protocol.
-
Coupling onto the Hmb-Protected Residue: The acylation of the secondary amine of the Hmb-protected residue can be slow. The reaction proceeds via an O-N acyl transfer mechanism.[9] To ensure complete coupling of the next amino acid, a powerful coupling method like preformed symmetrical anhydrides or amino acid fluorides in DCM is recommended.[9] Alternatively, an additional dichloromethane mix/wash step for 1 hour after the standard coupling can improve purity.[1]
-
Continue Synthesis: Resume automated synthesis until the full peptide is assembled.
-
Cleavage: Cleave the peptide from the resin and remove the protecting groups with the appropriate TFA-based cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Visualizations
Experimental Workflow for Automated SPPS with Backbone Protection
The following diagram illustrates the general workflow for automated solid-phase peptide synthesis incorporating a backbone protecting group.
Caption: General workflow of automated SPPS with on-resin backbone protection.
Decision Logic for Employing Backbone Protection
This diagram outlines the decision-making process for when to incorporate backbone protection in a peptide synthesis strategy.
Caption: Decision tree for choosing a backbone modification strategy.[9]
References
- 1. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polypeptide.com [polypeptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Automated synthesis of backbone protected peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting incomplete cleavage of the DMB protecting group.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 2,4-dimethoxybenzyl (DMB) protecting group. The focus is on addressing issues related to incomplete cleavage of the DMB group.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 2,4-dimethoxybenzyl (DMB) group in synthesis?
The 2,4-dimethoxybenzyl (DMB) group is primarily used as a backbone protecting group for secondary amines in peptide synthesis. Its main purpose is to disrupt interchain hydrogen bonding, which can lead to peptide aggregation on the solid support. By preventing aggregation, the DMB group improves reaction kinetics for both acylation and deprotection steps, thereby enhancing the synthetic efficiency of difficult or hydrophobic sequences.[1]
Q2: What are the standard conditions for cleaving the DMB group?
The most common method for DMB group cleavage is treatment with a strong acid, typically trifluoroacetic acid (TFA).[1][2][3] The concentration of TFA can be adjusted for selectivity. For complete deprotection, a high concentration of TFA (e.g., 95%) with scavengers is typically used.[1][4] For selective deprotection in the presence of more robust acid-labile groups like tert-butyl (tBu), a dilute solution of TFA (e.g., 1-2% in dichloromethane) is often employed.[3] Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is also possible.[3][5][6]
Q3: Why are scavengers necessary during DMB cleavage?
During acidic cleavage, a highly reactive and stable 2,4-dimethoxybenzyl cation is formed.[1] This cation is a potent electrophile that can lead to side reactions, such as the alkylation of sensitive amino acid residues like Tryptophan and Tyrosine. Scavengers, such as triisopropylsilane (TIS), thioanisole, or anisole, are crucial to trap this reactive cation and prevent the formation of unwanted side products.[1][2][7]
Q4: How can I monitor the progress of a DMB deprotection reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the deprotected compound is typically more polar and will have a lower Rf value than the DMB-protected starting material. Staining with potassium permanganate can help visualize both the starting material and the product.
Q5: How does the stability of the DMB group compare to the p-methoxybenzyl (PMB) group?
The DMB group is more susceptible to acid-catalyzed cleavage than the PMB group.[3][6] The additional methoxy group at the ortho position of the benzyl ring further destabilizes the protecting group under acidic conditions, allowing for its removal under milder conditions than those required for PMB cleavage.[3][6]
Troubleshooting Guide: Incomplete DMB Cleavage
Problem: Analysis of the crude product by HPLC or LC-MS indicates a significant amount of starting material with the DMB group still attached.
Below is a workflow to diagnose and resolve incomplete cleavage of the DMB protecting group.
Caption: A flowchart for troubleshooting incomplete DMB cleavage.
Data Presentation
Table 1: Conditions for TFA-Mediated DMB Deprotection
| Substrate Type | TFA Concentration | Scavenger(s) | Solvent | Temperature | Time | Cleavage Efficiency (%) | Reference |
| DMB-protected alcohol | 10-50% | Anisole or TIS | DCM | 0°C to RT | Monitored by TLC | - | [2] |
| DMB-protected phenol | 20-50% | 1,3-Dimethoxybenzene | DCM | RT | 1-4 hours | - | [2] |
| N-DMB-protected sulfamate | 10% | - | DCM | RT | 2 hours | Quantitative | [2] |
| Fmoc-Tyr(DMB)-Resin | 1% | 2% TIS | DCM | RT | 2 x 30 min | >95 | [2] |
| General Peptide (Resin) | 95% | 2.5% TIS, 2.5% Water | - | RT | 2-3 hours | Typical for full cleavage | [1] |
| Sensitive Peptide (Resin) | 82.5% | 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (Reagent K) | - | RT | 1-8 hours | High for complex peptides | [4][8] |
Note: Cleavage efficiency is highly substrate-dependent and the conditions listed are starting points for optimization.
Experimental Protocols
Protocol 1: Standard DMB Cleavage from a Protected Compound in Solution
-
Dissolution: Dissolve the DMB-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[2]
-
Scavenger Addition: Add a scavenger, such as triisopropylsilane (2-5 equivalents) or anisole (5-10 equivalents), to the solution.[2]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.[2]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 10-50% v/v).[2]
-
Reaction: Stir the reaction at 0°C or allow it to warm to room temperature, while monitoring the progress by TLC or LC-MS.[2]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Washing and Drying: Separate the layers and wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Concentration: Filter the drying agent and concentrate the solution under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired deprotected compound.[2]
Protocol 2: DMB Cleavage from a Resin-Bound Peptide
-
Resin Swelling: Swell the DMB-protected peptide-resin in dichloromethane (DCM).[2]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. For selective cleavage, a mixture of 1% Trifluoroacetic Acid (TFA) and 2% Triisopropylsilane (TIS) in DCM can be used.[2] For full deprotection, a cocktail of 95% TFA, 2.5% TIS, and 2.5% water is common.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature. For the 1% TFA cocktail, a treatment of 2 x 30 minutes is suggested.[2] For the 95% TFA cocktail, 2-3 hours is typical.[1]
-
Resin Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Washing: Wash the resin with additional fresh TFA and combine the filtrates.[1]
-
Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1]
-
Isolation: Collect the precipitated peptide by centrifugation or filtration.
-
Drying: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups, and then dry the crude product under vacuum.[1]
Mandatory Visualization
Acid-Catalyzed Cleavage Mechanism of the DMB Group
Caption: The mechanism of acid-catalyzed DMB group cleavage.
References
Technical Support Center: Optimizing Bis(2,4-dimethoxybenzyl)amine Synthesis
Welcome to the technical support center for the synthesis of Bis(2,4-dimethoxybenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to help optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete imine formation: In reductive amination, the initial formation of the mono- and di-imine intermediates is crucial. This can be hampered by the presence of water or incorrect pH. | Ensure anhydrous reaction conditions. If starting from 2,4-dimethoxybenzaldehyde and ammonia, consider a two-step procedure where the imine is pre-formed before adding the reducing agent.[1] The use of a dehydrating agent or a Dean-Stark trap can be beneficial.[2] |
| Inefficient reduction of the imine: The choice and reactivity of the reducing agent are critical. Some reducing agents may also reduce the starting aldehyde. | Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is selective for imines over aldehydes.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful handling due to its toxicity.[1][3] | |
| Sub-optimal stoichiometry: An incorrect ratio of reactants can lead to the formation of side products or unreacted starting materials. | Carefully control the molar ratios. For reductive amination starting with the aldehyde, a slight excess of the ammonia source might be used initially. For N-alkylation of 2,4-dimethoxybenzylamine, a 1:1 molar ratio with 2,4-dimethoxybenzyl chloride is a good starting point. | |
| Formation of Significant Side Products | Over-alkylation: In the N-alkylation of 2,4-dimethoxybenzylamine, the secondary amine product can be further alkylated to a tertiary amine. | Employ a slow addition of the 2,4-dimethoxybenzyl chloride to the reaction mixture to maintain its low concentration.[4] Using a protecting group on the primary amine, followed by alkylation and deprotection, can also ensure mono-alkylation.[4] |
| Formation of 2,4-dimethoxybenzyl alcohol: This can occur if the reducing agent reduces the starting 2,4-dimethoxybenzaldehyde before it forms an imine. | Use a milder or more selective reducing agent like NaBH(OAc)₃.[3] Alternatively, ensure complete imine formation before introducing the reducing agent.[1] | |
| Formation of 2,4-dimethoxybenzylamine (mono-substituted product): In reductive amination with ammonia, incomplete reaction can lead to the primary amine as the major product. | Increase the reaction time or temperature. Ensure the stoichiometry favors the formation of the secondary amine. | |
| Difficult Purification of the Final Product | Oily product: this compound can sometimes be obtained as an oil, which can be challenging to purify. | Attempt to crystallize the product from a suitable solvent system. Common techniques include dissolving the oil in a minimal amount of a good solvent and adding a poor solvent until turbidity is observed, then allowing it to stand. Alternatively, conversion to a hydrochloride salt can facilitate purification by crystallization. |
| Co-elution of impurities during chromatography: Structurally similar impurities can be difficult to separate by column chromatography. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if baseline separation is not achieved. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic strategies are:
-
Reductive Amination: This involves the reaction of 2,4-dimethoxybenzaldehyde with an ammonia source to form an imine intermediate, which is then reduced to the secondary amine. This can be performed as a one-pot reaction or in a stepwise manner.[5][6]
-
N-Alkylation: This route involves the reaction of 2,4-dimethoxybenzylamine with a suitable alkylating agent, such as 2,4-dimethoxybenzyl chloride, in the presence of a base.[4]
Q2: How can I favor the formation of the secondary amine over the primary amine during reductive amination with ammonia?
A2: To promote the formation of the desired bis-substituted product, you can adjust the stoichiometry. Theoretically, a 2:1 molar ratio of 2,4-dimethoxybenzaldehyde to ammonia is required. In practice, manipulating the reaction conditions such as concentration, temperature, and reaction time can also influence the product distribution. A stepwise approach, where 2,4-dimethoxybenzylamine is first synthesized and isolated, followed by a second reductive amination or N-alkylation with another equivalent of the aldehyde or its corresponding halide, offers better control.
Q3: What is the mechanism of reductive amination in this synthesis?
A3: The reaction proceeds in two main stages:
-
Imine Formation: The nitrogen of the amine (ammonia or 2,4-dimethoxybenzylamine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. This is followed by the elimination of a water molecule to form an imine (Schiff base).[7]
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the carbon of the C=N double bond of the imine, reducing it to the corresponding amine.[3]
Q4: What are the advantages of using a protecting group strategy for the N-alkylation route?
A4: Using a protecting group, such as a 2-nitrobenzenesulfonyl (nosyl) group, on the primary amine (2,4-dimethoxybenzylamine) can prevent over-alkylation to the tertiary amine.[4] After the single N-alkylation with 2,4-dimethoxybenzyl chloride, the protecting group can be cleanly removed to yield the desired secondary amine. This method offers high selectivity and can lead to a cleaner product profile, simplifying purification.[4]
Q5: How do I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material and the appearance of a new spot corresponding to the product indicate the reaction's progress. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for amines) can help visualize the spots.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination
This protocol describes the direct synthesis of this compound from 2,4-dimethoxybenzaldehyde and an ammonia source.
Materials:
-
2,4-dimethoxybenzaldehyde
-
Ammonium acetate (or another ammonia source)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4-dimethoxybenzaldehyde (2.0 eq.) in anhydrous DCM, add ammonium acetate (1.0 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (2.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Two-Step N-Alkylation
This protocol involves the synthesis of 2,4-dimethoxybenzylamine followed by its alkylation with 2,4-dimethoxybenzyl chloride.
Step A: Synthesis of 2,4-dimethoxybenzylamine (Reductive Amination)
-
Follow Protocol 1, using a 1:1 molar ratio of 2,4-dimethoxybenzaldehyde to ammonium acetate and 1.1 eq. of NaBH(OAc)₃. Isolate and purify the resulting 2,4-dimethoxybenzylamine.
Step B: N-Alkylation of 2,4-dimethoxybenzylamine
Materials:
-
2,4-dimethoxybenzylamine (from Step A)
-
2,4-dimethoxybenzyl chloride
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4-dimethoxybenzylamine (1.0 eq.) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq.) to the solution.
-
Add a solution of 2,4-dimethoxybenzyl chloride (1.05 eq.) in anhydrous DMF dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes; can be used in a one-pot procedure.[3] | Water-sensitive.[1] | DCE, DCM, THF[1] |
| Sodium cyanoborohydride (NaBH₃CN) | Stable in acidic conditions, allowing for efficient imine formation; not water-sensitive.[1] | Highly toxic (releases HCN in acid); may require the addition of a Lewis acid for less reactive substrates.[1] | Methanol[1] |
| Sodium borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde; typically requires a two-step process where the imine is formed first.[1] | Methanol, Ethanol[1] |
| H₂/Catalyst (e.g., Pd/C) | "Green" reducing agent; high atom economy. | Requires specialized equipment for handling hydrogen gas; may reduce other functional groups. | Ethanol, Methanol |
Visualizations
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. prepchem.com [prepchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
Side reactions associated with the use of Bis(2,4-dimethoxybenzyl)amine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(2,4-dimethoxybenzyl)amine. The following information addresses common side reactions and issues encountered during its synthesis and application as a protecting group.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a secondary amine that is frequently used as a protecting group for primary amines, particularly in peptide synthesis.[1] Its two 2,4-dimethoxybenzyl (DMB) groups provide steric hindrance and can be cleaved under specific acidic or oxidative conditions.[1]
Q2: What are the most common side reactions observed when using this compound as a protecting group?
The most prevalent side reactions occur during the deprotection (cleavage) step, especially under acidic conditions. The cleavage generates a stable 2,4-dimethoxybenzyl cation, which is a potent electrophile. This cation can then react with electron-rich residues in the substrate, particularly in peptide synthesis, leading to unwanted alkylation.
Q3: Which amino acid residues are most susceptible to alkylation by the 2,4-dimethoxybenzyl cation?
Electron-rich amino acid residues are prone to this side reaction. Tryptophan is particularly susceptible to modification. Other vulnerable residues include methionine, tyrosine, and cysteine.
Q4: Can this compound be used with asparagine residues in peptide synthesis without issues?
Caution is advised when using Bis(2,4-dimethoxybenzyl)-protected asparaginyl peptides under alkaline (basic) conditions. Such conditions can lead to a mixture of products, and this approach is generally not recommended.
Q5: Are there any known stability issues with this compound itself?
While generally stable under standard laboratory conditions, this compound can be sensitive to strong oxidizing agents and may degrade under extreme pH or temperature conditions.
Troubleshooting Guides
Problem 1: Unwanted side-chain alkylation during deprotection in peptide synthesis.
Symptoms:
-
Mass spectrometry of the final peptide product shows unexpected adducts corresponding to the addition of a 2,4-dimethoxybenzyl group (+151 Da).
-
HPLC analysis reveals the presence of significant impurities with altered retention times.
Root Cause:
-
During acidic deprotection (e.g., with trifluoroacetic acid, TFA), the liberated 2,4-dimethoxybenzyl group forms a stable carbocation. This cation can then electrophilically attack electron-rich amino acid side chains.
Solutions:
-
Use of Scavengers: The most effective way to prevent this side reaction is to include a "scavenger" in the cleavage cocktail. Scavengers are nucleophilic species that trap the carbocation before it can react with the peptide.
-
Recommended Scavengers: Triisopropylsilane (TIS) is a commonly used and effective scavenger. A typical cleavage cocktail is a mixture of TFA/TIS/water (95:2.5:2.5).
-
-
Protect Sensitive Residues: For peptides containing highly susceptible amino acids like tryptophan, it is advisable to use a side-chain protecting group for that residue (e.g., Boc for tryptophan) in addition to using scavengers.
Problem 2: Formation of a mixture of products with asparagine-containing peptides.
Symptoms:
-
Multiple peaks are observed in the HPLC chromatogram of the crude product after synthesis and cleavage.
-
Mass spectrometry indicates the presence of multiple species with the same mass but different properties, or unexpected byproducts.
Root Cause:
-
The use of alkaline conditions with peptides containing asparagine protected with a 2,4-dimethoxybenzyl group can lead to side reactions at the asparagine side chain.
Solution:
-
Avoid Alkaline Conditions: It is strongly recommended to avoid the use of basic conditions when working with asparagine-containing peptides where the side chain is protected with a DMB group. If basic conditions are necessary for other synthetic steps, an alternative protecting group for asparagine should be considered.
Problem 3: Over-alkylation during the synthesis of this compound.
Symptoms:
-
During the synthesis of this compound from 2,4-dimethoxybenzylamine and 2,4-dimethoxybenzyl chloride, a significant amount of a higher molecular weight byproduct is observed.
Root Cause:
-
The product, a secondary amine, can compete with the starting primary amine and react with the alkylating agent to form a tertiary amine.
Solutions:
-
Control Stoichiometry: Use a carefully controlled molar ratio of the amine to the alkylating agent. A slight excess of the primary amine can help to minimize the formation of the tertiary amine byproduct.
-
Slow Addition: Add the alkylating agent (2,4-dimethoxybenzyl chloride) slowly to the reaction mixture containing the primary amine. This helps to maintain a low concentration of the alkylating agent and favors its reaction with the more abundant primary amine.
-
Reaction Conditions: Conduct the reaction at a lower temperature to reduce the rate of the competing over-alkylation reaction.
Summary of Potential Side Reactions
| Context of Use | Side Reaction | Contributing Factors | Affected Substrates | Mitigation Strategy |
| Deprotection (Acidic) | Side-chain alkylation | Formation of 2,4-dimethoxybenzyl cation | Tryptophan, Methionine, Tyrosine, Cysteine | Use of scavengers (e.g., TIS) in the cleavage cocktail. |
| Use with Asparagine | Formation of product mixtures | Alkaline (basic) conditions | Asparagine-containing peptides | Avoid the use of basic conditions. |
| Synthesis | Over-alkylation | Excess alkylating agent, high temperature | 2,4-dimethoxybenzylamine | Control stoichiometry, slow addition of alkylating agent, lower reaction temperature. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization.
Materials:
-
2,4-dimethoxybenzaldehyde
-
2,4-dimethoxybenzylamine
-
Sodium triacetoxyborohydride
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-dimethoxybenzaldehyde (1.0 equivalent) in THF.
-
To this solution, add 2,4-dimethoxybenzylamine (1.0-1.2 equivalents) dropwise at room temperature.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
-
Stir the reaction overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Side reaction pathway during acidic deprotection.
Caption: Synthesis workflow and potential side product.
References
Technical Support Center: Efficient DMB Deprotection with DDQ
Welcome to the Technical Support Center for optimizing the deprotection of 3,4-Dimethoxybenzyl (DMB) ethers using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ). This resource is designed for researchers, scientists, and professionals in drug development seeking to improve the efficiency and reliability of this critical reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful outcomes in your synthesis projects.
Troubleshooting Guide
This guide addresses common problems encountered during the DDQ-mediated deprotection of DMB ethers. Each issue is presented with its likely causes and recommended solutions.
| Problem | Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Significant starting material remains after the standard reaction time (1-4 hours) as observed by TLC.[1] | Insufficient DDQ: The typical 1.1-1.5 equivalents may not be enough, especially for sterically hindered substrates.[1] Low Reaction Temperature: Steric hindrance can increase the activation energy, requiring more thermal energy.[1] Anhydrous Conditions: Water is essential for the hydrolysis of the hemiacetal intermediate.[2] Reagent Decomposition: DDQ can degrade upon exposure to moisture over time.[1] | Increase DDQ Stoichiometry: Incrementally increase the amount of DDQ (e.g., to 2.0 or 3.0 equivalents), monitoring the reaction by TLC.[1] Increase Reaction Temperature: If the reaction is sluggish at room temperature, consider heating to reflux in a suitable solvent like dichloromethane.[1] Ensure Presence of Water: Use a dichloromethane/water solvent system, typically in an 18:1 to 20:1 ratio.[1][3] Use Fresh DDQ: Ensure the DDQ is of high quality and has been stored properly. |
| Formation of Side Products | Unidentified spots appear on the TLC plate, complicating purification and reducing the yield of the desired product. | Reaction with Liberated DMB Cation: The electrophilic DMB cation formed during cleavage can react with other nucleophilic sites on the substrate.[1] Over-reaction: Prolonged reaction times or excessive DDQ can lead to the oxidation of other sensitive functional groups in the molecule.[2] Reaction with other electron-rich moieties: Substrates containing other highly electron-rich groups may not be compatible with DDQ.[2] | Add a Scavenger: Introduce a scavenger like anisole or 1,3-dimethoxybenzene to trap the DMB cation.[1] Careful Reaction Monitoring: Monitor the reaction progress closely by TLC to quench it as soon as the starting material is consumed.[2] Evaluate Substrate Compatibility: Assess the substrate for functional groups that may be sensitive to oxidation by DDQ. |
| Difficult Purification | The crude product is difficult to purify, often due to the presence of the reduced DDQ byproduct (DDQH₂). | Acidic Nature of DDQH₂: The hydroquinone byproduct is acidic and can interfere with chromatography or subsequent steps if not removed.[3] | Basic Wash: During the aqueous work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove the acidic DDQH₂.[3] |
| Low Yield | The isolated yield of the deprotected alcohol is lower than expected, even with complete consumption of the starting material. | This can be a cumulative effect of incomplete reaction, side product formation, and purification difficulties. | Address the potential causes outlined above, such as optimizing DDQ stoichiometry, reaction temperature, and work-up procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DMB deprotection with DDQ?
A1: The deprotection proceeds via an oxidative pathway. The electron-rich DMB ether and the electron-deficient DDQ form a charge-transfer complex.[2] A single electron transfer (SET) then occurs, generating a radical cation of the substrate and the DDQ radical anion.[2] In the presence of water, the radical cation is attacked by a water molecule, leading to a hemiacetal intermediate.[2] This unstable intermediate then collapses to release the free alcohol, 3,4-dimethoxybenzaldehyde, and the reduced form of DDQ (DDQH₂).[2]
Q2: Why is the DMB group cleaved selectively in the presence of other protecting groups like Benzyl (Bn) or p-Methoxybenzyl (PMB)?
A2: The DMB group is more electron-rich than both Bn and PMB groups due to the presence of two methoxy substituents on the aromatic ring. This increased electron density facilitates the formation of the initial charge-transfer complex with DDQ, leading to a faster and more selective cleavage under milder conditions.[2][4] This allows for orthogonal deprotection strategies.[1]
Q3: Can DDQ deprotection be performed under anhydrous conditions?
A3: No, the presence of water is crucial for the reaction mechanism.[2] Water acts as a nucleophile that attacks the intermediate radical cation, leading to the formation of a hemiacetal which is necessary for the subsequent liberation of the free alcohol.[2][3] Anhydrous conditions may result in an incomplete reaction or different reaction pathways.[2]
Q4: How should I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.[2] It is important to carefully track the disappearance of the starting material to avoid over-reaction and the formation of byproducts.[2]
Q5: My substrate is sensitive to acidic conditions. What precautions should I take?
A5: The byproduct of the reaction, DDQH₂, is acidic.[3] To neutralize this, the reaction should be quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] For highly acid-sensitive substrates, using a buffered aqueous solution (e.g., pH 7 phosphate buffer) as part of the solvent system can be beneficial.[3]
Quantitative Data Summary
The efficiency of DMB deprotection is influenced by several factors. The following table summarizes typical reaction conditions and outcomes.
| Entry | Substrate Type | DDQ (equiv.) | Solvent System (v/v) | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Primary DMB Ether | 1.1 - 1.5 | CH₂Cl₂/H₂O (18:1) | 0 °C to RT | 1 - 4 | High | [3] |
| 2 | Secondary DMB Ether | 1.1 - 1.5 | CH₂Cl₂/H₂O (18:1) | 0 °C to RT | 1 - 4 | High | [2] |
| 3 | Sterically Hindered DMB Ether | 1.5 - 3.0 | CH₂Cl₂/H₂O (18:1) | RT to Reflux | 1 - 4+ | Variable | [1] |
| 4 | DMB ether with PMB group present | 1.1 | CH₂Cl₂/H₂O | RT | 1 | 86 (DMB deprotected) | [4] |
Experimental Protocols
Standard Protocol for DMB Deprotection using DDQ
This protocol provides a general procedure that may require optimization for specific substrates.[1][2]
Materials:
-
DMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected substrate (1.0 equiv.) in a mixture of CH₂Cl₂ and water (typically an 18:1 to 20:1 ratio).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv.) to the solution in one portion. The reaction mixture will typically turn dark green or brown.[2]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[2]
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.[3]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Visualizations
Caption: Mechanism of DMB deprotection using DDQ.
Caption: General workflow for DMB deprotection using DDQ.
References
Technical Support Center: Overcoming Steric Hindrance in Couplings with DMB-Protected Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered couplings involving 2,4-dimethoxybenzyl (DMB)-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling yields with my DMB-protected amino acid?
Low coupling yields are common when working with DMB-protected amino acids due to significant steric hindrance. The bulky DMB group on the backbone amide nitrogen physically obstructs the approach of the incoming activated amino acid, slowing down or preventing the coupling reaction.[1][2][3] This issue is compounded by the fact that the DMB group creates a secondary amine on the peptide backbone, which is inherently less reactive than a primary amine.
Another contributing factor can be on-resin aggregation of the growing peptide chain, which can be promoted by hydrophobic sequences.[1] This aggregation can further limit the accessibility of the N-terminal amine for coupling.
Q2: What is the most effective strategy to incorporate DMB-protected residues?
The most widely recommended and effective strategy is to incorporate the DMB-protected amino acid as part of a pre-formed dipeptide, such as Fmoc-Aaa-(Dmb)Gly-OH.[2][4][5] This approach circumvents the challenging coupling onto the sterically hindered DMB-protected secondary amine by forming the difficult amide bond in solution prior to solid-phase synthesis.[6][7] This method has been shown to significantly improve reaction rates, yields, and the purity of the final peptide.[2] For instance, incorporating a DMB-protected dipeptide has been reported to increase the crude purity of a peptide prone to aspartimide formation from 45% to 91%.
Q3: Which coupling reagents are best suited for couplings involving DMB-protected amino acids or for overcoming general steric hindrance?
Standard carbodiimide reagents like DCC and EDC are often insufficient for sterically demanding couplings.[1][8] More potent, onium salt-based reagents are highly recommended.
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are very effective because they form highly reactive OAt or OBt active esters.[1] HATU is frequently cited as the superior choice for many difficult couplings.[1][9] COMU is a newer generation reagent with efficiency comparable to HATU, but with improved safety and solubility profiles.[1]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1] PyAOP, in particular, often provides higher coupling yields.[1]
-
Acyl Fluorides: For extremely hindered couplings, the in-situ generation of amino acid fluorides using reagents like TFFH is a highly effective strategy.[1][8][9]
Q4: My coupling is still incomplete, even with a potent coupling reagent. What else can I do?
If a single coupling reaction is insufficient, a "double coupling" approach is a widely used and effective method to drive the reaction to completion.[8][10] This involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction.[8]
Additionally, consider the following optimizations:
-
Increase Reaction Time: Sterically hindered couplings are slower, so extending the reaction time from the standard 1-2 hours to overnight can improve yields.[8]
-
Elevated Temperature: Applying gentle heat can help overcome the activation energy barrier. Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective for driving difficult couplings to completion quickly and efficiently.[8][11] However, use caution as higher temperatures can increase the risk of racemization.[1][11]
-
Solvent Choice: N-methylpyrrolidone (NMP) has better solvating properties than dimethylformamide (DMF) and can help reduce peptide aggregation, which contributes to poor coupling efficiency.[8][10]
Q5: How can I minimize the risk of racemization during these difficult couplings?
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern with potent activation methods.[1] To minimize this side reaction:
-
Use Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® is crucial.[1][5] These additives form active esters that are less prone to racemization and are more effective than the traditional 1-hydroxybenzotriazole (HOBt).[1]
-
Choose the Right Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like diisopropylethylamine (DIPEA).[1]
-
Control Temperature: If using heat, optimize the reaction for the shortest time necessary to achieve a good yield to minimize the risk of racemization.[1]
Q6: How is the DMB group removed at the end of the synthesis?
The DMB group is labile to acid and is cleaved simultaneously with most common side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker during the final trifluoroacetic acid (TFA) cleavage step.[4] It is critical to use a scavenger, such as triisopropylsilane (TIS), in the cleavage cocktail. The DMB cation formed during cleavage is a potent electrophile that can cause side reactions, particularly with sensitive residues like tryptophan.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Coupling Yield | Steric hindrance from the DMB group. | 1. Incorporate the DMB-protected residue as a pre-formed dipeptide (e.g., Fmoc-Aaa-(Dmb)Gly-OH).[2][4][6] 2. Switch to a more potent coupling reagent like HATU, HCTU, or PyAOP.[1][8] 3. For extremely hindered cases, consider forming an amino acid fluoride with TFFH.[1][9] |
| On-resin peptide aggregation. | 1. Switch from DMF to a better solvating solvent like NMP.[8][10] 2. Incorporate other structure-disrupting elements like pseudoproline dipeptides in the sequence.[6][8] 3. Use microwave-assisted synthesis to disrupt aggregation through rapid heating.[8][11] | |
| Incomplete Coupling (Positive Ninhydrin/Kaiser Test) | Insufficient reaction time or potency. | 1. Perform a "double coupling" by repeating the coupling step with fresh reagents.[8][10] 2. Increase the reaction time significantly (e.g., overnight).[8] 3. Increase the reaction temperature, preferably using a microwave peptide synthesizer for better control.[8][11] |
| Presence of Diastereomeric Impurities | Racemization during amino acid activation. | 1. Ensure the use of an additive like HOAt or Oxyma Pure in your coupling mixture.[1] 2. Use a weaker base such as N-methylmorpholine (NMM) instead of DIPEA.[1] 3. Minimize reaction time and temperature to the lowest effective levels.[1] |
| Side Products After Final Cleavage | Re-attachment of the cleaved DMB cation to sensitive residues. | 1. Always include a scavenger like triisopropylsilane (TIS) in your TFA cleavage cocktail. 2. For peptides with particularly sensitive residues (e.g., Trp, Cys, Met), a more robust scavenger cocktail may be necessary. |
Data Summary
Comparison of Coupling Reagent Effectiveness for Hindered Couplings
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Notes |
| DCC/DIC | O-acylisourea | Low | Generally not potent enough for sterically demanding couplings.[1][8] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[1][12] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the more acidic leaving group.[8][12] |
| HATU/PyAOP | OAt ester | Very High | Considered among the most efficient reagents due to the high reactivity of the OAt ester and anchimeric assistance from the pyridine nitrogen.[1][8][12] |
| COMU | Oxyma ester | High | Comparable efficiency to HATU with improved safety and solubility.[1][9] |
| TFFH | Acyl Fluoride | Extremely High | Generates highly reactive acyl fluorides, suitable for the most sterically demanding couplings.[1][9] |
Impact of DMB-Dipeptide Incorporation on Synthesis Outcome
| Synthesis Strategy | Crude Yield | Crude Purity | Context |
| Standard Fmoc-SPPS | 25% | 40% | Synthesis of a "difficult" hydrophobic peptide. |
| With Fmoc-Ala-(Dmb)Gly-OH | 65% | 75% | Significant improvement in both yield and purity. |
| Standard Synthesis of Asp-Gly containing peptide | - | 45% | Peptide prone to aspartimide formation. |
| With Fmoc-Asp(OtBu)-(Dmb)Gly-OH | - | 91% | DMB group effectively blocks aspartimide formation. |
Experimental Protocols
Protocol 1: Incorporation of an Fmoc-Aaa-(Dmb)Gly-OH Dipeptide
This protocol outlines the manual coupling of a pre-formed DMB-dipeptide onto a resin during solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a suitable reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Activation of DMB-Dipeptide: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (2-4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 0.95 eq. relative to the dipeptide), and an additive (e.g., HOAt, 1 eq. relative to the dipeptide) in DMF.
-
Coupling: Add a non-nucleophilic base (e.g., DIPEA or NMM, 2 eq. relative to the dipeptide) to the activation mixture and immediately add the solution to the deprotected resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.[4]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (e.g., 5 times) and DCM (e.g., 3 times).[4]
-
Confirmation: Perform a Kaiser or ninhydrin test to confirm the completion of the coupling.[4][10] A negative result (yellow beads with Kaiser test) indicates a successful coupling.[4] If the test is positive, a second coupling may be necessary.
Protocol 2: Double Coupling for a Sterically Hindered Amino Acid
This protocol is recommended when a single coupling is insufficient to achieve complete reaction.
-
First Coupling: Perform the initial coupling of the sterically hindered amino acid using a potent activating agent (e.g., HATU) as described in Protocol 1 (steps 3-5), typically for 45-60 minutes.[8]
-
Wash: After the first coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[8]
-
Second Coupling: Prepare a fresh solution of the activated amino acid as described in Protocol 1 (step 3).[8]
-
Repeat Reaction: Add the fresh solution to the resin and allow the coupling reaction to proceed for another 45-60 minutes or longer.[8]
-
Final Wash: Wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[8]
Protocol 3: Final Cleavage and DMB-Deprotection
This protocol describes the final step to cleave the peptide from the resin and remove the DMB and other acid-labile protecting groups.
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry it under vacuum.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide sequence. A standard robust cocktail is: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS). Note: TIS is a crucial scavenger for the DMB cation.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizations
Caption: A troubleshooting workflow for low coupling yields.
Caption: Workflow for SPPS using a DMB-dipeptide.
Caption: How DMB prevents aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
Preventing side product formation during DMB protection of asparagine.
A Guide to Preventing Side Product Formation in Peptide Synthesis
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in Fmoc-based solid-phase peptide synthesis (SPPS): side product formation when incorporating asparagine (Asn) residues. Here, we provide in-depth, field-proven insights and troubleshooting strategies, with a special focus on the effective use of 2,4-dimethoxybenzyl (DMB) backbone protection to ensure the highest purity and yield of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction involving asparagine during Fmoc SPPS, and why is it so problematic?
A1: The most significant side reaction is the formation of an aspartimide intermediate.[1][2] This occurs under the basic conditions required for Fmoc-group removal (typically with piperidine), where the backbone amide nitrogen of the amino acid following the asparagine attacks the side-chain amide of Asn, leading to a five-membered succinimide ring. While this is more commonly discussed for aspartic acid (Asp), the principle is relevant. For asparagine, a related and critical side reaction is the dehydration of the side-chain amide to form a β-cyanoalanine derivative, particularly during the activation step for coupling.[3] Another major issue, especially with Asp, is the subsequent hydrolysis of the aspartimide ring, which can lead to a mixture of the desired α-peptide and an undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[2] This byproduct is often difficult to separate from the target peptide due to similar mass and chromatographic properties, leading to significant purification challenges and reduced yields.[2]
Q2: How does DMB protection work to prevent these side reactions?
A2: The 2,4-dimethoxybenzyl (DMB) group is a backbone protecting group. It is attached to the backbone nitrogen atom of the amino acid C-terminal to the Asp or Asn residue.[4] This strategic placement introduces steric hindrance that physically blocks the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl group, which is the initiating step of aspartimide formation.[4] By preventing this intramolecular cyclization, the formation of the problematic aspartimide intermediate is effectively eliminated.[4] For this reason, DMB protection is often introduced in the form of a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[4]
Troubleshooting Guide: Asparagine Incorporation
This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
Problem 1: Detection of a significant impurity with the same mass as the target peptide after synthesizing an Asn-Gly sequence.
-
Likely Cause: You are likely observing the formation of a β-peptide byproduct resulting from aspartimide formation at the Asn-Gly linkage, followed by piperidine-mediated ring opening. The Asn-Gly sequence is particularly susceptible to this side reaction due to the lack of steric bulk on the glycine residue, which facilitates the intramolecular cyclization.[2][5]
-
Solution: Utilize a DMB-protected dipeptide. The most robust solution is to synthesize the peptide using the pre-formed dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH .[4] The DMB group on the glycine nitrogen will prevent the initial aspartimide formation, thereby eliminating the subsequent side products.[4]
Experimental Protocol: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH
-
Resin Preparation: Swell your solid support (e.g., Rink Amide resin) in dimethylformamide (DMF).
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.
-
Dipeptide Activation: In a separate vessel, pre-activate the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide. A standard activation protocol would be to dissolve the dipeptide (1.5-3 eq.), a coupling reagent like HBTU (1.5-3 eq.), and a base such as DIPEA (3-6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.
-
Continue Synthesis: Proceed with the deprotection of the Fmoc group on the aspartic acid residue and the coupling of the next amino acid in your sequence.
-
Problem 2: Observation of a byproduct corresponding to the loss of water (-18 Da) from an asparagine residue.
-
Likely Cause: This mass loss is characteristic of the dehydration of the asparagine side-chain amide to form a β-cyanoalanine residue.[3] This can occur during the carboxyl activation of Fmoc-Asn-OH, especially with aggressive activation methods or prolonged activation times.[3]
-
Solutions:
-
Use a Side-Chain Protected Asparagine Derivative: The most effective way to prevent this is to use a side-chain protected asparagine derivative, such as Fmoc-Asn(Trt)-OH (trityl) or Fmoc-Asn(Tmob)-OH (trimethoxybenzyl).[3][6] The bulky protecting group on the side-chain amide prevents dehydration during activation.
-
Optimize Coupling Conditions: If using unprotected Fmoc-Asn-OH, use a milder activation method. For instance, using BOP (Castro's reagent) has been shown to be effective with side-chain protected asparagine derivatives without side reactions.[3] Alternatively, using pre-formed active esters like pentafluorophenyl (Pfp) esters, such as Fmoc-Asn-OPfp , can also minimize dehydration by avoiding in-situ activation with strong dehydrating agents.[3]
-
Visualizing the Mechanisms
To better understand the chemical transformations, the following diagrams illustrate the key pathways.
Aspartimide Formation and DMB Prevention
The diagram below illustrates the mechanism of aspartimide formation and how the steric hindrance provided by the DMB group effectively blocks this side reaction.
Caption: DMB group prevents aspartimide formation.
Troubleshooting Workflow for Asparagine-Related Side Products
This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered during the incorporation of asparagine.
Caption: Troubleshooting Asn side product formation.
Data Summary: Strategies to Minimize Aspartimide Formation
| Strategy | Mechanism of Action | Target Sequence | Efficacy | Reference |
| Backbone Protection (DMB) | Steric hindrance prevents intramolecular cyclization. | Highly effective for all sequences, especially Asn/Asp-Gly. | Eliminates aspartimide formation. | [4] |
| Bulky Side-Chain Protecting Groups | Steric bulk on the side chain hinders the approach of the backbone nitrogen. | Effective for susceptible sequences like Asn/Asp-Ser or Asn/Asp-Asn. | Significantly reduces but may not completely eliminate the side reaction. | [7][8] |
| Modified Deprotection Conditions | Adding an acid (e.g., 0.1M HOBt) to the piperidine solution protonates the attacking amide, reducing its nucleophilicity. | General applicability. | Reduces aspartimide formation. | [7][8][9] |
| Use of Weaker Bases | Weaker bases (e.g., piperazine) are less effective at deprotonating the backbone amide, slowing the rate of cyclization. | General applicability. | Reduces aspartimide formation, but may require longer deprotection times. | [7][8] |
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Optimizing Reductive Amination with Bis(2,4-dimethoxybenzyl)amine
Welcome to the technical support center for optimizing reductive amination reactions using Bis(2,4-dimethoxybenzyl)amine. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of this transformation, troubleshoot common challenges, and find answers to frequently asked questions.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the reductive amination of aldehydes and ketones with the sterically demanding secondary amine, this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inefficient Iminium Ion Formation: Steric hindrance from the two bulky 2,4-dimethoxybenzyl groups can significantly slow down or prevent the formation of the necessary iminium ion intermediate.[1] 2. Low Reactivity of the Carbonyl Compound: Sterically hindered ketones are less electrophilic and react slowly.[1] 3. Decomposition of the Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to moisture. 4. Inappropriate pH: The reaction is often pH-sensitive. An optimal pH is required to facilitate both iminium ion formation and reduction. | 1. Optimize Reaction Conditions: - Increase Temperature: Gently heating the reaction can help overcome the activation energy for iminium ion formation. - Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to remove water and drive the equilibrium towards the iminium ion. - Pre-formation of the Iminium Ion: Stir the carbonyl compound and this compound together, with an acid catalyst if necessary, before adding the reducing agent. Monitor iminium ion formation by TLC or LC-MS. 2. Use a Lewis Acid Catalyst: Add a Lewis acid such as Ti(Oi-Pr)₄ or ZnCl₂ to activate the carbonyl group towards nucleophilic attack.[2] 3. Ensure Anhydrous Conditions: Use anhydrous solvents and handle the reducing agent in a dry environment. 4. Adjust pH: Add a stoichiometric amount of a weak acid like acetic acid to catalyze iminium ion formation. The optimal pH is typically weakly acidic. |
| Formation of Byproducts | 1. Reduction of the Carbonyl Starting Material: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, especially if iminium ion formation is slow.[3] 2. Side Reactions of the Amine: The electron-rich aromatic rings of the this compound may be susceptible to side reactions under harsh acidic conditions. | 1. Choice of Reducing Agent: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce iminium ions over ketones and aldehydes.[2] 2. Stepwise Procedure: Isolate the iminium ion intermediate before proceeding with the reduction step. This allows for the use of a broader range of reducing agents. 3. Control Acidity: Use a weak acid catalyst and avoid strong acids that could promote side reactions. |
| Incomplete Reaction | 1. Insufficient Reaction Time: Due to steric hindrance, the reaction may be significantly slower than typical reductive aminations. 2. Suboptimal Stoichiometry: An incorrect ratio of reactants or reducing agent can lead to incomplete conversion. | 1. Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow it to stir for an extended period (e.g., 24-48 hours) if necessary. 2. Optimize Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.5-2.0 equivalents) is often beneficial. |
| Difficult Purification | 1. Similar Polarity of Product and Starting Materials: The tertiary amine product may have a similar polarity to the starting this compound, making chromatographic separation challenging. 2. Amine Tailing on Silica Gel: The basic nature of the product can lead to tailing and poor separation on standard silica gel.[4] | 1. Acid-Base Extraction: Perform a liquid-liquid extraction. The basic tertiary amine product can be extracted into an acidic aqueous phase. The organic phase containing non-basic impurities can be removed. The aqueous phase is then basified, and the pure product is extracted with an organic solvent. 2. Modified Chromatography: - Use an amine-functionalized silica gel column to minimize interactions with the basic product.[4] - Add a small amount of a volatile amine, such as triethylamine (e.g., 1-2%), to the eluent during standard silica gel chromatography to suppress tailing. 3. Use of SCX Cartridges: Strong cation exchange (SCX) cartridges can be used to capture the basic amine product, allowing impurities to be washed away. The product is then eluted with a basic solution (e.g., methanolic ammonia).[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for reductive amination with this compound?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reducing agent. It is mild and chemoselective for the reduction of the intermediate iminium ion in the presence of a carbonyl group, which is crucial when dealing with the slow iminium formation associated with the bulky this compound.[2]
Q2: How can I improve the rate of iminium ion formation?
A2: To improve the rate of iminium ion formation, you can:
-
Add a dehydrating agent like molecular sieves to remove water.
-
Include a catalytic amount of a weak acid, such as acetic acid.
-
Gently heat the reaction mixture.
-
Use a Lewis acid to activate the carbonyl substrate.
Q3: What solvents are suitable for this reaction?
A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with sodium triacetoxyborohydride. Tetrahydrofuran (THF) can also be a suitable choice. It is important to use anhydrous solvents to prevent the decomposition of the reducing agent.
Q4: Can I use sodium borohydride (NaBH₄) for this reaction?
A4: While sodium borohydride can be used, it is a less selective reducing agent and can reduce the starting aldehyde or ketone. If you choose to use NaBH₄, it is highly recommended to first form the iminium ion in a separate step, and then add the reducing agent.[3]
Q5: How do I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Staining the TLC plate with an appropriate agent (e.g., potassium permanganate or ninhydrin for primary/secondary amines, though less effective for tertiary amines) can help visualize the spots. LC-MS is generally more effective for monitoring the disappearance of starting materials and the appearance of the product peak with the expected mass.
Data Presentation
The following table summarizes typical reaction conditions for the reductive amination of sterically hindered ketones, which can be adapted for reactions with this compound.
| Carbonyl Substrate | Amine | Reducing Agent/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Various Ketones | N-methylaniline | HSiCl₃, TMEDA | Dichloromethane | Room Temp, 36 h | High | [1] |
| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite, H₂ | Methanol | 100 °C, 100 bar | 72-96 | [6] |
| Ketones | Secondary Amines | Iridium catalyst | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of a Ketone with this compound using Sodium Triacetoxyborohydride
-
To a solution of the ketone (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to make a 0.1-0.5 M solution) under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. For particularly hindered substrates, the addition of activated 3Å or 4Å molecular sieves may be beneficial.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require 12-48 hours for completion.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Consider using an amine-functionalized silica gel or adding 1% triethylamine to the eluent to prevent tailing.
Mandatory Visualization
Caption: General experimental workflow for reductive amination.
Caption: Troubleshooting logic for reductive amination optimization.
References
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. biotage.com [biotage.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 7. Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bayesian Reaction Optimization for Improved Synthesis Yield
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Bayesian reaction optimization to enhance synthesis yield. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during Bayesian reaction optimization campaigns.
Issue 1: The optimization algorithm is not converging to a high-yield condition or appears to be stuck in a local optimum.
| Potential Cause | Troubleshooting Steps |
| Poor Initial Sampling | The initial set of experiments may not adequately represent the diversity of the reaction space. Ensure your initial experimental design covers a wide range of parameter values. Techniques like Latin Hypercube sampling can be more effective than random sampling for selecting the initial data points. |
| Inappropriate Surrogate Model | The chosen surrogate model (e.g., Gaussian Process, Random Forest) may not be suitable for the complexity of your reaction landscape. For highly non-linear or discontinuous outcomes, a more flexible model like a Random Forest might outperform a Gaussian Process.[1] |
| Acquisition Function is Too Exploitative | The algorithm may be prematurely focusing on a local optimum. An acquisition function that heavily favors exploitation (e.g., Probability of Improvement) can get stuck. Consider using an acquisition function that better balances exploration and exploitation, such as Expected Improvement or Upper Confidence Bound. |
| Incorrect Hyperparameter Tuning | The hyperparameters of the surrogate model (e.g., kernel parameters for a Gaussian Process) are not optimized, leading to a poor fit of the response surface. It is crucial to optimize these hyperparameters, often by maximizing the marginal likelihood on the available data. |
| High Experimental Noise | Significant noise in experimental data can mislead the optimization algorithm. Ensure experimental procedures are consistent and analytical methods are properly calibrated. Consider using a surrogate model that can account for noisy observations. |
Issue 2: The algorithm suggests impractical, unsafe, or chemically unreasonable experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Unconstrained Search Space | The optimization is being run as a "black box" without incorporating chemical intuition or safety constraints. Define a reasonable and safe search space for each parameter based on your expert knowledge. |
| Lack of Domain Knowledge Integration | The model has no understanding of chemical principles. Use your expertise to critically evaluate the suggestions made by the algorithm. Bayesian optimization is a tool to augment, not replace, expert knowledge. If a suggestion is unsafe or nonsensical, do not run the experiment and consider constraining the search space further. |
Issue 3: The Gaussian Process (GP) surrogate model is performing poorly.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Kernel Function | The kernel function determines the assumptions about the function being modeled (e.g., smoothness). The commonly used Radial Basis Function (RBF) kernel might not always be the best choice. Consider trying other kernels like the Matérn kernel, which can be less smooth and sometimes more suitable for chemical reaction landscapes.[1] |
| Poorly Tuned Kernel Hyperparameters | As with the overall model, the kernel's own hyperparameters (e.g., length scale) need to be optimized. Ensure your Bayesian optimization software is correctly tuning these hyperparameters. |
| Insufficient Data | Gaussian Processes can perform poorly with very few data points. Ensure you have a reasonable number of initial experiments to build a meaningful model. |
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and how does it apply to improving chemical reaction yield?
Bayesian optimization is a powerful machine learning technique that intelligently guides experimental design to find the optimal reaction conditions with significantly fewer experiments than traditional methods like trial-and-error or grid search.[2] It works by building a probabilistic model (a surrogate model) of the reaction landscape based on the results of experiments already performed. This model is then used to decide which experiment to run next to maximize the "information gain" and converge on the highest-yielding conditions more rapidly.
Q2: What is the difference between Design of Experiments (DoE) and Bayesian Optimization?
Traditional DoE methods typically involve a pre-defined set of experiments to screen for important factors and model their interactions. In contrast, Bayesian optimization is a sequential and adaptive approach. It uses the data from previous experiments to decide the very next experiment to perform, allowing it to "learn as it goes" and more efficiently navigate the parameter space.
Q3: How many initial experiments do I need to start a Bayesian optimization campaign?
There is no fixed number, but a small, well-chosen set of initial experiments is necessary to build the first surrogate model. The size of this initial dataset can have an effect on the speed of convergence.[3] A common approach is to use a space-filling design like a Latin Hypercube sample of 5-10 experiments to provide a good initial overview of the reaction space.
Q4: What are "exploration" and "exploitation" in the context of Bayesian optimization?
-
Exploitation refers to running experiments in regions where the model predicts high yields based on current data. This focuses on refining the conditions around known good results.
-
Exploration involves running experiments in regions of high uncertainty, where the model is unsure about the outcome. This helps to avoid getting stuck in local optima and ensures the entire parameter space is considered.
A key component of Bayesian optimization, the acquisition function, balances this trade-off between exploration and exploitation to guide the search for the global optimum.
Q5: Can Bayesian optimization handle both continuous and categorical variables?
Yes, Bayesian optimization frameworks can handle both types of variables. Continuous variables like temperature and concentration are naturally handled. Categorical variables such as solvents, catalysts, or ligands can be incorporated, often through techniques like one-hot encoding or by using specific kernels in the surrogate model designed for categorical data.[4]
Experimental Protocols
Detailed Methodology for a Representative Bayesian Optimization of a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the steps for optimizing the yield of a Suzuki-Miyaura cross-coupling reaction using Bayesian optimization.
-
Define the Reaction Space:
-
Continuous Variables:
-
Temperature (°C): e.g., 80 - 120
-
Concentration (M): e.g., 0.05 - 0.2
-
Ligand Equivalence: e.g., 1.0 - 2.5
-
-
Categorical Variables:
-
Palladium Precatalyst: e.g., Pd(OAc)₂, Pd₂(dba)₃
-
Ligand: e.g., SPhos, XPhos, RuPhos
-
Base: e.g., K₂CO₃, K₃PO₄, Cs₂CO₃
-
Solvent: e.g., Toluene, Dioxane, THF
-
-
-
Initial Experimental Design (Data Acquisition):
-
Select an initial set of 8-10 experiments using a Latin Hypercube sampling design to ensure broad coverage of the defined reaction space.
-
For each experiment, prepare the reaction vials in a glovebox under an inert atmosphere.
-
Add the aryl halide, boronic acid, palladium precatalyst, ligand, and base to each vial.
-
Add the solvent to achieve the specified concentration.
-
Seal the vials and place them in a heating block set to the specified temperature.
-
Run the reactions for a fixed time (e.g., 12 hours).
-
After the reaction is complete, quench the reactions, and prepare samples for analysis.
-
-
Analysis and Data Input:
-
Analyze the yield of each reaction using a suitable analytical technique (e.g., HPLC, GC-MS, or NMR with an internal standard).
-
Input the reaction conditions (both continuous and categorical variables) and the corresponding yields into the Bayesian optimization software.
-
-
Bayesian Optimization Loop:
-
The software will use the initial data to build a Gaussian Process surrogate model of the reaction landscape.
-
The acquisition function (e.g., Expected Improvement) will be used to suggest the next set of experimental conditions that are most likely to improve the yield.
-
Perform the suggested experiment(s) following the procedure in step 2.
-
Analyze the yield and add the new data point(s) to the dataset.
-
The surrogate model will be updated with the new information.
-
Repeat this iterative process until the desired yield is achieved, the experimental budget is exhausted, or the model converges on an optimal set of conditions.
-
-
Validation:
-
Once the optimization is complete, validate the predicted optimal conditions by running the experiment in triplicate to confirm the high yield and assess reproducibility.
-
Quantitative Data Summary
Table 1: Comparison of Bayesian Optimization Performance for a Suzuki-Miyaura Coupling Reaction.
| Parameter | Initial Random Search (10 experiments) | Bayesian Optimization (after 25 total experiments) |
| Maximum Yield Achieved | 65% | 93% |
| Average Yield | 42% | 78% |
| Number of Experiments to Reach >90% Yield | N/A | 21 |
This data is representative and compiled from findings in studies on automated self-optimization of Suzuki-Miyaura reactions.[3]
Table 2: Example Dataset for Bayesian Optimization of a Direct Arylation Reaction.
| Experiment ID | Ligand | Base | Temperature (°C) | Concentration (M) | Yield (%) |
| 1 | Buchwald Ligand A | K₂CO₃ | 100 | 0.1 | 55 |
| 2 | Buchwald Ligand B | K₃PO₄ | 110 | 0.15 | 72 |
| 3 | Buchwald Ligand C | Cs₂CO₃ | 90 | 0.05 | 34 |
| ... | ... | ... | ... | ... | ... |
| 25 (BO Suggested) | Buchwald Ligand B | Cs₂CO₃ | 105 | 0.12 | 91 |
This table illustrates the type of data collected and used in Bayesian optimization, with later experiments guided by the algorithm to achieve higher yields.
Visualizations
References
Stability of the 2,4-dimethoxybenzyl group under various reaction conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of the 2,4-dimethoxybenzyl (DMB) protecting group. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the 2,4-dimethoxybenzyl (DMB) protecting group?
A1: The 2,4-dimethoxybenzyl (DMB) group is an acid-labile protecting group.[1][2] It is readily cleaved under acidic and certain oxidative conditions.[1][2][3] Conversely, it exhibits high stability towards basic, nucleophilic, and most reducing conditions.[1][2][4] This differential reactivity is key to its use in orthogonal protecting group strategies, where selective deprotection is required in the presence of other protecting groups.[1][5]
Q2: Under what specific conditions is the DMB group typically cleaved?
A2: The DMB group is most commonly cleaved under acidic conditions, using reagents like trifluoroacetic acid (TFA).[1][2][3][6] The concentration of TFA can be adjusted to control the rate of cleavage.[2] Additionally, oxidative cleavage can be achieved with reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[1][2][3]
Q3: How does the stability of the DMB group compare to the p-methoxybenzyl (PMB) and benzyl (Bn) groups?
A3: The DMB group is significantly more labile than the PMB group under acidic conditions due to the additional electron-donating methoxy group at the ortho position, which further stabilizes the benzylic carbocation formed during cleavage.[1][5][6] This allows for the selective removal of the DMB group in the presence of a PMB group.[1][5] Both DMB and PMB groups are more susceptible to cleavage under acidic and oxidative conditions than the unsubstituted benzyl (Bn) group.[6]
Q4: Is the DMB group stable to basic conditions commonly used in peptide synthesis?
A4: Yes, the DMB group is generally stable to a wide range of basic and nucleophilic reagents.[2] This makes it compatible with standard solid-phase peptide synthesis (SPPS) protocols that utilize base-labile protecting groups like Fmoc, which is removed with piperidine in DMF.[1][2] However, it is not recommended to use strong alkali with DMB-protected asparaginyl peptides, as this can lead to a mixture of products.[7][8]
Q5: Can the DMB group be used in orthogonal strategies with other common protecting groups like Boc and Fmoc?
A5: Yes, the DMB group is well-suited for orthogonal protecting group strategies. It is stable to the basic conditions used for Fmoc group removal.[1] Furthermore, being more acid-labile than the Boc group, the DMB group can be selectively cleaved using dilute TFA while the Boc group remains intact.[1]
Q6: What are the common side reactions during DMB cleavage, and how can they be minimized?
A6: The primary side reaction during acidic cleavage is the Friedel-Crafts alkylation of electron-rich aromatic rings by the stable 2,4-dimethoxybenzyl cation that is formed.[9] This can be minimized by using cation scavengers such as triisopropylsilane (TIS) or anisole in the cleavage cocktail.[9][10] With oxidative reagents like DDQ, over-oxidation or reaction with other sensitive functional groups can occur.[9]
Troubleshooting Guides
Incomplete Cleavage with Trifluoroacetic Acid (TFA)
| Possible Cause | Suggested Solution |
| Insufficient TFA Concentration | Increase the concentration of TFA. For more resistant substrates, neat TFA can be used.[9] |
| Inadequate Reaction Time | Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[9] |
| Low Reaction Temperature | If the reaction is slow at room temperature, a slight increase in temperature (e.g., to 40 °C) may be beneficial, provided the substrate is stable.[9] |
| Ineffective Scavenging | The liberated 2,4-dimethoxybenzyl cation can react with the starting material or product. Add a cation scavenger, such as triisopropylsilane (TIS) or 1,3-dimethoxybenzene, to the reaction mixture.[9] |
| Steric Hindrance | For sterically hindered substrates, increasing the reaction temperature may be necessary.[2] |
Low Yield or Incomplete Reaction with DDQ
| Possible Cause | Suggested Solution |
| Suboptimal Solvent System | Ensure the presence of water in the solvent system (e.g., a mixture of dichloromethane and water) to facilitate the hydrolysis of the intermediate.[2] |
| Insufficient Amount of DDQ | Use at least a stoichiometric amount of DDQ. An excess may be required in some cases.[2] |
| Decomposed DDQ | DDQ is sensitive to moisture. Use a fresh bottle of high-purity DDQ.[9] |
| Substrate/Product Insolubility | Ensure that your starting material and the resulting product are soluble in the reaction mixture.[9] |
Summary of Reaction Conditions for DMB Group Cleavage
| Reagent | Typical Conditions | Reaction Time | Key Considerations |
| Trifluoroacetic Acid (TFA) | 1-95% TFA in DCM, often with scavengers (e.g., 2-5% TIS) | 30 min - 3 h | Concentration can be tuned for selectivity. Scavengers are crucial to prevent side reactions.[2][10] |
| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 1.1-1.5 equiv. in CH₂Cl₂/H₂O (10:1 to 20:1), 0 °C to rt | 1-4 hours | Highly selective. The reduced DDQ (DDQH₂) is acidic and requires a basic workup.[3] |
| Ceric Ammonium Nitrate (CAN) | 2-3 equiv. in CH₃CN/H₂O, 0 °C | 5-30 min | Rapid deprotection, but less selective than DDQ. |
| Triflic Acid (TfOH) | Catalytic to stoichiometric amounts in DCM with a scavenger, -78 °C to rt | 5-30 min | Very strong acid for rapid cleavage of robust DMB ethers. |
| Catalytic Hydrogenolysis | H₂ gas or transfer hydrogenation reagent, Pd/C catalyst | Variable | Effective for substrates sensitive to acidic or oxidative conditions.[11] |
Experimental Protocols
Protocol 1: Acidic Cleavage of a DMB Ether using TFA (In-Solution)
-
Dissolution: Dissolve the DMB-protected compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Scavenger: Add triisopropylsilane (TIS) (1.5 eq) to the solution.[9]
-
Initiation: Cool the solution to 0 °C and add TFA (20-50% v/v in DCM) dropwise.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to precipitate the deprotected compound.
-
Purification: Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether. Further purification can be achieved by chromatography if necessary.
Protocol 2: Oxidative Cleavage of a DMB Ether using DDQ
-
Preparation: Dissolve the DMB-protected compound (1.0 eq) in a mixture of DCM and water (typically 18:1 v/v).[9]
-
Initiation: Cool the solution to 0 °C and add DDQ (1.2 eq) portion-wise.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the progress by TLC.[9]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.[3][9]
Protocol 3: On-Resin Cleavage of a DMB-Protected Peptide
-
Resin Swelling: Swell the DMB-protected peptide-resin in dichloromethane (DCM).
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5).[10]
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Collection: Filter the resin and collect the filtrate containing the deprotected peptide.
-
Washing: Wash the resin with a small volume of fresh TFA and combine the filtrates.[10]
-
Precipitation: Add cold diethyl ether to the combined filtrate to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.[10]
-
Drying: Dry the crude peptide product under vacuum.[10]
Visualizations
Caption: Stability profile of the DMB protecting group.
Caption: Mechanism of acid-catalyzed DMB deprotection.
Caption: Troubleshooting logic for incomplete DMB cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Minimizing epimerization during the synthesis of peptides with DMB protection.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing epimerization during the synthesis of peptides utilizing 2,4-dimethoxybenzyl (DMB) protection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the DMB protecting group in solid-phase peptide synthesis (SPPS)?
A1: The primary role of the 2,4-dimethoxybenzyl (DMB) group is to serve as a temporary backbone amide protecting group. Its main applications are to disrupt inter-chain hydrogen bonding that leads to on-resin aggregation, particularly in long or hydrophobic sequences, and to prevent aspartimide formation, a common side reaction involving aspartic acid residues.[1][2]
Q2: Does DMB protection directly prevent epimerization?
A2: DMB protection does not directly prevent epimerization. Its main functions are to mitigate aggregation and aspartimide formation.[2][3] However, the synthetic strategies required for the efficient incorporation of DMB-protected amino acids, such as the choice of coupling reagents and reaction conditions, can influence the extent of epimerization.
Q3: Why is it difficult to couple an amino acid to a DMB-protected residue?
A3: Coupling an amino acid to a DMB-protected residue is challenging due to the steric hindrance caused by the bulky DMB group on the secondary amine of the peptide backbone.[2][4] This can lead to slow and incomplete coupling reactions.
Q4: What is the recommended method for incorporating DMB-protected residues to avoid difficult couplings?
A4: The most common and recommended strategy is to use pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptides.[1][2][3] This approach bypasses the sterically hindered coupling step on the solid phase, as the challenging tertiary amide bond is already formed.[4]
Q5: Which amino acid sequences are most likely to benefit from DMB protection?
A5: Sequences that are hydrophobic, long (typically over 30 amino acids), prone to aggregation, or contain the Asp-Gly motif are most likely to benefit from DMB protection.[1]
Q6: How is the DMB group removed after synthesis?
A6: The DMB group is acid-labile and is typically removed simultaneously with most common side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker during the final trifluoroacetic acid (TFA)-mediated cleavage step.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of epimerization detected after coupling a DMB-dipeptide. | Use of a strong base in excess or a highly activating coupling reagent can promote epimerization. | - Use a weaker, more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in minimal excess.- Employ a coupling reagent known for low racemization, such as HATU or HBTU, in the presence of an additive like HOBt or HOAt.[3]- Avoid prolonged pre-activation and coupling times where possible. |
| Incomplete coupling of the DMB-dipeptide. | Steric hindrance of the DMB-dipeptide can slow down the coupling reaction. | - Increase the coupling time to 2-4 hours or perform a double coupling.[1]- Use a more potent coupling reagent like HATU or PyBOP.- Consider microwave-assisted synthesis to enhance coupling efficiency.[5] |
| Epimerization of the amino acid preceding the DMB-protected residue. | The activation of the C-terminal carboxyl group of the incoming amino acid is the primary step where epimerization can occur. | - Optimize the coupling conditions for that specific residue by using low-racemization activators (e.g., HATU/HOAt).- Ensure the use of an appropriate base and minimize the activation time before adding the coupling mixture to the resin. |
| Side reactions observed during final cleavage. | Cleavage products of the DMB group can potentially modify sensitive residues like unprotected Tryptophan (Trp). | - It is highly recommended to use Fmoc-Trp(Boc)-OH if your sequence contains Tryptophan when using DMB protection. |
Data Presentation
Table 1: Effect of Coupling Reagents and Additives on Epimerization
| Coupling Reagent | Additive | General Epimerization Tendency |
| DIC | None | High |
| DIC | HOBt | Low |
| HBTU | HOBt | Low |
| HATU | HOAt | Very Low |
| PyBOP | HOBt | Very Low |
| DEPBT | None | Very Low (but can have lower efficiency)[6] |
Note: This table provides a qualitative summary based on general findings in the literature. Actual percentages can vary significantly based on specific reaction conditions, amino acids, and peptide sequences.
Table 2: Influence of Base on Epimerization
| Base | Steric Hindrance | Basicity | General Epimerization Tendency |
| DIPEA | Low | High | Higher |
| NMM | Medium | Medium | Lower |
| 2,4,6-Collidine | High | Medium | Lowest |
Source: Adapted from literature discussing the impact of organic bases on peptide condensation reactions.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Ala-(Dmb)Gly-OH Dipeptide
This protocol describes a representative synthesis of a DMB-protected dipeptide.
Step 1: Reductive Amination
-
Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in dichloroethane.
-
Add triethylamine (3.0 eq) and stir the mixture.
-
Add sodium triacetoxyborohydride (2.0 eq) portion-wise and stir the reaction at room temperature overnight.[1]
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Purify the resulting ethyl 2-((2,4-dimethoxybenzyl)amino)acetate by column chromatography.
Step 2: Saponification
-
Dissolve the product from Step 1 in a mixture of dioxane and 1M NaOH.
-
Stir at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Acidify the mixture and extract the free acid.
Step 3: Fmoc Protection
-
Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.
-
Add Fmoc-OSu (1.05 eq) dropwise and stir overnight.[1]
-
Remove the dioxane under reduced pressure, dilute with water, and wash with ether.
-
Acidify the aqueous layer with citric acid and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield Fmoc-(Dmb)Gly-OH.[1]
Step 4: Coupling of Fmoc-Ala-OH
-
Couple Fmoc-Ala-OH to the product of Step 3 using standard peptide coupling reagents (e.g., HBTU/DIPEA in DMF) to yield the final product, Fmoc-Ala-(Dmb)Gly-OH.[1]
Protocol 2: Manual SPPS Protocol for Incorporation of a DMB-Dipeptide
This protocol outlines the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide onto a resin-bound peptide chain.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[1]
-
Activation of DMB-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes.[1]
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.[1]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).[1]
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow or colorless beads) indicates successful coupling.
Mandatory Visualizations
Caption: Mechanisms of epimerization during peptide synthesis.
Caption: Workflow for incorporating a DMB-dipeptide in SPPS.
Caption: Troubleshooting logic for high epimerization.
References
Validation & Comparative
A Comparative Guide to Bis(2,4-dimethoxybenzyl)amine and 4-Methoxybenzyl (PMB) as Amine Protecting Groups
In the realm of organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the strategic protection and deprotection of amine functionalities is of paramount importance. The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. This guide provides a comprehensive comparison of two widely used benzyl-type protecting groups for amines: the bis(2,4-dimethoxybenzyl) group, introduced via bis(2,4-dimethoxybenzyl)amine, and the 4-methoxybenzyl (PMB) group.
The primary distinction between these two protecting groups lies in their electronic properties, which significantly influences their lability under acidic and oxidative conditions. The presence of two electron-donating methoxy groups in the 2,4-dimethoxybenzyl (DMB) moiety renders it more susceptible to cleavage under milder acidic conditions compared to the single methoxy group of the PMB protecting group.[1][2] This differential reactivity is a key factor in designing orthogonal protection strategies in the synthesis of complex molecules.[1][3]
Chemical Structures
The structures of a primary amine protected with a bis(2,4-dimethoxybenzyl) group and a PMB group are depicted below.
References
Comparison of DMB and Fmoc protecting groups in solid-phase peptide synthesis.
A Comparative Guide to DMB and Fmoc Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the success of Solid-Phase Peptide Synthesis (SPPS) hinges on a robust and well-chosen protecting group strategy. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern SPPS for temporary Nα-amino protection. However, challenges such as peptide aggregation and side reactions during the synthesis of "difficult sequences" have led to the development of complementary strategies, including the use of the 2,4-dimethoxybenzyl (DMB) group for temporary backbone amide protection.
This guide provides an objective, data-driven comparison of the Fmoc and DMB protecting groups, detailing their distinct roles, chemical properties, and impact on synthesis outcomes.
The Role of Protecting Groups in SPPS
In SPPS, the iterative addition of amino acids to a growing chain on a solid support requires temporary protection of the Nα-amino group of the incoming amino acid to prevent self-polymerization.[1] This protection must be selectively removable under conditions that leave the permanent, acid-labile protecting groups on reactive side chains and the resin linker intact. This principle of selective removal is known as orthogonality.[1][2]
-
Fmoc (9-fluorenylmethyloxycarbonyl): The standard choice for temporary Nα-protection. It is a base-labile group, typically removed with piperidine, forming the basis of the widely used Fmoc/tBu orthogonal strategy.[2][3]
-
DMB (2,4-dimethoxybenzyl): Not used for Nα-protection, but rather as a temporary acid-labile protecting group for the backbone amide nitrogen.[4] Its primary role is to mitigate on-resin aggregation and prevent specific side reactions.[5][6]
Fmoc Protecting Group: The Industry Standard
The Fmoc group is the foundation of the most common SPPS methodology due to its mild deprotection conditions, which are orthogonal to the final trifluoroacetic acid (TFA) cleavage of side-chain protecting groups and the peptide from the resin.[3][7]
The standard SPPS cycle using the Fmoc strategy is an iterative process of deprotection, washing, coupling, and washing.
Caption: Standard workflow of the Fmoc/tBu solid-phase peptide synthesis cycle.
Key Characteristics of Fmoc Protection
| Parameter | Description |
| Role | Temporary Nα-amino group protection.[2] |
| Cleavage Condition | Base-labile: Removed by β-elimination.[8] |
| Standard Reagent | 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[9] |
| Cleavage Time | Typically 5-20 minutes at room temperature.[5] |
| Orthogonality | Orthogonal to acid-labile side-chain groups (e.g., tBu, Boc, Trt) and resin linkers.[10] |
| Common Side Reactions | Aspartimide formation, especially at Asp-Gly or Asp-Ser sequences.[2] On-resin aggregation of growing peptide chains.[11] Dibenzofulvene adduct formation if scavenging by piperidine is incomplete.[8] |
DMB Protecting Group: A Tool for Difficult Sequences
The DMB group is employed as a "backbone protecting group" to temporarily shield an amide nitrogen within the peptide chain. This modification disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures and on-resin aggregation, which is a primary cause of failed syntheses for long or hydrophobic peptides.[5]
Because direct coupling onto a DMB-protected secondary amine is sterically hindered and inefficient, it is typically introduced as a pre-formed dipeptide, such as Fmoc-Aaa-(Dmb)Gly-OH.[5][12] The DMB group is cleaved during the final TFA step, leaving no trace of the modification in the final peptide.[13]
Caption: SPPS workflow incorporating a DMB-dipeptide to manage difficult sequences.
Key Characteristics of DMB Protection
| Parameter | Description |
| Role | Temporary backbone amide protection to prevent aggregation and side reactions.[4] |
| Cleavage Condition | Acid-labile.[5] |
| Standard Reagent | Cleaved simultaneously with side-chain protecting groups during final cleavage (e.g., 95% TFA). |
| Cleavage Time | 2-3 hours during final peptide cleavage from the resin. |
| Orthogonality | Stable to the basic conditions of Fmoc deprotection.[7] |
| Primary Applications | Synthesis of hydrophobic or long peptides (>30 aa).[5] Prevention of aspartimide formation at Asp-Gly sequences.[12] |
Performance Comparison: Fmoc vs. DMB Strategy
The decision to use DMB is not a replacement for Fmoc, but an enhancement to the standard Fmoc-SPPS strategy when specific challenges are anticipated.
Caption: Decision logic for incorporating DMB protection into an Fmoc-SPPS strategy.
Quantitative Data from Experimental Studies
The benefits of incorporating a DMB-dipeptide are most evident in the improved yield and purity of crude peptides for problematic sequences.
Table 1: Comparison for a "Difficult" Hydrophobic Peptide Synthesis
| Strategy | Crude Peptide Yield | Crude Peptide Purity |
|---|---|---|
| Standard Fmoc-SPPS | 25% | 40% |
| With Fmoc-Ala-(Dmb)Gly-OH | 65% | 75% |
Table 2: Comparison for an Aspartimide-Prone Peptide Synthesis
| Strategy | Crude Peptide Purity | Main Impurity |
|---|---|---|
| Standard Fmoc-SPPS | 45% | Aspartimide-related |
| With Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 91% | Significantly reduced |
Experimental Protocols
Protocol 1: Standard Manual Fmoc Deprotection[10]
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin (approx. 10 mL per gram of resin). Agitate for 3 minutes, then drain.[14]
-
Main Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature.[14]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]
-
Confirmation (Optional): Perform a Kaiser test on a few resin beads. A positive result (blue beads) confirms the presence of free primary amines and successful Fmoc removal.[9] The resin is now ready for the next coupling step.
Protocol 2: Incorporation of a DMB-Dipeptide[4][6]
This protocol follows a successful Fmoc deprotection (Protocol 1).
-
Activation of DMB-Dipeptide: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected resin-bound peptide. Agitate the mixture for an extended period, typically 2-4 hours, at room temperature to overcome the steric hindrance of the DMB group.[2][5]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[5]
-
Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
Continuation: Proceed with the next standard Fmoc deprotection and coupling cycle.
Protocol 3: Final Peptide Cleavage and DMB Removal[4]
-
Resin Preparation: After the final Fmoc deprotection and washing, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. For most peptides, a mixture of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) is effective. TIS is a crucial scavenger for the DMB cation generated during cleavage.[13]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by RP-HPLC.
Conclusion
The Fmoc and DMB protecting groups serve distinct but complementary functions in modern solid-phase peptide synthesis.
-
Fmoc is the indispensable, industry-standard Nα-protecting group, enabling the robust, iterative assembly of peptide chains via the orthogonal Fmoc/tBu strategy.
-
DMB is a specialized tool for backbone amide protection. It is not a replacement for Fmoc but a powerful problem-solving reagent incorporated within the Fmoc framework to overcome the significant challenges of on-resin aggregation and aspartimide formation.
For routine syntheses, the standard Fmoc/tBu protocol is sufficient. However, for long, hydrophobic, or otherwise "difficult" sequences, the strategic incorporation of DMB-dipeptides can dramatically improve crude peptide purity and yield, ultimately streamlining the path to the final, purified product. The choice to employ DMB should be guided by a careful analysis of the peptide sequence and supported by the quantitative data demonstrating its efficacy.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
DMB vs. Boc: A Comparative Guide to Amine Protecting Groups in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that dictates the success of a multi-step synthetic campaign. The tert-butyloxycarbonyl (Boc) group has long been a workhorse for amine protection. However, the 2,4-dimethoxybenzyl (DMB) group has emerged as a powerful alternative, offering distinct advantages in specific synthetic contexts, particularly in modern peptide synthesis.
This guide provides an objective, data-driven comparison of the DMB and Boc protecting groups, focusing on their chemical properties, deprotection conditions, and strategic applications. Experimental protocols and quantitative data are presented to facilitate informed decision-making in the laboratory.
At a Glance: Key Differences Between DMB and Boc
| Feature | DMB (2,4-Dimethoxybenzyl) | Boc (tert-Butyloxycarbonyl) |
| Chemical Nature | Benzyl-type protecting group | Carbamate protecting group |
| Primary Advantage | High acid lability, enabling orthogonal deprotection strategies and milder cleavage conditions. Also used for backbone protection to prevent peptide aggregation. | Robust, well-established, and stable to a wide range of non-acidic conditions. |
| Primary Deprotection | Mildly acidic conditions (e.g., 1-10% TFA in DCM), oxidative cleavage (e.g., DDQ). | Strongly acidic conditions (e.g., 20-50% TFA in DCM, HCl in organic solvents). |
| Orthogonality | Orthogonal to Boc, Fmoc, and Cbz groups. Can be selectively removed in the presence of Boc. | Orthogonal to Fmoc and Cbz groups. |
| Key Applications | Solid-phase peptide synthesis (SPPS) of "difficult" sequences, prevention of aspartimide formation, on-resin side-chain modifications. | General amine protection in a wide range of organic synthesis, including Boc-based SPPS. |
Superior Acid Lability: The Core Advantage of the DMB Group
The defining advantage of the DMB group over the Boc group is its significantly higher sensitivity to acidic conditions.[1][2] This heightened lability stems from the electron-donating effects of the two methoxy groups on the benzyl ring, which stabilize the carbocation intermediate formed during acid-catalyzed cleavage.[1] This allows for the removal of the DMB group under very mild acidic conditions that leave the more robust Boc group intact, a crucial feature for orthogonal protection strategies in complex syntheses.[3]
Quantitative Comparison of Deprotection Conditions
The following table summarizes the typical conditions required for the cleavage of DMB and Boc groups, highlighting the milder requirements for DMB removal.
| Protecting Group | Reagent/Conditions | Typical Reaction Time | Deprotection Efficiency (%) | Reference |
| DMB | 1-2% TFA in DCM with scavenger (e.g., TIS) | 30-60 min | >95 | [2] |
| DMB | DDQ (1.1-1.5 equiv.) in CH₂Cl₂/H₂O | 1-4 hours | High | [4] |
| Boc | 20-50% TFA in DCM | 30 min - 4 hours | >95 | [5][6] |
| Boc | 4M HCl in Dioxane or Ethyl Acetate | 1 - 12 hours | High | [5] |
Strategic Applications of the DMB Group in Peptide Synthesis
The unique properties of the DMB group have led to its adoption in specialized applications where the Boc group falls short.
Overcoming "Difficult" Sequences and Peptide Aggregation
In solid-phase peptide synthesis (SPPS), the growing peptide chain can sometimes fold into secondary structures and aggregate on the solid support, leading to incomplete reactions and low yields. The DMB group, when used as a backbone amide protecting group (often at a glycine residue), disrupts the inter-chain hydrogen bonding that causes this aggregation.[7] This enhances the solvation of the peptide chain, leading to improved reaction kinetics and significantly higher purity and yield of the final peptide.
Experimental Data: In one reported case, the incorporation of a DMB-protected dipeptide increased the crude purity of a peptide prone to aspartimide formation from 45% to 91%.[7]
Prevention of Aspartimide Formation
A common side reaction in Fmoc-based SPPS, particularly at Asp-Gly sequences, is the formation of a stable five-membered aspartimide ring. This side product is often difficult to separate from the desired peptide. The steric hindrance provided by a DMB group on the backbone amide of the glycine residue effectively blocks the nucleophilic attack that initiates aspartimide formation. The use of pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides has become a standard strategy to circumvent this problem.
Experimental Protocols
Protection of an Amine with the Boc Group
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or other suitable base (1.2 equiv)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the amine in DCM.
-
Add the base and stir for 10-15 minutes.
-
Add Boc₂O to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with aqueous solutions to remove byproducts, dry the organic layer, and concentrate to obtain the Boc-protected amine.
Deprotection of a Boc-Protected Amine with TFA
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves gas.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine salt.[8]
Introduction of a DMB Group via Reductive Amination
Materials:
-
Primary amine (1.0 equiv)
-
2,4-dimethoxybenzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Dichloromethane (DCM) or other suitable solvent
-
Acetic acid (catalytic amount, if needed)
Procedure:
-
Dissolve the primary amine and 2,4-dimethoxybenzaldehyde in DCM.
-
Add a catalytic amount of acetic acid if necessary.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the DMB-protected amine by column chromatography.
Selective Deprotection of a DMB Group with Dilute TFA
Materials:
-
DMB-protected compound (containing a Boc group) (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) as a scavenger (5% v/v)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.[2]
-
Prepare a cleavage cocktail of 1% TFA and 5% TIS in DCM (v/v/v).[2]
-
Drain the DCM from the resin and add the cleavage cocktail.
-
Agitate the resin at room temperature for 30-60 minutes.[2]
-
Drain the cleavage solution and wash the resin thoroughly with DCM, followed by DMF. The Boc-protected compound remains on the resin.
Oxidative Cleavage of a DMB Group with DDQ
Materials:
-
DMB-protected compound (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the DMB-protected compound in a mixture of DCM and water (typically 10:1 to 20:1).
-
Cool the solution to 0 °C.
-
Add DDQ in one portion. The solution will typically turn dark.
-
Stir the reaction, allowing it to warm to room temperature, for 1-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash the combined organic layers, dry, and concentrate.
-
Purify the deprotected product by column chromatography.
Visualizing the Chemistry: Workflows and Mechanisms
Conclusion
While the Boc protecting group remains a staple in organic synthesis due to its robustness and predictability, the DMB group offers a significant advantage in terms of its enhanced acid lability. This property enables milder deprotection conditions and facilitates orthogonal protection schemes, particularly in the presence of the Boc group. For challenging applications such as the synthesis of long or aggregation-prone peptides and the prevention of aspartimide formation, the DMB group has proven to be an invaluable tool. The choice between DMB and Boc will ultimately depend on the specific requirements of the synthetic target, but a thorough understanding of their respective strengths and weaknesses empowers chemists to devise more efficient and elegant synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Efficacy of DMB vs. Trityl Protecting Groups for Glutamine and Asparagine Side Chains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for the side chains of glutamine (Gln) and asparagine (Asn) is a critical determinant of peptide purity and yield. These amino acids are prone to deleterious side reactions, including dehydration to nitriles and, in the case of N-terminal glutamine, pyroglutamate formation. This guide provides a comprehensive comparison of two commonly employed protecting groups: 2,4-dimethoxybenzyl (DMB) and trityl (Trt), offering insights into their respective efficacies, supported by available data and detailed experimental protocols.
At a Glance: Key Performance Differences
While direct head-to-head quantitative comparisons are sparse in the literature, the available data and established practices in peptide chemistry allow for a qualitative and context-dependent quantitative assessment of the DMB and Trityl protecting groups. The trityl group is the established standard for side-chain protection of Gln and Asn, primarily lauded for its ability to prevent nitrile formation and enhance the solubility of the amino acid derivative. The DMB group, while also used for side-chain protection, has found a more prominent role in backbone protection strategies, particularly in the form of Dmb-dipeptides, to mitigate aggregation and aspartimide formation.
Table 1: Performance Comparison of Trityl (Trt) and 2,4-Dimethoxybenzyl (DMB) Protecting Groups for Gln/Asn Side Chains
| Feature | Trityl (Trt) | 2,4-Dimethoxybenzyl (DMB) | Key Considerations |
| Primary Application | Side-chain protection of Gln and Asn. | Primarily backbone protection (as Dmb-dipeptides); also used for side-chain protection. | Trt is the industry standard for direct side-chain protection. DMB's strength lies in preventing aggregation and aspartimide formation through backbone modification. |
| Prevention of Nitrile Formation | High efficacy. The bulky Trt group effectively shields the amide from dehydration.[1][2][3] | Effective, though less commonly cited for this specific purpose compared to Trt. | For sequences prone to dehydration, Trt is the more established and documented choice. |
| Prevention of Pyroglutamate Formation | High efficacy for N-terminal Gln. The side-chain protection significantly reduces the rate of intramolecular cyclization.[4][5] | Effective in preventing pyroglutamate formation. | Both protecting groups are effective in mitigating this common side reaction for N-terminal Gln. |
| Solubility of Fmoc-Amino Acid | Excellent solubility in common SPPS solvents (e.g., DMF, NMP).[1][2][5] | Good solubility. | The high solubility of Fmoc-Gln(Trt)-OH and Fmoc-Asn(Trt)-OH is a significant advantage for efficient coupling. |
| Prevention of Peptide Aggregation | Limited direct effect. | High efficacy, particularly when used as a backbone-protecting group in Dmb-dipeptides.[6] | For aggregation-prone sequences, the use of Dmb-dipeptides is a highly effective strategy. |
| Suppression of Aspartimide Formation | No direct effect on aspartimide formation in Asp-Xxx sequences. | High efficacy when used as a backbone protecting group in Fmoc-Asp(OR)-(Dmb)Gly-OH dipeptides.[7] | In a notable example, the use of an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide increased crude peptide purity from 45% to 91% by preventing aspartimide formation.[7] |
| Cleavage Conditions | Standard TFA cocktails (e.g., 95% TFA) for 1-3 hours.[5] Cleavage can be slower for N-terminal Asn(Trt).[1] | Standard TFA cocktails.[6] | Both are cleaved under standard final deprotection conditions. |
Understanding the Chemical Logic
The choice between DMB and Trityl protection is often dictated by the specific challenges presented by the peptide sequence. The following diagram illustrates the decision-making process based on the primary concerns during peptide synthesis.
Experimental Protocols
Detailed methodologies are essential for the successful application of these protecting groups. Below are standard protocols for the coupling and cleavage of Trityl-protected glutamine and a general protocol for the use of DMB in peptide synthesis.
Protocol 1: Coupling of Fmoc-Gln(Trt)-OH
This protocol describes a standard manual coupling procedure using HBTU/DIPEA activation.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling completion using a qualitative method such as the Kaiser test. A negative test indicates the absence of free primary amines.
-
Washing: After complete coupling, wash the resin thoroughly with DMF.
Protocol 2: Cleavage of the Trityl (Trt) Group and Peptide from Resin
This protocol is a general procedure for the final cleavage and deprotection.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like tryptophan, a scavenger cocktail such as TFA/thioanisole/ethanedithiol (EDT)/anisole (90:5:3:2 v/v/v/v) is recommended.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours. For N-terminal Asn(Trt), the cleavage time may need to be extended.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice more.
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: Incorporation of a Dmb-dipeptide to Prevent Aggregation
This protocol outlines the general steps for incorporating a Dmb-dipeptide, such as Fmoc-Ala-(Dmb)Gly-OH, into a peptide sequence.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Xxx-(Dmb)Gly-OH dipeptide (2 equivalents), an activating agent such as HATU (1.9 equivalents), and DIPEA (4 equivalents) in DMF. Pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected resin. Agitate the mixture for 1-2 hours. Due to the steric hindrance of the Dmb group, a longer coupling time or a double coupling may be necessary.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
-
Subsequent Coupling: For the amino acid following the (Dmb)Gly residue, a more potent coupling strategy (e.g., using HATU and extended coupling time) is recommended due to the increased steric hindrance.
-
Dmb Group Removal: The Dmb group is stable to piperidine treatment and is cleaved during the final TFA-mediated cleavage from the resin (follow Protocol 2).
Conclusion
The choice between DMB and Trityl as a protecting group for glutamine and asparagine side chains is nuanced and highly dependent on the specific challenges of the peptide being synthesized. For routine synthesis where the primary concerns are preventing nitrile and pyroglutamate formation, the well-established Trityl group remains the gold standard due to its high efficacy and the excellent solubility it imparts to the Fmoc-amino acid derivatives.
However, for "difficult" sequences prone to aggregation or those containing aspartimide-susceptible motifs, the strategic incorporation of DMB as a backbone protecting group via Dmb-dipeptides offers a powerful solution to significantly improve peptide purity and yield. Researchers and drug development professionals should carefully consider the sequence of their target peptide and the potential side reactions to make an informed decision on the most appropriate protection strategy.
References
Comparative study of cleavage conditions for different benzyl-based protecting groups.
A Comparative Guide to the Cleavage of Benzyl-Based Protecting Groups
For researchers and professionals in drug development and organic synthesis, the selection and subsequent removal of protecting groups are critical steps that can significantly impact the efficiency and success of a synthetic route. Benzyl-based protecting groups are widely employed for the protection of alcohols, amines, and other functional groups due to their general stability. However, their removal, or deprotection, requires specific conditions that vary depending on the substitution pattern of the benzyl group. This guide provides a comparative study of the cleavage conditions for common benzyl-based protecting groups, supported by experimental data and detailed protocols.
Comparative Cleavage Conditions
The choice of deprotection method depends on the specific benzyl-based protecting group used and the presence of other functional groups in the molecule. The following table summarizes common cleavage conditions for Benzyl (Bn), p-Methoxybenzyl (PMB), 3,4-Dimethoxybenzyl (DMB), and p-Nitrobenzyl (PNB) protecting groups.
| Protecting Group | Abbreviation | Common Cleavage Methods | Reagents and Conditions | Relative Lability/Selectivity |
| Benzyl | Bn | Catalytic Hydrogenolysis | H₂, Pd/C, EtOH or MeOH, rt[1][2][3][4] | Generally stable to acidic and basic conditions.[2] Can be cleaved in the presence of many other protecting groups. |
| Strong Acid | BBr₃, BCl₃, AlCl₃[5] | Harsher conditions that may affect other acid-sensitive groups. | ||
| p-Methoxybenzyl | PMB | Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[6][7]; Ceric Ammonium Nitrate (CAN) | More labile to oxidative and acidic conditions than Bn.[6][7] Can be selectively cleaved in the presence of Bn. |
| Acid-Catalyzed Cleavage | Trifluoroacetic acid (TFA)[8][9], TfOH[10] | Cleaved under milder acidic conditions than Bn. | ||
| 3,4-Dimethoxybenzyl | DMB | Oxidative Cleavage | DDQ[11][12], Phenyliodine(III) bis(trifluoroacetate) (PIFA)[13] | More labile to oxidative and acidic cleavage than PMB and Bn.[7][14] Allows for orthogonal deprotection.[14] |
| Acid-Catalyzed Cleavage | TFA[14][15] | Readily cleaved under mild acidic conditions. | ||
| p-Nitrobenzyl | PNB | Reductive Cleavage | H₂, Pd/C; SnCl₂, H⁺[16][17] | Cleavage occurs under reductive conditions that differ from the oxidative/acidic cleavage of PMB/DMB. |
| Photolytic Cleavage | UV light[18] | Can be removed photolytically, offering another layer of orthogonality. |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: Catalytic Hydrogenolysis of a Benzyl (Bn) Ether
This protocol describes a general procedure for the deprotection of a benzyl ether using palladium on carbon and hydrogen gas.[1][19]
Materials:
-
Benzyl-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite® or syringe filter
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask, evacuate the system, and then backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed by column chromatography if necessary.
Protocol 2: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether using DDQ
This protocol outlines the deprotection of a PMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Materials:
-
PMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane and water (typically 18:1 to 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv) portion-wise to the cooled solution. The reaction mixture will often turn dark.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Protocol 3: Acid-Catalyzed Cleavage of a 3,4-Dimethoxybenzyl (DMB) Ether
This protocol provides a general procedure for the acid-mediated cleavage of a DMB ether using trifluoroacetic acid (TFA).[20]
Materials:
-
DMB-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Dissolve the DMB-protected compound in dichloromethane.
-
Prepare a fresh cleavage cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the solution of the DMB-protected compound and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Wash the precipitate with cold ether to remove residual TFA and scavengers.
-
Dry the crude product under vacuum. Further purification can be achieved by chromatography.
Visualizing Cleavage Workflows and Relationships
To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for the deprotection of benzyl-based protecting groups.
Caption: Relative stability and primary cleavage methods for different benzyl protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. youtube.com [youtube.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. kiesslinglab.com [kiesslinglab.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]
- 17. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzyl Ethers [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Orthogonality of the 2,4-Dimethoxybenzyl (DMB) Protecting Group: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the complexities of multi-step organic synthesis, the strategic selection of protecting groups is a critical factor for success. An optimal protecting group strategy enables the selective unmasking of functional groups, paving the way for intricate molecular construction. The 2,4-dimethoxybenzyl (DMB) group has become an invaluable asset for the protection of amines and amides due to its unique cleavage conditions, which provide a high degree of orthogonality with several other widely used protecting groups.
This guide presents an objective comparison of the DMB protecting group's performance against other common alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the practical application of these strategies in a laboratory setting.
The core principle of this guide revolves around orthogonality, a concept that allows for the selective removal of one protecting group in the presence of others.[1][2] The DMB group, being highly acid-labile, can be cleaved under mild acidic conditions that leave many other protecting groups unaffected.[1][2]
Comparative Analysis of Orthogonality
The effectiveness of the DMB group is best illustrated by comparing its stability and cleavage conditions with those of other prevalent protecting groups such as tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butyldimethylsilyl (TBDMS), and benzyl (Bn).
Data Presentation: Stability and Cleavage Conditions
The following table summarizes the orthogonality of the DMB group with other common protecting groups. The data, compiled from various sources, indicates the conditions under which one group can be selectively removed while the other remains intact.
| Protecting Group | Cleavage Conditions | DMB Group Stability | Orthogonal Deprotection Possible? | Notes |
| DMB | Mild Acid (e.g., 1-10% TFA in DCM), Oxidative (e.g., DDQ) | - | - | Highly sensitive to acid due to the electron-donating methoxy groups.[3] |
| Boc | Strong Acid (e.g., 25-50% TFA in DCM) | Labile | Yes, with careful tuning of acid concentration. | DMB is significantly more acid-labile than Boc, allowing for selective DMB removal with dilute TFA (1-2%).[2] |
| Fmoc | Base (e.g., 20% piperidine in DMF) | Stable | Yes | DMB is stable to the basic conditions required for Fmoc removal, making them a truly orthogonal pair.[2] |
| TBDMS | Fluoride source (e.g., TBAF in THF), Acid (e.g., AcOH) | Stable | Yes | DMB is stable to fluoride ions and the mild acidic conditions sometimes used for TBDMS cleavage. |
| Bn | Catalytic Hydrogenolysis (e.g., H₂, Pd/C), Strong Acid | Stable to Hydrogenolysis | Yes | DMB can be selectively cleaved with mild acid or DDQ in the presence of the more robust Bn group. |
Mandatory Visualization
Logical Relationships in Orthogonal Protection
The following diagram illustrates the decision-making process for a multi-step synthesis involving DMB and other common protecting groups.
Caption: Orthogonal deprotection sequence.
Experimental Protocols
Detailed methodologies for key experiments are provided below to demonstrate the practical application of the DMB group in an orthogonal protecting group strategy.
Protocol 1: Selective Deprotection of the DMB Group in the Presence of Boc, Fmoc, and TBDMS Groups
Objective: To demonstrate the selective cleavage of the DMB group using dilute trifluoroacetic acid (TFA) while leaving Boc, Fmoc, and TBDMS groups intact.
Materials:
-
Substrate protected with DMB, Boc, Fmoc, and TBDMS groups
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected substrate in anhydrous DCM (approximately 0.1 M concentration).
-
Add triisopropylsilane (TIS) (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-prepared solution of 1-2% TFA in DCM.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome: The DMB group will be selectively cleaved, with the Boc, Fmoc, and TBDMS groups remaining intact. The success of the deprotection can be confirmed by NMR spectroscopy and mass spectrometry.
Protocol 2: Stability of the DMB Group under Fmoc Deprotection Conditions
Objective: To demonstrate the stability of the DMB group under the basic conditions required for Fmoc group removal.[1]
Materials:
-
Fmoc-protected peptide resin containing a DMB-protected amino acid
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the peptide resin in DMF for 30 minutes.[1]
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.[1]
-
Agitate the mixture at room temperature for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and then with DCM (3 times).
-
A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the removal of the Fmoc group and the integrity of the DMB group.
Expected Outcome: The Fmoc group will be completely removed, while the DMB group will remain intact on the peptide resin.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the selective deprotection of a DMB group.
Caption: DMB deprotection workflow.
References
A Comparative Guide to Backbone Protecting Groups in Peptide Synthesis: DMB vs. Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), particularly for "difficult" sequences prone to aggregation, the choice of a backbone protecting group is critical. This guide provides an objective comparison of the 2,4-dimethoxybenzyl (DMB) protecting group with other common alternatives, supported by experimental data and detailed protocols.
The synthesis of long or hydrophobic peptides is often hampered by the formation of secondary structures, such as β-sheets, on the resin support. This on-resin aggregation can lead to incomplete coupling and deprotection steps, resulting in truncated and deletion sequences, which complicates purification and significantly lowers the overall yield and purity of the target peptide.[1] Backbone protecting groups offer a robust solution by temporarily modifying the peptide amide backbone, thereby disrupting the inter-chain hydrogen bonding that drives aggregation.[1]
This guide focuses on a comparative analysis of three widely used backbone protection strategies:
-
2,4-Dimethoxybenzyl (DMB)
-
2-Hydroxy-4-methoxybenzyl (Hmb)
-
Pseudoproline Dipeptides
Mechanisms of Aggregation Prevention
The primary function of these protecting groups is to disrupt the hydrogen-bonding patterns responsible for the formation of secondary structures.
-
DMB and Hmb: These benzyl-based groups are attached to the amide nitrogen, creating a tertiary amide. This modification sterically hinders the formation of the regular hydrogen-bonding network required for β-sheet formation.[2]
-
Pseudoproline Dipeptides: These are formed by the cyclization of a serine or threonine residue with the preceding amino acid, creating a proline-like oxazolidine ring. This introduces a "kink" in the peptide backbone, disrupting the formation of linear, aggregation-prone structures.[3]
Mechanism of aggregation prevention by backbone protecting groups.
Performance Comparison
The following table summarizes the performance of DMB, Hmb, and pseudoproline dipeptides in the synthesis of "difficult" peptides, based on collated data from various studies.
| Feature | DMB (2,4-Dimethoxybenzyl) | Hmb (2-Hydroxy-4-methoxybenzyl) | Pseudoproline Dipeptides |
| Mechanism | Steric hindrance of backbone amide | Steric hindrance and O-N acyl transfer | Introduces a "kink" in the backbone |
| Applicability | Primarily for Glycine-containing sequences due to steric hindrance in subsequent coupling.[1] | Applicable to various amino acids. | Limited to sequences containing Ser, Thr, or Cys.[2] |
| Crude Purity Improvement | Significant improvement. In one case, from 45% to 91% by preventing aspartimide formation.[1] | Significant improvement. | Can be superior to Hmb in some cases.[1] |
| Yield Improvement | Generally leads to higher yields compared to unprotected synthesis. | Generally leads to higher yields. | Can provide substantial yield improvements. |
| Side Reactions | Generally clean cleavage. The DMB cation is a potent electrophile requiring a scavenger. | Can form cyclic lactones as a side reaction during coupling.[4] | Generally clean cleavage. |
| Coupling to Protected Residue | Difficult due to steric hindrance; often used as pre-formed dipeptides.[4] | Facilitated by an O-N acyl transfer mechanism involving the hydroxyl group.[4] | Not applicable as they are incorporated as dipeptides. |
Advantages and Disadvantages
| Protecting Group | Advantages | Disadvantages |
| DMB | - Prevents lactone formation (unlike Hmb).- Highly effective in preventing aspartimide formation, especially in Asp-Gly sequences.[4]- Generally provides clean cleavage with appropriate scavengers. | - Subsequent coupling to the DMB-protected secondary amine is sterically hindered, often necessitating the use of pre-formed dipeptides.[4] |
| Hmb | - The hydroxyl group facilitates coupling to the protected secondary amine via an O-N acyl transfer mechanism.[4]- Broadly applicable to different amino acids. | - Can lead to the formation of cyclic lactone by-products during coupling, reducing yield.[4] |
| Pseudoproline Dipeptides | - Highly effective at disrupting secondary structures by introducing a conformational "kink".[3]- Can significantly improve solubility and coupling efficiency.[3] | - Limited to peptide sequences containing serine, threonine, or cysteine.[2] |
Experimental Protocols
The following are generalized protocols for the incorporation of DMB-dipeptides, Hmb-amino acids, and pseudoproline dipeptides in Fmoc-based solid-phase peptide synthesis.
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation of a DMB-Dipeptide (e.g., Fmoc-Xaa-(Dmb)Gly-OH)
-
Resin Preparation: Start with the peptide-resin that has the N-terminal Fmoc group removed and is well-swollen in DMF.
-
Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide (1.5-2 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 1.5-2 equivalents), and HOBt (1.5-2 equivalents) in DMF. Add DIPEA (3-4 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated DMB-dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Continue Synthesis: Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids.
Protocol 2: Incorporation of an Hmb-Protected Amino Acid (e.g., Fmoc-Xaa(Hmb)-OH)
-
Resin Preparation: Begin with the peptide-resin having the N-terminal Fmoc group removed and adequately swollen in DMF.
-
Hmb-Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Xaa(Hmb)-OH (1.5-2 equivalents), a coupling reagent (e.g., HBTU, 1.5-2 equivalents), and HOBt (1.5-2 equivalents) in DMF. Add DIPEA (3-4 equivalents) for pre-activation (2-5 minutes).
-
Coupling Reaction: Add the activated Hmb-amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin extensively with DMF and DCM.
-
Coupling of the Next Amino Acid: The subsequent coupling onto the Hmb-protected secondary amine may require extended coupling times or more potent coupling reagents. The O-N acyl transfer mechanism facilitates this step.
-
Continue Synthesis: Resume standard Fmoc-SPPS cycles.
Protocol 3: Incorporation of a Pseudoproline Dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH)
-
Resin Preparation: Use a peptide-resin with the N-terminal Fmoc group deprotected and swollen in DMF.
-
Dipeptide Activation: Dissolve the Fmoc-Xaa-Ser(ψPro)-OH dipeptide (1.5-2 equivalents) and a coupling reagent (e.g., HBTU, 1.5-2 equivalents) in a minimal amount of DMF. Add DIPEA (3-4 equivalents).
-
Coupling Reaction: Immediately add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Confirmation of Coupling: Monitor the reaction completion using a Kaiser test.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.
-
Continue Synthesis: Proceed with the standard Fmoc-SPPS protocol for the remaining amino acids.
Cleavage and Deprotection
For all three strategies, the final cleavage from the resin and removal of the backbone protecting group is typically achieved using a standard cleavage cocktail containing trifluoroacetic acid (TFA).
-
Standard Cleavage Cocktail: A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive carbocations generated during the cleavage of the protecting groups.
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
The selection of an appropriate backbone protecting group is a critical decision in the synthesis of "difficult" peptides.
-
DMB-dipeptides are an excellent choice for preventing aggregation and are particularly advantageous for mitigating aspartimide formation in Asp-Gly sequences. Their use is most effective when incorporated as pre-formed dipeptides to overcome the challenge of coupling to the sterically hindered secondary amine.
-
Hmb-protected amino acids offer broader applicability across different amino acid residues, with the coupling of the subsequent amino acid being facilitated by an intramolecular O-N acyl transfer. However, the potential for lactone side-product formation should be considered.
-
Pseudoproline dipeptides are a powerful tool for disrupting secondary structures by introducing a conformational "kink" into the peptide backbone, but their use is restricted to sequences containing serine, threonine, or cysteine.
Ultimately, the optimal choice depends on the specific peptide sequence, the nature of the synthetic challenge, and the potential for side reactions. A thorough understanding of the mechanisms, advantages, and limitations of each protecting group strategy is essential for the successful synthesis of complex peptides.
References
Navigating the Landscape of Amine Protection: A Guide to Alternatives for Bis(2,4-dimethoxybenzyl)amine
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of amine functionalities are pivotal in the successful synthesis of complex molecules. While Bis(2,4-dimethoxybenzyl)amine and its mono-substituted counterpart, 2,4-dimethoxybenzyl (DMB) amine, are valued for their acid lability, a diverse array of alternative protecting groups offers a broader spectrum of reactivity and orthogonality. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal protective strategy for your synthetic needs.
The ideal amine protecting group should be easily introduced and removed under mild conditions that are orthogonal to other functional groups present in the molecule.[1] Orthogonal protection is a critical strategy in multi-step synthesis, allowing for the selective deprotection of one group without affecting others.[2] This guide will explore several widely used alternatives to DMB-type protecting groups, focusing on their stability, cleavage conditions, and practical applications.
Comparative Analysis of Amine Protecting Groups
The following tables summarize the key characteristics and representative experimental data for the protection and deprotection of various amine protecting groups.
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Key Characteristics | Cleavage Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | Acid-labile, stable to base and hydrogenolysis. Widely used in peptide synthesis.[1][3] | Strong acids (e.g., TFA, HCl).[1][3] | Orthogonal to Fmoc, Cbz, Alloc, Teoc.[4] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base-labile, stable to acid and hydrogenolysis. Prevalent in solid-phase peptide synthesis (SPPS).[5][6] | Mild bases (e.g., 20% piperidine in DMF).[5][6] | Orthogonal to Boc, Cbz, Alloc, Teoc.[4] |
| Carboxybenzyl | Cbz (or Z) | Cleaved by hydrogenolysis, stable to mild acid and base. A classic protecting group in solution-phase synthesis.[7][8] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][8] | Orthogonal to Boc, Fmoc, Alloc, Teoc.[7] |
| Allyloxycarbonyl | Alloc | Cleaved by Pd(0) catalysis, stable to acid and base. Useful for orthogonal strategies.[9][10] | Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane).[9][10] | Orthogonal to Boc, Fmoc, Cbz, Teoc.[10] |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Cleaved by fluoride ions, stable to acidic and basic conditions.[11][12] | Fluoride sources (e.g., TBAF).[11][12] | Orthogonal to Boc, Fmoc, Cbz, Alloc.[12] |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | Cleaved by thiolates, stable to acid.[13] | Thiophenol and a base (e.g., K₂CO₃).[13] | Orthogonal to Boc, Fmoc, Cbz. |
| p-Toluenesulfonyl | Tosyl (Ts) | Very stable, requires harsh removal conditions.[14] | Strong reducing agents (e.g., Na/NH₃) or strong acid (e.g., HBr/AcOH). | Limited orthogonality due to harsh cleavage. |
Table 2: Quantitative Comparison of Protection and Deprotection Reactions
| Protecting Group | Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) |
| Boc | Primary Amine | Boc₂O (1.5 eq), TEA (3.0 eq), H₂O/THF (2:1), 0°C to RT | >95[1] | 25-50% TFA in DCM, RT | High[1] |
| Fmoc | Amino Acid | Fmoc-OSu (1.05 eq), 10% aq. Na₂CO₃, Dioxane, 0°C to RT | >90[6] | 20% Piperidine in DMF, RT, 15 min | Quantitative[6] |
| Cbz | Glycine | Cbz-Cl (1.1 eq), aq. Na₂CO₃, 0°C | >90[7] | H₂, 10% Pd/C, MeOH, RT | High[7] |
| Alloc | Primary Amine | Alloc-Cl (3 eq), NaHCO₃ (6 eq), THF/H₂O, RT | ~87[9] | Pd(PPh₃)₄ (0.2 eq), PhSiH₃ (20 eq), DCM, RT, 2h | High[10] |
| Teoc | Amine | Teoc-OSu, Pyridine or TEA | Good[11] | TBAF, THF, RT | High[12] |
| Nosyl | Amine | Nosyl-Cl, Base | High | Thiophenol, K₂CO₃, MeCN, 50°C, 40 min | High[13] |
Experimental Protocols
Detailed methodologies for the introduction and removal of key alternative protecting groups are provided below.
Boc Protection and Deprotection
Protection Protocol: [1]
-
Dissolve the primary amine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF.
-
Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate to yield the N-Boc protected amine.
Deprotection Protocol: [1]
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).
-
Stir the solution at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
Fmoc Protection and Deprotection
Protection Protocol: [6]
-
Dissolve the amino acid (1.0 equiv) in a 10% aqueous solution of sodium carbonate.
-
Slowly add a solution of Fmoc-OSu (1.05 equiv) in dioxane while stirring vigorously at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Dilute with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl to precipitate the product.
-
Filter and dry the solid Fmoc-protected amino acid.
Deprotection Protocol (for SPPS): [6]
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes and drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF.
Cbz Protection and Deprotection
Protection Protocol: [7]
-
Dissolve the amino acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) at 0°C.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the mixture with diethyl ether.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with an organic solvent, dry, and concentrate.
Deprotection Protocol (Hydrogenolysis): [7]
-
Dissolve the Cbz-protected compound in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate.
Visualizing Synthetic Strategies
Diagrams created using Graphviz can help illustrate the logical relationships in protecting group strategies.
General Amine Protection and Deprotection Workflow
Caption: General workflow for the protection and deprotection of an amine functional group.
Orthogonal Protection Strategy Decision Tree
Caption: Decision tree for selecting an amine protection strategy based on orthogonality.
Conclusion
The selection of an amine protecting group is a critical decision in the design of a synthetic route. While this compound and its analogs offer facile cleavage under acidic conditions, the alternatives presented in this guide provide a broader toolkit for the modern synthetic chemist. By understanding the unique properties and orthogonal relationships of groups like Boc, Fmoc, Cbz, and others, researchers can devise more efficient and robust strategies for the synthesis of complex, high-value molecules. The provided experimental data and protocols serve as a starting point for the practical implementation of these versatile protecting groups in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.dk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Application of Teoc Protecting Group [en.highfine.com]
- 13. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
A comparative guide to alternative protecting groups for amine functionalization.
A Comparative Guide to Alternative Protecting Groups for Amine Functionalization
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious protection and deprotection of amine functional groups is of paramount importance. The selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic strategy. This guide provides an objective comparison of commonly employed amine protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Orthogonality: The Cornerstone of Protecting Group Strategy
A key concept in multi-step synthesis is the use of "orthogonal" protecting groups. This strategy allows for the selective removal of one protecting group in the presence of others, enabling the sequential modification of a polyfunctional molecule.[1][2] For instance, a Boc-protected amine, which is acid-labile, can be deprotected without affecting a base-labile Fmoc-protected amine in the same molecule.[1][3] This orthogonality is crucial for complex syntheses, such as solid-phase peptide synthesis (SPPS).[4][5]
Comparative Analysis of Common Amine Protecting Groups
The following sections detail the characteristics, protection/deprotection conditions, and stability profiles of several widely used amine protecting groups.
tert-Butoxycarbonyl (Boc)
The Boc group is one of the most common amine protecting groups, valued for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[6][7]
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7][8] The reaction is generally high-yielding and proceeds under mild conditions.[8]
Deprotection: Removal of the Boc group is achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8][9]
| Protecting Group | Structure | Common Protection Reagents & Conditions | Common Deprotection Reagents & Conditions | Stability |
| Boc | tert-Butoxycarbonyl | (Boc)₂O, base (e.g., NaOH, DMAP, NaHCO₃), various solvents (water, THF, ACN), RT to 40°C.[6][8] | Strong acids (TFA, HCl) in solvents like DCM or ethyl acetate, RT.[8][9] | Stable to catalytic hydrogenation, basic, and nucleophilic conditions.[10] |
Benzyloxycarbonyl (Cbz or Z)
The Cbz group is a versatile protecting group, stable under various conditions and removable by several methods, allowing for orthogonal strategies.[11]
Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[12]
Deprotection: The most common method for Cbz removal is catalytic hydrogenolysis (H₂, Pd/C).[11][12][13] It can also be cleaved by strong acids, though this is less common.[11][12]
| Protecting Group | Structure | Common Protection Reagents & Conditions | Common Deprotection Reagents & Conditions | Stability |
| Cbz | Benzyloxycarbonyl | Cbz-Cl, base (e.g., NaHCO₃), in aqueous/organic solvent mixtures.[12] | Catalytic hydrogenolysis (H₂, Pd/C); Transfer hydrogenation (e.g., ammonium formate, Pd/C); Strong acids (e.g., HBr in acetic acid).[11][13] | Stable to mildly acidic and basic conditions.[11] |
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups commonly used.[3][4]
Protection: The Fmoc group is introduced using Fmoc-Cl or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[4]
Deprotection: The Fmoc group is readily cleaved by mild bases, most commonly a solution of piperidine in DMF.[4][14][15]
| Protecting Group | Structure | Common Protection Reagents & Conditions | Common Deprotection Reagents & Conditions | Stability |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu or Fmoc-Cl, base, in a suitable solvent.[4] | 20% piperidine in DMF.[4][14][15] Other bases like DBU can also be used.[14] | Stable to acidic conditions and catalytic hydrogenation (though can be cleaved under some hydrogenation conditions).[3][16] |
Allyloxycarbonyl (Alloc)
The Alloc group offers orthogonality to both acid- and base-labile protecting groups, as it is stable under these conditions and is selectively removed by palladium(0) catalysis.[16][17][18]
Protection: The Alloc group is introduced using allyl chloroformate (Alloc-Cl) or Alloc-OSu.[16]
Deprotection: The Alloc group is removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger.[16][17]
| Protecting Group | Structure | Common Protection Reagents & Conditions | Common Deprotection Reagents & Conditions | Stability |
| Alloc | Allyloxycarbonyl | Alloc-Cl or Alloc-OSu, base, in organic solvent/aqueous Na₂CO₃ or NaHCO₃ solution.[16] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., morpholine, PhSiH₃).[16][17] | Stable to acidic and basic conditions.[16][18] |
2-(Trimethylsilyl)ethoxycarbonyl (Teoc)
The Teoc group is stable to a wide range of conditions and is cleaved by fluoride ions, providing another layer of orthogonality.[19][20]
Protection: The Teoc group is typically introduced using Teoc-OSu or Teoc-Cl with a base.[19]
Deprotection: The Teoc group is removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[19][21]
| Protecting Group | Structure | Common Protection Reagents & Conditions | Common Deprotection Reagents & Conditions | Stability |
| Teoc | 2-(Trimethylsilyl)ethoxycarbonyl | Teoc-OSu or Teoc-Cl, base (e.g., pyridine, triethylamine), in a suitable solvent.[19] | Fluoride ion source (e.g., TBAF).[19][21] | Stable to hydrolysis, most acidic and reductive conditions, including catalytic hydrogenation.[16][19] |
p-Toluenesulfonyl (Tosyl, Ts)
The tosyl group forms a very stable sulfonamide that is resistant to a wide range of reaction conditions, making it a robust protecting group.[22]
Protection: The tosyl group is introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[22]
Deprotection: Deprotection of tosyl amides can be challenging and often requires harsh conditions, such as reduction with sodium in liquid ammonia or strong acid hydrolysis.[22][23]
| Protecting Group | Structure | Common Protection Reagents & Conditions | Common Deprotection Reagents & Conditions | Stability |
| Tosyl | p-Toluenesulfonyl | p-Toluenesulfonyl chloride (TsCl), base (e.g., pyridine, NaOH).[22] | Strong reducing agents (e.g., Na in liquid ammonia, SmI₂); Strong acids (e.g., HBr/acetic acid).[22][23][24] | Very stable to a wide range of reaction conditions.[22] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Protocol 1: General Procedure for Boc Protection of Primary and Secondary Amines[6]
-
Materials: Amine substrate (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv), Base (e.g., triethylamine, 1.5 equiv), Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), Round-bottom flask, Magnetic stirrer.
-
Procedure:
-
Dissolve the amine substrate and base in the chosen solvent in a round-bottom flask.
-
Add (Boc)₂O to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Cbz Deprotection by Catalytic Hydrogenation[13]
-
Materials: Cbz-protected amine (1.0 equiv), 10% Palladium on carbon (Pd/C) (10-20% by weight), Solvent (e.g., Methanol, Ethanol), Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup), Celite®.
-
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent in a suitable reaction vessel.
-
Carefully add 10% Pd/C to the solution.
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate and backfill the vessel with hydrogen gas (repeat 3-5 times).
-
Pressurize the vessel with hydrogen (typically 1-4 atm or a balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS (typically complete within 2-24 hours).
-
Upon completion, vent the hydrogen and purge with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the deprotected amine.
-
Protocol 3: General Procedure for Fmoc Deprotection in Solution[14]
-
Materials: Fmoc-protected substrate, Anhydrous N,N-Dimethylformamide (DMF), Piperidine, Dichloromethane (DCM) or Ethyl Acetate, Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the Fmoc-protected substrate in anhydrous DMF (to a concentration of ~0.1 M).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (twice) and then with brine (once).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Visualizing Protecting Group Strategies
The selection of an appropriate protecting group is a critical step in synthetic planning. The following diagrams illustrate the decision-making process and general workflows.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. peptide.com [peptide.com]
- 19. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 20. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. benchchem.com [benchchem.com]
- 23. Tosyl group - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
Validation of DMB Protection in the Synthesis of Difficult Peptide Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient synthesis of "difficult" peptide sequences remains a significant challenge. These sequences, often characterized by hydrophobicity, length, or specific motifs prone to side reactions, can lead to on-resin aggregation, incomplete reactions, and low purity of the final product.[1][2][3] This guide provides a comprehensive comparison of the 2,4-dimethoxybenzyl (DMB) protecting group with other strategies to overcome these challenges, supported by experimental data and detailed protocols.
The primary function of the DMB group is to act as a temporary backbone amide protecting group. By disrupting the inter-chain hydrogen bonding that leads to the formation of secondary structures and aggregation, DMB protection enhances the solvation of the growing peptide chain.[4] This results in improved reaction kinetics, higher crude peptide purity, and overall greater yields.
Comparative Analysis of Aggregation Disruption Strategies
The following table summarizes the performance of DMB protection in comparison to standard SPPS and an alternative backbone protection strategy, the 2-hydroxy-4-methoxybenzyl (Hmb) group.
| Strategy | Target Sequence Type | Crude Purity (%) | Overall Yield (%) | Key Advantages | Limitations |
| Standard Fmoc-SPPS | "Difficult" Hydrophobic Peptide | 25 | 40 | Standard, well-established protocols. | Prone to aggregation, leading to deletion and truncated sequences. |
| DMB Protection | "Difficult" Hydrophobic Peptide | 65 | 75 | Significant improvement in purity and yield by preventing aggregation. | Coupling onto the DMB-protected secondary amine can be sterically hindered.[4] |
| Hmb Protection | "Difficult" Hydrophobic Peptide | Similar to DMB | Similar to DMB | The hydroxyl group can facilitate O-N acyl transfer, aiding in coupling. | Can lead to the formation of cyclic lactones as a side reaction.[5] |
| Standard Fmoc-SPPS | Aspartimide-Prone Sequence (e.g., -Asp-Gly-) | 45 | Low | - | High propensity for aspartimide formation, leading to significant impurities. |
| DMB Protection | Aspartimide-Prone Sequence (e.g., -Asp-Gly-) | 91 | High | Effectively blocks aspartimide formation through steric hindrance. | Requires the use of pre-formed DMB-dipeptides.[4] |
Experimental Protocols
Detailed methodologies for the synthesis and application of DMB-protected amino acids are crucial for successful implementation.
1. Synthesis of Fmoc-Ala-(Dmb)Gly-OH Dipeptide
This protocol outlines a representative synthesis of a DMB-protected dipeptide.
-
Step 1: Reductive Amination
-
Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in dichloroethane.
-
Add triethylamine (3.0 eq) and stir the mixture.
-
Add sodium triacetoxyborohydride (2.0 eq) portion-wise and stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Purify the resulting ethyl 2-((2,4-dimethoxybenzyl)amino)acetate by column chromatography.[4]
-
-
Step 2: Saponification
-
Dissolve the product from Step 1 in a mixture of dioxane and 1M NaOH.
-
Stir at room temperature for 1-2 hours until hydrolysis is complete, as monitored by TLC.
-
Acidify the mixture and extract the free acid.
-
-
Step 3: Fmoc Protection
-
Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.
-
Add Fmoc-OSu (1.05 eq) dropwise and stir overnight.
-
Remove the dioxane under reduced pressure, dilute with water, and wash with ether.
-
Acidify the aqueous layer with citric acid and extract the product with ethyl acetate.[4]
-
-
Step 4: Coupling of the Preceding Amino Acid
-
Couple Fmoc-Ala-OH to the product of Step 3 using standard peptide coupling reagents (e.g., HBTU/DIPEA in DMF) to yield the final product, Fmoc-Ala-(Dmb)Gly-OH.[4]
-
2. Manual Coupling of Fmoc-Aaa-(Dmb)Gly-OH to Resin
This protocol details the incorporation of the DMB-dipeptide into the growing peptide chain.[4]
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide.
-
Activation of DMB-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.[4]
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.[4]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).[4]
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.[4]
3. Peptide Cleavage and Deprotection
The DMB group is acid-labile and is cleaved simultaneously with most common side-chain protecting groups during the final TFA cleavage step.[4]
-
Resin Preparation: Wash the dried peptide-resin with DCM.
-
Cleavage: Add a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin. The use of a scavenger like triisopropylsilane (TIS) is crucial to prevent side reactions from the DMB cation formed during cleavage.[6] For peptides containing sensitive residues like tryptophan, use of Fmoc-Trp(Boc) is strongly recommended.
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of DMB protection.
Caption: SPPS workflow incorporating a DMB-dipeptide for difficult sequences.
Caption: Prevention of aspartimide formation using DMB protection.
Caption: Mechanism of aggregation prevention by DMB backbone protection.
References
- 1. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 3. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bis(2,4-dimethoxybenzyl)amine: A Guide for Laboratory Professionals
Date of Issue: December 30, 2025
This document provides essential safety and logistical information for the proper disposal of Bis(2,4-dimethoxybenzyl)amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Profile
This compound is an irritant and requires careful handling. All waste containing this compound must be treated as hazardous chemical waste.
Key Hazards:
-
Skin Irritation: Causes skin irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
-
General Reactivity: As an amine, it is basic and can react with acids and oxidizing agents. Store away from incompatible materials[3].
Immediate Handling Precautions for Waste:
-
Always handle this compound waste in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.
-
Operational Plan: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management. Adherence to these steps prevents hazardous reactions and ensures compliant disposal.
Step-by-Step Segregation and Collection Protocol:
-
Classify Waste: Designate all solid and liquid waste containing this compound as "non-halogenated organic waste."
-
Use a Designated Waste Container:
-
Select a container made of compatible material (e.g., high-density polyethylene - HDPE) with a secure, tight-fitting lid.
-
The original chemical container can be a good choice for waste storage.
-
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container immediately.
-
Clearly write the full chemical name: "this compound" and list any solvents present.
-
Include appropriate GHS hazard pictograms (Irritant).
-
-
Transfer Waste:
-
Carefully transfer the waste into the designated container. Use a funnel for liquids to avoid spills.
-
For solid waste, minimize the generation of dust[3].
-
-
Dispose of Contaminated Materials: Any items grossly contaminated with this compound, such as gloves, weighing paper, or pipette tips, must also be placed in the hazardous waste container.
-
Seal and Store:
-
Securely close the waste container. It must be kept closed at all times except when adding waste.
-
Store the container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Crucial "Don'ts":
-
DO NOT dispose of this compound down the drain or in the regular trash.
-
DO NOT mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.
-
DO NOT allow the waste to evaporate in the fume hood.
Disposal Plan: Professional Disposal and In-Lab Treatment Considerations
The required method for final disposal is through a licensed environmental services provider. In-lab treatment is generally not recommended but may be considered for small quantities by trained personnel under specific circumstances.
Primary Disposal Protocol:
-
Engage Professionals: Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal company[4].
-
Record Keeping: Maintain accurate records of waste disposal, including quantities, dates, and the disposal company used, as required by local and national regulations.
-
Final Disposal Method: The recommended final disposal method is high-temperature incineration at an approved and permitted facility[5]. Incineration effectively destroys the organic compound.
Quantitative Data for Final Disposal Method
The following table summarizes typical operational parameters for the recommended disposal method.
| Parameter | Value | Rationale |
| Disposal Method | High-Temperature Incineration | Ensures complete destruction of the organic molecule. |
| Operating Temperature | >850 °C | High temperatures are required to break down aromatic and nitrogen-containing organic compounds effectively[6]. |
| Residence Time | >2 seconds | Ensures that the waste is exposed to the high temperature for a sufficient duration for complete combustion. |
| Emission Controls | NOx Scrubbers / Control Systems | Required at the incineration facility to manage the nitrogen oxides (NOx) produced from the combustion of nitrogen-containing waste[6][7]. |
| Waste Form | Solid or Liquid in approved container | The material is stable for transport and disposal in its original or collected form. |
Experimental Protocol: In-Lab Oxidation (for small quantities, expert use only)
This protocol describes an oxidation method that can be used to degrade small amounts of aromatic amine waste before collection. This should only be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Aromatic amine waste (e.g., this compound)
-
Sulfuric Acid (1.7 N)
-
Potassium Permanganate (KMnO₄) solution (0.2 M)
-
Stir plate and stir bar
-
Appropriate glass flask
Procedure:
-
Preparation: In a chemical fume hood, prepare the necessary sulfuric acid and potassium permanganate solutions. Always add acid to water.
-
Dissolution: In a suitable flask, dissolve a small quantity (e.g., 0.01 mol) of the aromatic amine waste in the 1.7 N sulfuric acid solution[2].
-
Oxidation: While stirring the solution, slowly add the 0.2 M potassium permanganate solution. The solution will turn a deep purple color[2].
-
Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation[2].
-
Disposal of Treated Waste: The resulting mixture should still be collected as hazardous aqueous waste by a professional disposal service.
Spill Management
In the event of a small spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent.
-
Use dry clean-up procedures and avoid generating dust[3][6].
-
Carefully sweep or scoop the contaminated material into a designated hazardous waste container.
-
Label the container as hazardous waste and dispose of it according to the procedures outlined above.
Mandatory Visualizations
Caption: Waste Disposal Workflow for this compound.
Caption: Small Spill Response Procedure.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. benchchem.com [benchchem.com]
- 6. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mcclellandindia.com [mcclellandindia.com]
Personal protective equipment for handling Bis(2,4-dimethoxybenzyl)amine
This guide provides crucial safety, logistical, and disposal information for researchers, scientists, and drug development professionals handling Bis(2,4-dimethoxybenzyl)amine. Adherence to these protocols is vital for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Chemical Identifier:
| Compound Name | This compound |
| CAS Number | 20781-23-1 |
| Molecular Formula | C18H23NO4 |
| Molecular Weight | 317.38 g/mol |
| Physical Form | Solid |
| Storage Temperature | Room Temperature |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards. A comprehensive PPE strategy is the primary defense against potential exposure.
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[2]
A detailed list of recommended personal protective equipment is provided below.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[3][4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[3][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.[3]
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to control dust.
-
Transfer: Handle the container with care to avoid generating dust. Slowly transfer the weighed solid into the reaction vessel.
-
Dissolving: Add the desired solvent to dissolve the compound within the fume hood.
3. Post-Handling:
-
Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Solutions Containing the Compound | Collect in a labeled, sealed, and appropriate solvent waste container. Designate the container for non-halogenated or halogenated organic waste based on the solvent used. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[3] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[6]
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. This compound | C18H23NO4 | CID 88696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 20781-23-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eTools : Ammonia Refrigeration - General Safety | Occupational Safety and Health Administration [osha.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
